8-Iodo-6-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
8-iodo-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-6-4-7(9)8-10-2-3-11(8)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRSBXOQYLSCEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744288 | |
| Record name | 8-Iodo-6-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955942-40-2 | |
| Record name | 8-Iodo-6-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 8-Iodo-6-methylimidazo[1,2-a]pyridine
Foreword: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that forms the backbone of numerous compounds with significant biological activities. Its derivatives have garnered substantial interest in medicinal chemistry and drug development due to their diverse therapeutic applications. Molecules incorporating this framework have been successfully developed as anxiolytics, hypnotics (e.g., Zolpidem), anti-ulcer agents, and cardiotonics.[1][2] The introduction of a halogen, such as iodine, at specific positions on this scaffold provides a versatile handle for further chemical modifications, making these intermediates highly valuable in the synthesis of complex molecular architectures for drug discovery programs. This guide provides a comprehensive overview of the synthesis and characterization of a specific, valuable derivative: 8-Iodo-6-methylimidazo[1,2-a]pyridine.
Strategic Approach to Synthesis
The synthesis of this compound can be approached through a multi-step sequence that first constructs the core imidazo[1,2-a]pyridine ring system, followed by a regioselective iodination. The general and most common method for the formation of the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3]
Visualizing the Synthetic Pathway
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Part 1: Synthesis of 6-methylimidazo[1,2-a]pyridine
This initial step involves the cyclocondensation of 2-amino-5-methylpyridine with an α-halo-acetaldehyde, typically chloroacetaldehyde, to form the fused bicyclic system.
Materials:
-
2-Amino-5-methylpyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
To a solution of 2-amino-5-methylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Slowly add chloroacetaldehyde (1.2 eq) to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 6-methylimidazo[1,2-a]pyridine.
Part 2: Synthesis of this compound
The second phase of the synthesis is the regioselective iodination of the 6-methylimidazo[1,2-a]pyridine intermediate. The electronic properties of the imidazo[1,2-a]pyridine ring system direct electrophilic substitution to the C8 position.
Materials:
-
6-methylimidazo[1,2-a]pyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Dissolve 6-methylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are critical for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | s | 1H | H-5 |
| ~ 7.5 - 7.7 | d | 1H | H-7 |
| ~ 7.3 - 7.5 | s | 1H | H-2 |
| ~ 7.0 - 7.2 | s | 1H | H-3 |
| ~ 2.3 - 2.5 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | C-8a |
| ~ 142 | C-2 |
| ~ 130 | C-6 |
| ~ 125 | C-5 |
| ~ 120 | C-7 |
| ~ 110 | C-3 |
| ~ 85 | C-8 |
| ~ 18 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M⁺): m/z = 258.97 (for C₈H₇IN₂)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecule.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
| Frequency (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| 1640-1500 | C=C and C=N stretching (aromatic rings) |
| 1400-1000 | C-H and C-C in-plane bending |
| Below 800 | C-I stretching |
Applications in Drug Development
The this compound is a valuable building block in the synthesis of more complex molecules for drug discovery.[4][5] The iodine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents at the 8-position. This allows for the exploration of the structure-activity relationship (SAR) of novel compounds targeting various biological targets, including kinases, G-protein coupled receptors, and enzymes. The imidazo[1,2-a]pyridine scaffold itself has been identified as a key pharmacophore in compounds with anti-tubercular and anti-cancer properties.[6][7]
Workflow for Synthesis and Characterization
Figure 2: Overall workflow from synthesis to characterization.
References
- Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Journal of Organic Chemistry, 30(7), 2403-2407.
- Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(8), 1753-1756.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Geedkar, D., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22405–22421.
- Nagy, E., et al. (2021).
- Bhatt, B. S., et al. (2019). Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. Heliyon, 5(6), e01968.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Gámez-Montaño, R., et al. (2024).
- Gao, C., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34267–34283.
- Yadav, D., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987.
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Geedkar, D., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2020). Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]
-
Gao, C., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
-
MDPI. (2021). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 8-Iodo-6-methylimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including roles as anxiolytics, gastroprotectives, and potent antituberculosis agents.[1][2] This guide provides an in-depth examination of a specific, synthetically accessible derivative, 8-Iodo-6-methylimidazo[1,2-a]pyridine. While extensive experimental data for this particular molecule is not widely published, this document serves as a comprehensive technical resource for researchers and drug development professionals. It consolidates known structural information with robust, field-proven experimental protocols and validated computational prediction methodologies to fully characterize its physicochemical profile. Understanding these core properties is paramount, as they fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior, ultimately dictating its potential as a therapeutic candidate.
Molecular Identity and Structural Attributes
This compound is a bicyclic heteroaromatic compound. The fusion of an imidazole ring with a pyridine ring creates a 10 π-electron aromatic system, which imparts significant chemical stability.[3] The substituents—a methyl group at the 6-position and an iodine atom at the 8-position—are critical modulators of its electronic and steric properties. The iodine atom, in particular, serves as a versatile synthetic handle for further functionalization via cross-coupling reactions and can also act as a bioisostere or a heavy atom for crystallographic studies.[2]
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 955942-40-2 | [4] |
| Molecular Formula | C₈H₇IN₂ | N/A |
| Molecular Weight | 258.06 g/mol | N/A |
| Canonical SMILES | Cc1cc(I)c2nccn2c1 | N/A |
| InChI Key | SMRSBXOQYLSCEN-UHFFFAOYSA-N | N/A |
| Physical Form | Solid (Predicted) | [5] |
Spectroscopic and Thermal Profile
While specific, published experimental spectra for this compound are not available, its spectroscopic characteristics can be reliably predicted based on extensive data from closely related analogs.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and imidazole rings, in addition to a singlet for the methyl group. Based on analogs, the methyl protons (C6-CH₃) would likely appear as a singlet around δ 2.3-2.6 ppm. The aromatic protons would reside in the δ 7.0-8.5 ppm region, with their specific chemical shifts and coupling constants dictated by the electronic effects of the iodo and methyl substituents. The C5-H proton, for instance, would likely appear as a singlet or a narrow doublet, while the C7-H would be a singlet. Protons on the imidazole moiety (C2-H, C3-H) would also present characteristic signals.
-
¹³C NMR: The carbon spectrum will display eight distinct signals. The methyl carbon is expected in the aliphatic region (δ 18-22 ppm). The aromatic carbons will appear between δ 100-150 ppm. The carbon bearing the iodine atom (C8) will be significantly influenced by the heavy atom effect, which can sometimes lead to signal broadening or a shift to a higher field than expected based solely on electronegativity.
Mass Spectrometry (MS)
In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ would be readily observable at m/z 258.06 or 259.07, respectively. A highly characteristic feature would be the isotopic pattern resulting from the presence of iodine (¹²⁷I), which is monoisotopic. Key fragmentation patterns would likely involve the loss of iodine (I•) or methyl (CH₃•) radicals.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by C-H stretching vibrations from the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively). Aromatic C=C and C=N stretching vibrations are expected in the 1400-1650 cm⁻¹ region.
Thermal Properties
-
Melting Point: An experimental melting point is not publicly available. However, substituted imidazo[1,2-a]pyridines are typically crystalline solids with melting points ranging from moderate to high, often above 150 °C, depending on the substitution pattern and intermolecular forces. For example, related azo-derivatives exhibit melting points exceeding 215 °C.[7]
Solubility, Lipophilicity, and Ionization
These three interconnected properties are the pillars of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. They dictate how a compound interacts with biological membranes, aqueous environments, and protein targets.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical determinant of membrane permeability and plasma protein binding.
-
Predicted LogP: While no experimental value is available, computational models provide a reliable estimate. Using an atom-based LogP98 (ALogP98) approach, the predicted LogP is approximately 2.2-2.5.[9] A LogP value for the isomeric compound 6-Iodo-8-methylimidazo[1,2-a]pyridine has been calculated as 2.25, which serves as a strong reference point.[10] This value suggests moderate lipophilicity, often favorable for oral drug absorption.
Aqueous Solubility (LogS)
Solubility is essential for absorption and formulation. Poor aqueous solubility is a major hurdle in drug development.
-
Predicted Solubility: Based on its LogP and solid-state nature, this compound is predicted to have low aqueous solubility. In silico models, such as those available through the SwissADME server, can provide quantitative LogS predictions. Values for similar, less lipophilic imidazopyridines often fall in the "poorly soluble" to "moderately soluble" range.[7] Organic solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and dimethyl sulfoxide (DMSO) are expected to be effective solubilizing agents based on data from analogous compounds.[11]
Ionization Constant (pKa)
The pKa value defines the extent of ionization at a given pH. The imidazo[1,2-a]pyridine core contains a basic nitrogen atom in the pyridine ring (N1) that is readily protonated.
-
Predicted pKa: The most basic site is the unsaturated imidazole nitrogen.[12] The pKa of the parent imidazo[1,2-a]pyridine is approximately 6.8. The electron-donating methyl group at C6 would slightly increase the basicity, while the weakly electron-withdrawing iodine at C8 would slightly decrease it. Therefore, the pKa of the conjugate acid is predicted to be in the range of 5.0 to 6.5. This implies that at physiological pH (7.4), the compound will exist as a mixture of its neutral and protonated (cationic) forms, which significantly impacts its solubility and interaction with biological targets.
Experimental & Computational Workflow
For any novel compound like this compound, a synergistic approach combining experimental determination and computational modeling is the most efficient path to a comprehensive physicochemical profile.
Caption: Workflow for Physicochemical Characterization.
Standard Operating Protocols
The following protocols are standardized, high-throughput methods suitable for characterizing novel small molecules in a drug discovery setting.
Protocol: Determination of Octanol-Water Partition Coefficient (LogP) via Shake-Flask Method (OECD 107)
-
Rationale: This is the gold-standard method for its direct equilibrium measurement. It is chosen for its accuracy, though it is lower throughput than chromatographic methods.
-
Preparation: Prepare a stock solution of this compound in n-octanol (pre-saturated with water). Also prepare a volume of water (pre-saturated with n-octanol).
-
Partitioning: In a glass vial, combine 5 mL of the n-octanol stock solution with 5 mL of the saturated water.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A mechanical shaker is required.
-
Phase Separation: Centrifuge the vial at 2000 x g for 15 minutes to achieve complete separation of the aqueous and octanol phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Protocol: Determination of Aqueous pKa via UV-Metric Titration
-
Rationale: This method is highly sensitive and requires minimal compound. It is ideal for compounds with a chromophore, like the imidazo[1,2-a]pyridine core, as protonation state changes alter the UV-Vis absorbance spectrum.
-
Solution Preparation: Prepare a ~50 µM solution of the compound in a multi-component buffer system (e.g., a universal buffer of phosphate, acetate, and borate) to ensure a stable pH range from ~2 to ~12.
-
Titration Setup: Use an automated titrator coupled with a fiber-optic UV-Vis spectrophotometer.
-
Measurement: Perform a two-way titration. Start at a neutral pH (~7), titrate down to pH 2 with 0.5 M HCl, then titrate up to pH 12 with 0.5 M NaOH. Record the full UV-Vis spectrum at each 0.2 pH unit increment.
-
Data Analysis: The collected spectral data (absorbance vs. wavelength at each pH) is processed using specialized software (e.g., pKa-PRO, Hyperquad). The software performs factor analysis to identify spectral changes corresponding to protonation events and fits the data to the Henderson-Hasselbalch equation to determine the pKa.
Impact of Physicochemical Properties on Drug Development
The properties outlined above are not mere academic data points; they are critical predictors of a compound's behavior in a biological system.
Caption: Interplay of Physicochemical Properties and ADMET.
-
Absorption: The moderate lipophilicity (LogP ~2.3) and potential for both neutral and cationic species at intestinal pH (due to pKa ~5.0-6.5) suggest that this compound may have favorable oral absorption. However, its predicted low solubility could be a limiting factor.
-
Distribution: A moderate LogP helps prevent excessive accumulation in adipose tissue while allowing sufficient penetration into target tissues. The basic pKa could lead to "ion trapping" in acidic cellular compartments like lysosomes.
-
Metabolism: The imidazo[1,2-a]pyridine core can be susceptible to oxidation by cytochrome P450 (CYP) enzymes. The positions of the methyl and iodo groups will influence which sites are most metabolically labile.
-
Toxicity: High lipophilicity is often correlated with promiscuous binding to off-targets, such as hERG potassium channels, leading to cardiotoxicity. The moderate LogP of this compound is a positive attribute in this regard.[7]
Conclusion
This compound is a molecule of significant interest, built upon a scaffold with proven therapeutic relevance. This guide has established a foundational physicochemical profile by integrating known structural data with predictive modeling and outlining gold-standard experimental methodologies. Its moderate lipophilicity, basicity, and status as a solid with predicted low aqueous solubility define its drug-like properties. The provided protocols and workflows empower researchers to validate these predictions experimentally, paving the way for informed decisions in hit-to-lead campaigns and further drug development efforts. The true value of this scaffold lies in its synthetic tractability and the nuanced interplay of its physicochemical properties, which ultimately govern its biological destiny.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
Geedkar, D., Kumar, A., & Sharma, P. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22754–22771. Retrieved from [Link]
-
Al-Hussain, S. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(1), 1073-1089. Retrieved from [Link]
-
Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719. Retrieved from [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Retrieved from [Link]
-
Chemsrc. (2025). 6-Iodo-8-methylimidazo[1,2-a]pyridine | CAS#:861208-21-1. Retrieved from [Link]
-
Mátravölgyi, B., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 11(11), 1383. Retrieved from [Link]
-
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. Retrieved from [Link]
-
Hunchak, V., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Pharmaceuticals, 15(11), 1381. Retrieved from [Link]
-
Lovrić, M., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 29(14), 3328. Retrieved from [Link]
-
Cruz-Jiménez, G., et al. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chem. Proc., 18, 25. Retrieved from [Link]
-
de F. A. E. Silva, B. R., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. Retrieved from [Link]
-
Kushwaha, N. D., & Singh, J. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(6), 1353-1357. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. IMidazo[1,2-a]pyridine, 8-iodo-6-Methyl- | 955942-40-2 [chemicalbook.com]
- 5. CAS 88965-00-8: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]p… [cymitquimica.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives | MDPI [mdpi.com]
- 9. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Iodo-8-methylimidazo[1,2-a]pyridine | CAS#:861208-21-1 | Chemsrc [chemsrc.com]
- 11. rsc.org [rsc.org]
- 12. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis [mdpi.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 8-Iodo-6-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 8-Iodo-6-methylimidazo[1,2-a]pyridine. As a derivative of the medicinally significant imidazo[1,2-a]pyridine scaffold, understanding its structural and electronic properties is paramount for its potential applications in drug discovery and materials science.[1] This document offers a detailed interpretation of the predicted chemical shifts and coupling constants, grounded in the fundamental principles of NMR spectroscopy and established substituent effects. Furthermore, a standardized experimental protocol for the acquisition of high-quality NMR data for this class of compounds is presented, ensuring reproducibility and accuracy in research endeavors.
Introduction: The Significance of this compound
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds, exhibiting activities such as sedative-hypnotic, anti-inflammatory, and antiviral properties.[1][2] The introduction of specific substituents onto this scaffold allows for the fine-tuning of its physicochemical and biological properties. In the case of this compound, the presence of an iodine atom at the 8-position and a methyl group at the 6-position is anticipated to significantly influence its electronic distribution and steric profile. The iodine atom, a heavy halogen, can participate in halogen bonding and may serve as a handle for further synthetic transformations, while the electron-donating methyl group can modulate the electron density of the pyridine ring.
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such novel molecules.[3] By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both ¹H and ¹³C NMR spectra, we can gain precise insights into the molecular connectivity and the electronic environment of each atom within the this compound molecule.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of known spectral data for structurally related imidazo[1,2-a]pyridine derivatives and the established effects of iodo and methyl substituents on aromatic systems.[3][4]
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.55 - 7.65 | s | - |
| H-3 | 7.60 - 7.70 | s | - |
| H-5 | 7.80 - 7.90 | s | - |
| H-7 | 7.15 - 7.25 | s | - |
| 6-CH₃ | 2.35 - 2.45 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 138 - 142 |
| C-3 | 112 - 116 |
| C-5 | 125 - 129 |
| C-6 | 128 - 132 |
| C-7 | 120 - 124 |
| C-8 | 85 - 90 |
| C-8a | 143 - 147 |
| 6-CH₃ | 18 - 22 |
Scientific Rationale for Spectral Predictions
The predicted chemical shifts are derived from an understanding of the electronic effects exerted by the iodo and methyl substituents on the imidazo[1,2-a]pyridine ring system.
Analysis of ¹H NMR Spectrum
-
H-2 and H-3: The protons on the imidazole ring are expected to appear as singlets in the aromatic region. Their precise chemical shifts are influenced by the overall electron density of the fused ring system.
-
H-5: The proton at the 5-position is anticipated to be deshielded due to the anisotropic effect of the adjacent fused imidazole ring and the presence of the nitrogen atom at position 4.
-
H-7: The methyl group at the 6-position is an electron-donating group, which is expected to cause a slight upfield shift (shielding) of the adjacent H-7 proton compared to the unsubstituted parent compound.
-
6-CH₃: The methyl protons will appear as a singlet in the upfield region, typical for aromatic methyl groups.
-
Absence of H-8: The substitution of the proton at the 8-position with an iodine atom will result in the absence of a signal in that region of the ¹H NMR spectrum.
Analysis of ¹³C NMR Spectrum
-
C-2 and C-3: These carbons of the imidazole ring will have chemical shifts characteristic of this moiety, influenced by the fusion to the pyridine ring.
-
C-5, C-6, and C-7: The chemical shifts of these carbons in the pyridine ring are influenced by the electron-donating methyl group at C-6. The C-6 carbon itself will be deshielded, while the ortho (C-5 and C-7) and para (C-8) positions will be shielded.
-
C-8: The most significant and defining feature of the ¹³C NMR spectrum will be the chemical shift of the carbon bearing the iodine atom (C-8). The "heavy atom effect" of iodine is known to cause a substantial upfield shift (shielding) of the directly attached carbon.[5] Therefore, C-8 is predicted to resonate at a significantly lower chemical shift compared to the corresponding carbon in the non-iodinated analog.
-
C-8a: This bridgehead carbon will be influenced by both the fused imidazole ring and the substituents on the pyridine ring.
-
6-CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-fidelity NMR data for this compound and related compounds, the following experimental workflow is recommended.
Figure 1: A standardized workflow for the acquisition and processing of NMR data for imidazo[1,2-a]pyridine derivatives.
Structural Visualization and NMR Correlations
The following diagram illustrates the molecular structure of this compound with the standard IUPAC numbering. This numbering is crucial for the correct assignment of NMR signals.
Figure 2: Molecular structure of this compound with atom numbering for NMR assignments.
Conclusion
This technical guide has presented a detailed prediction and interpretation of the ¹H and ¹³C NMR spectral data for this compound. The provided analysis, based on established spectroscopic principles and data from related compounds, offers a robust framework for the structural verification of this novel molecule. The outlined experimental protocol serves as a best-practice guide for researchers to obtain high-quality, reproducible NMR data. The insights provided herein are intended to facilitate the ongoing research and development of new imidazo[1,2-a]pyridine derivatives for a variety of scientific applications.
References
-
Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. The Royal Society of Chemistry. [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]
-
Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis Online. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Substituent Effects on the [N–I–N]+ Halogen Bond. ACS Publications. [Link]
-
1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. ResearchGate. [Link]
-
Iodine(I) complexes incorporating sterically bulky 2-substituted pyridines. RSC Publishing. [Link]
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]
-
Iodine Catalyzed Synthesis of Imidazo[1,2-a]Pyrazine and Imidazo[1,2-a]Pyridine Derivatives and their Anticancer activity Rajavenkatesh Krishnamoorthya, Parthiban Anaikuttib. The Royal Society of Chemistry. [Link]
-
1H and 13C NMR study of substituted 3-OH pyridines. Semantic Scholar. [Link]
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]
-
Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. PubChem. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PubMed Central. [Link]
-
6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetamide. Veeprho. [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health. [Link]
-
5-METHYL-6-NITRO-3H-IMIDAZO-[4,5-B]-PYRIDINE - Optional[13C NMR]. SpectraBase. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
-
1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. [Link]
-
Pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
Sources
A Theoretical Guide to the Mass Spectrometry Fragmentation of 8-Iodo-6-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a detailed theoretical analysis of the expected mass spectrometry fragmentation pattern of 8-Iodo-6-methylimidazo[1,2-a]pyridine. In the absence of published experimental data for this specific molecule, this document leverages established principles of mass spectrometry and documented fragmentation behaviors of structurally related compounds to predict its behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry who are working with or anticipate characterizing this and similar molecular scaffolds.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The accurate characterization of novel derivatives, such as this compound, is paramount for advancing drug development programs. Mass spectrometry is an indispensable tool for this purpose, providing crucial information about molecular weight and structure. Understanding the fragmentation pattern is key to unambiguous identification and structural elucidation.
Predicted Fragmentation under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. For this compound, the fragmentation is expected to be driven by the inherent stability of the aromatic system and the relative bond strengths of its substituents.
The molecular ion peak (M+) of this compound is expected at an m/z corresponding to its molecular weight. The primary fragmentation pathways are predicted to involve the loss of the iodine atom and the methyl group, as well as characteristic fissions of the heterocyclic ring system.
Key Predicted Fragmentation Pathways under EI
A primary and highly probable fragmentation event will be the cleavage of the C-I bond, which is the weakest bond in the molecule. This will result in the loss of an iodine radical.[3] Another expected fragmentation is the loss of a methyl radical from the pyridine ring.
Table 1: Predicted Key Fragment Ions of this compound under EI
| m/z (predicted) | Proposed Fragment | Description of Loss |
| 258 | [C8H7IN2]+• | Molecular Ion (M+) |
| 243 | [C7H4IN2]+ | Loss of a methyl radical (•CH3) |
| 131 | [C8H7N2]+ | Loss of an iodine radical (•I) |
| 116 | [C7H4N2]+ | Loss of •I and •CH3 |
Mechanistic Representation of EI Fragmentation
The following diagram illustrates the predicted primary fragmentation pathways of this compound under EI conditions.
Caption: Predicted EI fragmentation of this compound.
Predicted Fragmentation under Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]+, with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. The fragmentation of the protonated this compound is expected to differ from EI due to the presence of a proton, which can direct fragmentation pathways.
It is important to note that deiodination of aromatic compounds has been observed in ESI-MS, particularly when using mobile phase additives like formic acid.[4][5] This phenomenon should be considered when interpreting ESI mass spectra of this compound.
Predicted Fragmentation of the Protonated Molecule [M+H]+
The protonated molecule of this compound is expected at an m/z of 259. The fragmentation of this ion will likely involve losses of neutral molecules.
Table 2: Predicted Key Fragment Ions of Protonated this compound in ESI-MS/MS
| m/z (predicted) | Proposed Fragment | Description of Loss |
| 259 | [C8H8IN2]+ | Protonated Molecule [M+H]+ |
| 132 | [C8H8N2]+ | Loss of neutral HI |
Mechanistic Representation of ESI-MS/MS Fragmentation
The following diagram illustrates a plausible fragmentation pathway for the protonated this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocols
To obtain high-quality mass spectra for this compound, the following experimental conditions are recommended.
Sample Preparation
-
For EI-MS: Dissolve the compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
For ESI-MS: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, dilute the stock solution with a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
Recommended Mass Spectrometry Parameters
Table 3: Suggested Mass Spectrometer Settings
| Parameter | EI-MS Recommendation | ESI-MS Recommendation |
| Ionization Mode | Electron Ionization | Electrospray Ionization (Positive) |
| Electron Energy | 70 eV | - |
| Source Temperature | 200-250 °C | 120-150 °C |
| Capillary Voltage | - | 3-4 kV |
| Collision Gas | - | Argon or Nitrogen |
| Collision Energy | - | Ramped (e.g., 10-40 eV for MS/MS) |
| Mass Range | 50-350 amu | 50-350 amu |
Experimental Workflow
The following diagram outlines a typical workflow for the mass spectrometric analysis of this compound.
Caption: General workflow for MS analysis of the target compound.
Conclusion
This technical guide provides a theoretically derived framework for understanding the mass spectrometry fragmentation pattern of this compound. The predictions are grounded in the fundamental principles of mass spectrometry and the known behavior of related chemical structures. The primary fragmentation pathways are anticipated to be the loss of the iodine and methyl substituents, along with characteristic cleavages of the imidazo[1,2-a]pyridine core. The information and protocols presented herein are intended to aid researchers in the design of experiments and the interpretation of mass spectral data for this compound and its analogs, thereby supporting the advancement of drug discovery and development efforts.
References
- BenchChem. (n.d.). Mass Spectrometry Fragmentation of 1-Iodo-2,3,4-trimethoxybenzene: A Technical Guide.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
- PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram.
- PubMed. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry.
- ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF.
- NIST. (n.d.). Imidazo[1,2-a]pyridine.
- BenchChem. (n.d.). spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
- PMC - NIH. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
- ResearchGate. (n.d.). (a) Mass spectrum and (b) fragmentation pattern of complex-I.
- RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations.
- Unknown Source. (n.d.). Mass Spectrometry: Fragmentation.
- ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ResearchGate. (n.d.). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
- Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.
- Unknown Source. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
- Semantic Scholar. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts.
- ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 3. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Guide to the Crystal Structure Determination of 8-Iodo-6-methylimidazo[1,2-a]pyridine: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architecture of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its rigid, bicyclic framework and tunable electronic properties make it a "privileged scaffold," capable of interacting with a diverse range of biological targets.[4][5] The specific analogue, 8-Iodo-6-methylimidazo[1,2-a]pyridine, with its strategically placed iodo and methyl groups, presents a unique profile for potential drug development, particularly in the synthesis of radioligands and other specialized chemical probes.[4]
However, a molecule's therapeutic potential is intrinsically linked to its three-dimensional structure. The precise arrangement of atoms, the nature of intermolecular interactions, and the overall packing in the solid state dictate its solubility, stability, and ultimately, its ability to bind to a target protein. To date, the crystal structure of this compound has not been publicly reported in databases such as the Cambridge Structural Database (CSD).[6][7]
This technical guide, therefore, shifts from a retrospective analysis to a prospective roadmap. It is designed for the research scientist and drug development professional, providing a comprehensive, field-proven methodology for the synthesis, crystallization, and complete single-crystal X-ray diffraction (SCXRD) analysis of this compound. This document is not merely a list of steps but a self-validating system of protocols, grounded in the principles of synthetic organic chemistry and crystallography.
Section 1: Synthesis of this compound
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-documented, with the most common route being the condensation of a 2-aminopyridine derivative with an α-haloketone.[5][8] For the synthesis of this compound, a plausible and efficient pathway involves the reaction of 2-amino-3-iodo-5-methylpyridine with an appropriate α-haloketone, followed by cyclization. Molecular iodine can also be employed as a catalyst in some synthetic strategies for related compounds.[9]
Proposed Synthetic Protocol:
A robust synthesis can be adapted from established procedures for similar imidazo[1,2-a]pyridines.[5][10]
Step 1: Synthesis of the Precursor 2-amino-3-iodo-5-methylpyridine
This precursor can be synthesized from commercially available 2-amino-5-methylpyridine through regioselective iodination.
Step 2: Cyclization to form this compound
The reaction of 2-amino-3-iodo-5-methylpyridine with a suitable α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde, will lead to the desired product.
Detailed Experimental Procedure:
-
To a solution of 2-amino-3-iodo-5-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add chloroacetaldehyde (1.2 eq, 50% aq. solution).
-
The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by Thin Layer Chromatography (TLC).[10]
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Characterization of the Synthesized Compound:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular formula (C₈H₇IN₂).
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Section 2: Crystallization of this compound
Obtaining high-quality single crystals is often the most challenging step in structure determination.[11] A systematic screening of crystallization conditions is crucial. Given the predicted melting point of 171-172 °C, the compound is a solid at room temperature, making it amenable to various crystallization techniques.[12]
Crystallization Screening Protocol:
-
Solvent Selection: The choice of solvent is critical. A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. A preliminary solubility test with a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) should be performed.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This is a highly controlled method for inducing crystallization.[13]
-
Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled to induce crystallization.
-
Antisolvent Diffusion: A solution of the compound is carefully layered with a miscible "antisolvent" in which the compound is insoluble. Crystals form at the interface.
-
The following diagram outlines the crystallization screening workflow:
Caption: Workflow for crystallization screening.
Section 3: Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal is obtained, the process of determining its three-dimensional structure begins. Modern single-crystal X-ray diffractometers provide a powerful and unambiguous method for this purpose.
Step-by-Step SCXRD Protocol:
-
Crystal Mounting: A high-quality single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.
-
Data Collection:
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.
-
As the X-ray beam passes through the crystal, it is diffracted, and the resulting diffraction pattern is recorded by the detector.
-
-
Data Processing:
-
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal.
-
The intensities of the diffracted beams are integrated and corrected for various experimental factors.
-
-
Structure Solution and Refinement:
-
The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
This initial model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details. This is an iterative process aimed at minimizing the difference between the observed and calculated structure factors.
-
The overall workflow for single-crystal X-ray diffraction is depicted below:
Caption: The complete workflow for single-crystal X-ray diffraction analysis.
Section 4: Expected Crystallographic Data and Interpretation
Upon successful structure determination, a wealth of information is obtained. This data is typically presented in a standardized format, often as a Crystallographic Information File (CIF). The key parameters to be analyzed are summarized in the table below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Information |
| Chemical Formula | C₈H₇IN₂ |
| Formula Weight | 258.06 |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c, P-1) |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined (number of molecules in the unit cell) |
| Density (calculated) (g/cm³) | To be determined |
| R-factor | < 0.05 for a good quality structure |
| Goodness-of-fit | ~1.0 |
Interpretation of Structural Features:
-
Bond Lengths and Angles: The precise measurements of bond lengths and angles will confirm the covalent structure of the molecule and can reveal any unusual geometric features.
-
Intermolecular Interactions: The packing of the molecules in the crystal lattice will be governed by non-covalent interactions such as hydrogen bonds, halogen bonds (involving the iodine atom), and π-π stacking interactions between the aromatic rings. A detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound.
-
Conformation: The analysis will reveal the preferred conformation of the molecule in the solid state.
Conclusion: A Pathway to Structural Elucidation
This guide has outlined a comprehensive and scientifically rigorous methodology for determining the crystal structure of this compound. By following these detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can successfully elucidate the three-dimensional architecture of this medicinally important scaffold. The resulting structural information will be invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents based on the imidazo[1,2-a]pyridine framework.
References
-
Fel solubility data. Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. Available from: [Link]
-
ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Materials. Available from: [Link]
-
PMC - NIH. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available from: [Link]
-
NIH. Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. Available from: [Link]
-
ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
-
PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Available from: [Link]
-
PubChem - NIH. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. Available from: [Link]
-
ResearchGate. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
ResearchGate. Synthesis, Single Crystal X‐Ray Diffraction Analysis, Hirshfeld Surface, and Molecular Docking Study of 7‐Methyl‐2‐phenylimidazo[1,2‐a]Pyridine‐3‐carbaldehyde | Request PDF. Available from: [Link]
-
ResearchGate. (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC.... Available from: [Link]
-
ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
-
MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Available from: [Link]
-
PMC - NIH. Protein Crystallization for X-ray Crystallography. Available from: [Link]
-
Zenodo. Synthesis, spectral characterization and single crystal X-ray diffraction study of arylazoimidazolium tetraiodobismuthate{III. Available from: [Link]
- Google Patents. Processes for the preparation of imidazo[1,2-a] pyridine derivatives.
-
NIH. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Available from: [Link]
- Google Patents. Process for the preparation of imidazo (1, 2-A) pyridine-3-acetamides.
Sources
- 1. rsc.org [rsc.org]
- 2. IMidazo[1,2-a]pyridine, 8-iodo-6-Methyl- | 955942-40-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. CN100408577C - Process for the preparation of imidazo (1, 2-A) pyridine-3-acetamides - Google Patents [patents.google.com]
- 8. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. IMidazo[1,2-a]pyridine, 8-iodo-6-Methyl- | 955942-40-2 [m.chemicalbook.com]
- 12. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. guidechem.com [guidechem.com]
The 8-Iodo-Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif, forming the structural basis of numerous marketed drugs and clinical candidates. Its unique electronic properties and conformational rigidity make it an attractive scaffold in medicinal chemistry. Among its various functionalized analogues, the 8-iodo-imidazo[1,2-a]pyridine derivative stands out as a versatile and highly reactive building block. The presence of the iodine atom at the C8 position provides a strategic handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of diverse compound libraries for drug discovery and materials science.
This in-depth technical guide, designed for researchers and drug development professionals, delves into the fundamental reactivity of the 8-iodo-imidazo[1,2-a]pyridine scaffold. Moving beyond a simple recitation of protocols, this guide provides insights into the causality behind experimental choices, ensuring a deeper understanding of the underlying chemical principles.
The Strategic Importance of the 8-Iodo Substituent
The C8 position of the imidazo[1,2-a]pyridine ring is electronically distinct from other positions. While the C3 position is the most nucleophilic and prone to electrophilic substitution and C-H functionalization, the pyridine ring carbons are generally less reactive. The introduction of an iodine atom at C8 dramatically alters this reactivity profile. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This high reactivity allows for selective functionalization at the C8 position, even in the presence of other halogens on the scaffold.
Synthesis of the 8-Iodo-Imidazo[1,2-a]pyridine Scaffold
The primary route to 8-iodo-imidazo[1,2-a]pyridine involves the condensation of a corresponding 2-amino-3-iodopyridine with an α-haloketone or a related synthon.
A general and efficient procedure for the synthesis of the parent 8-iodo-imidazo[1,2-a]pyridine is the reaction of 2-amino-3-iodopyridine with chloroacetaldehyde.[1]
Experimental Protocol: Synthesis of 8-Iodo-Imidazo[1,2-a]pyridine
-
To a solution of 2-amino-3-iodopyridine (1.0 eq) in ethanol, add aqueous chloroacetaldehyde (1.2 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-iodo-imidazo[1,2-a]pyridine.
This method provides the target compound in good to excellent yields, typically in the range of 84–91%.[1] The choice of ethanol as the solvent has been shown to significantly improve the yield compared to other solvents like acetonitrile.[1]
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The C8-I bond of the 8-iodo-imidazo[1,2-a]pyridine scaffold is highly susceptible to oxidative addition to a low-valent palladium(0) species, which is the initial and often rate-determining step in many cross-coupling reactions. This reactivity opens the door to a plethora of synthetic transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and vinyl-substituted imidazo[1,2-a]pyridines. The reaction couples the 8-iodo scaffold with a wide variety of boronic acids or their esters in the presence of a palladium catalyst and a base.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 8-Halo-Imidazo[1,2-a]pyridines
| Halogen at C8 | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Fictionalized Example |
| Bromo | Pd(dppf)Cl₂ (3) | dppf | Cs₂CO₃ | Dioxane | 110 | 16 | 78 | Fictionalized Example |
Note: The data in this table is representative and may vary based on the specific boronic acid and substituents on the imidazo[1,2-a]pyridine scaffold.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For less reactive aryl bromides, more active catalyst systems, such as those employing bulky phosphine ligands, may be necessary.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to 8-alkynyl-imidazo[1,2-a]pyridines, which are valuable intermediates for further transformations or as final products with interesting photophysical or biological properties. This reaction involves the coupling of the 8-iodo scaffold with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 8-Iodo-Imidazo[1,2-a]pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 92 |
| 8-Iodo-2-phenyl-Imidazo[1,2-a]pyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 80 | 8 | 88 |
Note: Yields are illustrative and depend on the specific substrates and reaction optimization.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a wide range of amines. For the 8-iodo-imidazo[1,2-a]pyridine scaffold, this reaction provides access to a diverse array of 8-amino derivatives, which are prevalent in many biologically active molecules.
Table 3: General Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Toluene | 100 | 12 | 90 |
| Aniline | Pd(OAc)₂ (3) | RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 85 |
Note: The selection of the ligand is critical and depends on the nature of the amine (primary, secondary, aryl, alkyl).
Heck Reaction: Vinylation of the Scaffold
The Heck reaction offers a method for the direct vinylation of the 8-iodo-imidazo[1,2-a]pyridine scaffold by coupling with alkenes. This reaction is particularly useful for the synthesis of styrenyl and acryloyl derivatives.
Table 4: Illustrative Heck Reaction Conditions
| Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ | Et₃N | DMF | 120 | 24 | 75 |
| n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 100 | 16 | 82 |
Stille, Negishi, and Ullmann Couplings: Expanding the Synthetic Toolbox
While less commonly reported for the 8-iodo-imidazo[1,2-a]pyridine scaffold compared to Suzuki and Sonogashira reactions, Stille, Negishi, and Ullmann couplings represent valuable alternative strategies for C-C and C-heteroatom bond formation.
-
Stille Coupling: Utilizes organostannanes as coupling partners. A key advantage is the tolerance of a wide range of functional groups, although the toxicity of tin reagents is a significant drawback.
-
Negishi Coupling: Employs organozinc reagents, which are highly reactive and can be prepared from a variety of precursors.
-
Ullmann Condensation: A classical copper-catalyzed reaction for the formation of C-O and C-N bonds, particularly with phenols and amines. Modern variations often use palladium catalysis under milder conditions.
Comparative Reactivity: C8 versus Other Positions
A crucial aspect for synthetic planning is understanding the relative reactivity of different positions on the imidazo[1,2-a]pyridine ring. In the context of palladium-catalyzed cross-coupling reactions of a di-halogenated substrate, the reactivity generally follows the order C-I > C-Br > C-Cl. When comparing different positions, the C8-iodo bond is generally more reactive than a C3-bromo or C3-chloro bond, allowing for selective functionalization. The high reactivity of the C3 position towards electrophilic substitution and C-H activation provides an orthogonal strategy for functionalization, allowing for the sequential modification of the scaffold at different positions.
Mechanistic Considerations: The Catalytic Cycle
The fundamental mechanism for most of these palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C8-I bond of the imidazo[1,2-a]pyridine, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation (for Suzuki, Stille, Negishi): The organic group from the organometallic reagent is transferred to the palladium center, displacing the iodide. In the case of Buchwald-Hartwig and Heck reactions, this step is replaced by coordination and subsequent reaction of the amine or alkene.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Conclusion
The 8-iodo-imidazo[1,2-a]pyridine scaffold is a highly valuable and versatile building block in modern organic synthesis. Its pronounced reactivity in a multitude of palladium-catalyzed cross-coupling reactions allows for the efficient and selective introduction of a wide range of substituents at the C8 position. A thorough understanding of the fundamental principles governing these reactions, including the choice of catalyst, ligands, base, and solvent, is paramount for the successful design and execution of synthetic routes towards novel drug candidates and functional materials. This guide provides a foundational framework for researchers to harness the full synthetic potential of this important heterocyclic scaffold.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English1986 , 25 (6), 508–524. [Link]
-
Enguehard, C.; et al. Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry2000 , 65 (20), 6572–6575. [Link]
-
Kovács, L.; et al. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules2021 , 26 (1), 1-13. [Link]
-
Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. Negishi coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Matos, J.; et al. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal2021 , 27 (54), 13481-13493. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 8-Iodo-6-methylimidazo[1,2-a]pyridine
This guide provides a comprehensive technical overview of the discovery and a plausible first-reported-style synthesis of 8-Iodo-6-methylimidazo[1,2-a]pyridine. Designed for researchers, scientists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to deliver a self-validating and authoritative protocol.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs. Its unique electronic and steric properties allow for diverse biological activities. Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and miroprofen (anti-inflammatory) all feature this bicyclic system, underscoring its therapeutic relevance.
Halogenated derivatives of the imidazo[1,2-a]pyridine scaffold, such as this compound, are of particular interest. The iodine substituent serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial step in modern drug discovery and lead optimization.
While a singular, seminal publication detailing the initial synthesis of this compound is not readily identifiable in the public domain, this guide presents a robust and well-precedented synthetic route based on foundational reactions in heterocyclic chemistry.
Historical Context and Synthetic Strategy
The synthesis of imidazo[1,2-a]pyridines was pioneered by Aleksei Tschitschibabin in the early 20th century.[1][2] The classic Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This fundamental transformation remains a cornerstone of imidazo[1,2-a]pyridine synthesis due to its reliability and broad substrate scope.
The most logical and efficient pathway to this compound follows this classic approach, involving the cyclocondensation of a suitably substituted 2-aminopyridine with a simple α-haloketone. The key starting materials for this synthesis are 3-iodo-5-methylpyridin-2-amine and chloroacetone.
Figure 1: Proposed overall synthetic workflow for this compound.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating through in-process monitoring and rigorous final characterization.
Part A: Synthesis of the Key Intermediate: 3-Iodo-5-methylpyridin-2-amine
The synthesis of this key intermediate, while not detailed in a single source, can be achieved through a Sandmeyer-type reaction on a suitable precursor like 3-amino-2-chloro-5-methylpyridine.[3] For the purpose of this guide, we will assume the availability of 3-iodo-5-methylpyridin-2-amine (CAS 211308-79-1), which is a known compound.[4][5]
Part B: Cyclocondensation to Yield this compound
This procedure is adapted from well-established methods for the synthesis of imidazo[1,2-a]pyridines.[6][7]
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-iodo-5-methylpyridin-2-amine (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (or DMF) to the flask to dissolve the starting material.
-
Reagent Addition: Add chloroacetone (1.1 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (typically around 80-100 °C, depending on the solvent) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting aminopyridine and the appearance of a new, less polar spot indicates product formation.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it is a polar protic solvent that facilitates the SN2 reaction between the aminopyridine and chloroacetone, and it is easy to remove. DMF can be used for less reactive substrates due to its higher boiling point.
-
Stoichiometry: A slight excess of chloroacetone is used to ensure the complete consumption of the more valuable aminopyridine starting material.
-
Workup: The neutralization step with sodium bicarbonate is crucial to quench any hydrohalic acid formed during the reaction and to facilitate the extraction of the free base product into the organic layer.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.
Data Presentation
Table 1: Reagents and Materials for Cyclocondensation
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (Relative) |
| 3-Iodo-5-methylpyridin-2-amine | 211308-79-1 | 234.04 | 1.0 |
| Chloroacetone | 78-95-5 | 92.52 | 1.1 |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | Solvent |
| Sodium Bicarbonate | 144-55-8 | 84.01 | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction |
| Hexane | 110-54-3 | 86.18 | Eluent |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | Stationary Phase |
Table 2: Predicted Spectroscopic Data for this compound
| Analysis | Predicted Data |
| ¹H NMR | Predicted shifts (in ppm) would show characteristic signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the methyl group. |
| ¹³C NMR | Predicted shifts (in ppm) would show distinct signals for all carbon atoms in the molecule, with the carbon bearing the iodine atom appearing at a characteristic upfield shift compared to its protonated analog. |
| Mass Spec. | Expected m/z for [M+H]⁺ would be approximately 259.0. |
Note: The spectroscopic data presented is predictive and should be confirmed by experimental analysis of the synthesized compound.
Visualization of the Reaction Mechanism
The cyclocondensation reaction proceeds via a two-step mechanism: an initial intermolecular SN2 reaction followed by an intramolecular cyclization and dehydration.
Figure 2: Logical relationship in the cyclocondensation mechanism.
Conclusion and Future Outlook
This guide has outlined a robust and scientifically sound synthetic protocol for this compound, grounded in the foundational principles of heterocyclic chemistry. While a specific "first discovery" paper remains elusive, the presented methodology provides a reliable pathway for the preparation of this valuable research compound.
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. The carbon-iodine bond is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkyne, and amine functionalities at the 8-position. This capability is of paramount importance to medicinal chemists seeking to develop novel therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold. Future research will undoubtedly leverage this and similar halogenated intermediates to create new chemical entities with tailored biological activities.
References
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Chichibabin (Tschitschibabin) Pyridin Synthese. ResearchGate. Available at: [Link]
-
Chichibabin reaction. Grokipedia. Available at: [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link]
- Process for preparation of 2-amino-5-methyl-pyridine. Google Patents.
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Statistical Computing. Available at: [Link]
- Preparation method of 2-chloro-4-iodo-5-methylpyridine. Google Patents.
-
2-Amino-5-iodo-3-methyl-pyridine. Pipzine Chemicals. Available at: [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
- Preparation of 2-chloro-5-methylpyridine. Google Patents.
-
The Chichibabin amination reaction. Scientific Update. Available at: [Link]
-
Chichibabin pyridine synthesis. Wikipedia. Available at: [Link]
-
Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap. Available at: [Link]
-
Chichibabin reaction. Wikipedia. Available at: [Link]
- Process for making 2-chloro-5-methylpyridine. Google Patents.
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Omega. Available at: [Link]
-
2-Amino-5-iodo-6-methylpyridine. Chem-Impex. Available at: [Link]
-
2,3-diaminopyridine. Organic Syntheses. Available at: [Link]
-
Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). ResearchGate. Available at: [Link]
-
3-Amino-5-methylpyridine. Chem-Impex. Available at: [Link]
Sources
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. 2-CHLORO-3-IODO-5-PICOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. CAS # 211308-79-1, 3-Iodo-5-methyl-2-pyridinamine, 2-Amino-3-iodo-5-methylpyridine, 3-Iodo-5-methylpyridin-2-amine - chemBlink [chemblink.com]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
solubility studies of 8-Iodo-6-methylimidazo[1,2-a]pyridine in organic solvents
An In-Depth Technical Guide: Solubility Profiling of 8-Iodo-6-methylimidazo[1,2-a]pyridine in Organic Solvents for Pharmaceutical Development
Foreword: The Imperative of Solubility in Modern Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with physicochemical challenges, chief among them being solubility. For scaffolds like imidazo[1,2-a]pyridine, which are prevalent in medicinal chemistry due to their wide range of biological activities, understanding solubility is not merely a pre-formulation checkbox; it is a critical determinant of therapeutic potential.[1][2] Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, the failure of an otherwise potent compound.[3][4] This guide provides a comprehensive framework for the systematic evaluation of the solubility of this compound, a representative member of this important heterocyclic class, in a range of organic solvents. Our approach is grounded in thermodynamic principles and leverages robust analytical methodologies to generate reliable and reproducible data essential for informed decision-making in process chemistry and formulation development.
Physicochemical Profile: this compound
A thorough understanding of the solute is the foundation of any solubility study.
-
Structure:
-
Molecular Formula: C₈H₇IN₂
-
Molecular Weight: 258.06 g/mol
-
CAS Number: 955942-40-2[5]
The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system. The presence of two nitrogen atoms introduces polarity and sites for hydrogen bonding. The iodo-substituent at the 8-position and the methyl group at the 6-position modify the molecule's lipophilicity and crystal packing potential. While extensive experimental data for this specific molecule is not widely published, its structure suggests a degree of polarity, making its interaction with various organic solvents a subject of critical investigation.
The Thermodynamic Rationale for Solvent Selection
The principle of "like dissolves like" serves as our guiding axiom for solvent selection.[6][7] Solubility is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute interactions (lattice energy) and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[8][9]
-
Polarity and Intermolecular Forces: The solubility of this compound will be dictated by its ability to form intermolecular bonds—such as dipole-dipole interactions and hydrogen bonds—with the solvent molecules.[10]
-
Polar Protic Solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar imidazo[1,2-a]pyridine core.[11]
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate) possess a dipole moment but lack O-H or N-H bonds. They can accept hydrogen bonds and engage in dipole-dipole interactions.[11]
-
Non-Polar Solvents (e.g., toluene, heptane) primarily interact through weak London dispersion forces and are anticipated to be poor solvents for this polar heterocyclic compound.[12]
-
By systematically testing a panel of solvents across the polarity spectrum, we can construct a comprehensive solubility profile that informs solvent selection for synthesis, purification, and formulation.
Experimental Design: The Isothermal Shake-Flask Method
To ensure the determination of true thermodynamic (or equilibrium) solubility, the shake-flask method is the industry's gold standard.[13][14] This method ensures that the solvent is fully saturated in the presence of excess solid solute, representing a true equilibrium state.[15] This contrasts with kinetic solubility measurements, which can often overestimate solubility due to the formation of metastable supersaturated solutions.[13][15]
Our experimental workflow is designed to be a self-validating system, from establishing equilibrium to precise quantification.
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Experimental Protocols
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation: Add an excess amount (e.g., ~10-20 mg, ensuring solid remains at equilibrium) of crystalline this compound to a 2 mL glass vial.
-
Solvent Addition: Accurately dispense 1.0 mL of the selected organic solvent into the vial.
-
Sealing: Tightly cap the vial to prevent solvent evaporation.
-
Equilibration: Place the vial in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate at a moderate speed (e.g., 300 RPM) for a sufficient duration to reach equilibrium. A 24-hour period is standard, but 48 or 72 hours may be necessary to confirm that the concentration has reached a plateau.[3][16]
-
Phase Separation: After equilibration, allow the vials to stand briefly to let the bulk of the solid settle. Carefully withdraw the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.[17]
-
Sample Preparation for Analysis: Immediately dilute an accurate volume of the clear filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. This prevents the solute from precipitating upon solvent change.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred analytical method due to its ability to separate the parent compound from any potential impurities or degradants, ensuring accurate quantification.[17][18]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is a good starting point for polar heterocyclic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance for the compound (determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Calibration Curve Preparation:
-
Prepare a primary stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Perform serial dilutions from the stock solution to prepare at least five calibration standards spanning the expected concentration range of the solubility samples.[18]
-
-
Analysis and Calculation:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.995.
-
Inject the prepared (diluted) solubility samples in triplicate.
-
Calculate the concentration in the diluted sample using the linear regression equation from the calibration curve.
-
Multiply the result by the dilution factor to determine the final solubility concentration in the original organic solvent. Express the result in mg/mL and/or molarity (mol/L).
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
Table 1: Illustrative Thermodynamic Solubility of this compound at 25°C
| Solvent | Polarity Index | Solvent Type | Solubility (mg/mL) | Solubility (M) |
| Heptane | 0.1 | Non-Polar | < 0.1 | < 3.9 x 10⁻⁴ |
| Toluene | 2.4 | Non-Polar | 1.5 | 5.8 x 10⁻³ |
| Dichloromethane | 3.1 | Polar Aprotic | 25.8 | 0.10 |
| Ethyl Acetate | 4.4 | Polar Aprotic | 10.2 | 4.0 x 10⁻² |
| Acetone | 5.1 | Polar Aprotic | 45.5 | 0.18 |
| Acetonitrile | 5.8 | Polar Aprotic | 33.1 | 0.13 |
| Ethanol | 4.3 | Polar Protic | 51.6 | 0.20 |
| Methanol | 5.1 | Polar Protic | 62.1 | 0.24 |
Note: The data presented in this table is for illustrative purposes to demonstrate a typical solubility profile for a moderately polar heterocyclic compound. Actual experimental results are required for definitive values.
Interpretation of Illustrative Data: The hypothetical results align with chemical principles. The compound shows very poor solubility in non-polar heptane and limited solubility in the aromatic, less polar toluene. Solubility increases significantly in polar aprotic solvents and is highest in the polar protic solvents, methanol and ethanol. This trend strongly suggests that the polarity and hydrogen-bonding capability of the solvent are the primary drivers of solvation for the this compound molecule.
Advanced Considerations and Troubleshooting
-
Polymorphism: The solubility of a solid is specific to its crystal form (polymorph). Different polymorphs can exhibit significantly different solubilities. It is crucial to characterize the solid form used for the study (e.g., by XRPD) and to confirm that the solid remaining at the end of the experiment is of the same form.
-
Compound Purity and Stability: The starting material must be of high purity. Impurities can affect solubility measurements. It is also essential to confirm that the compound does not degrade in the chosen solvent during the equilibration period. This can be checked by examining the HPLC chromatogram for unexpected peaks.[19]
-
Ensuring Equilibrium: For poorly soluble or slowly dissolving compounds, 24 hours may not be sufficient to reach equilibrium. It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration has reached a stable plateau.[16]
Conclusion
A systematic and rigorous determination of solubility is a cornerstone of successful pharmaceutical development. The methodology detailed in this guide, combining the gold-standard shake-flask technique with robust HPLC-UV quantification, provides a reliable framework for characterizing the solubility of this compound in organic solvents. The resulting data is invaluable for guiding solvent selection in synthetic chemistry, developing crystallization processes, and designing viable formulations, thereby de-risking the compound's progression through the development pipeline.
References
-
Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.[Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.[Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).[Link]
-
Wikipedia. Solubility.[Link]
-
ResearchGate. (2015). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.[Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.[Link]
-
NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
-
SlideShare. solubility experimental methods.pptx.[Link]
-
Chem.purdue.edu. Solubility.[Link]
-
JoVE. (2020). Video: Solubility - Concept.[Link]
-
Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.[Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.[Link]
-
National Institutes of Health. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.[Link]
-
Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.[Link]
-
Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.[Link]
-
Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.[Link]
-
National Institutes of Health. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.[Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[Link]
-
PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.[Link]
-
MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.[Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.[Link]
-
International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS (M9).[Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.[Link]
-
YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?[Link]
-
A&D Ser-vices. Solubility and Polarity.[Link]
-
ResearchGate. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[Link]
-
World Health Organization. Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System.[Link]
-
Homework.Study.com. How does polarity affect solubility?[Link]
-
ResearchGate. Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities.[Link]
-
Labclinics. (2020). Solubility factors when choosing a solvent.[Link]
-
SpringerLink. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.[Link]
-
Royal Society of Chemistry. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.[Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.[Link]
-
National Institutes of Health. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.[Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. IMidazo[1,2-a]pyridine, 8-iodo-6-Methyl- | 955942-40-2 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. Solubility - Wikipedia [en.wikipedia.org]
- 9. Video: Solubility - Concept [jove.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Solubility factors when choosing a solvent [labclinics.com]
- 12. m.youtube.com [m.youtube.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. quora.com [quora.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. database.ich.org [database.ich.org]
Quantum Chemical Calculations on 8-Iodo-6-methylimidazo[1,2-a]pyridine: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of a halogen atom, such as iodine, can significantly modulate the electronic and steric properties of this privileged structure, influencing its pharmacokinetic and pharmacodynamic profile. This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on 8-Iodo-6-methylimidazo[1,2-a]pyridine, a representative of this important class of molecules. Tailored for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings and practical application of Density Functional Theory (DFT) to explore the molecular properties crucial for rational drug design. We will delve into the causality behind computational choices, from the selection of functionals and basis sets to the interpretation of key quantum chemical descriptors, thereby providing a self-validating protocol for in-silico analysis.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocycle that has garnered immense interest in the pharmaceutical industry due to its wide spectrum of biological activities.[4][5] Marketed drugs such as zolpidem (for insomnia), alpidem (anxiolytic), and saripidem (anxiolytic) feature this versatile scaffold.[1][2] The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to a range of applications, including anti-cancer, antiviral, antimicrobial, and anti-inflammatory agents.[4][5] Furthermore, recent studies have highlighted their promise as antituberculosis agents, with some analogues showing significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[3][6]
The strategic functionalization of the imidazo[1,2-a]pyridine ring system is a key strategy in modulating its biological activity. The introduction of a bulky and lipophilic iodine atom at the 8-position, coupled with a methyl group at the 6-position, as in this compound (CAS No. 955942-40-2), is anticipated to significantly alter its electronic distribution, steric profile, and potential for halogen bonding.[7][8] These modifications can profoundly impact receptor binding, membrane permeability, and metabolic stability.
Quantum chemical calculations offer a powerful and cost-effective avenue to probe the molecular properties of such derivatives at the atomic level.[6][9][10] By employing methods like Density Functional Theory (DFT), we can elucidate the electronic structure, reactivity, and spectroscopic properties of this compound, thereby providing invaluable insights for lead optimization and the design of novel therapeutic agents.
Methodology: A Validated Protocol for Quantum Chemical Calculations
The following protocol outlines a robust and reproducible methodology for the quantum chemical investigation of this compound. The choice of computational parameters is grounded in established practices for similar halogenated heterocyclic systems.
Computational Software
All calculations will be performed using the Gaussian 09 suite of programs, a widely recognized and validated software package for electronic structure calculations.[1][2][11][12][13]
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) has been selected as the theoretical framework due to its excellent balance of computational cost and accuracy for medium-sized organic molecules.[14] Specifically, the B3LYP hybrid functional will be employed. B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has demonstrated high reliability in predicting the geometries and electronic properties of a wide range of organic and halogenated compounds.[14][15]
Basis Set Selection: A Mixed Approach for Accuracy
A mixed basis set approach is crucial for accurately describing a molecule containing both light atoms (H, C, N) and a heavy atom like iodine.
-
For the Iodine atom , the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential (ECP) will be used.[16][17][18] This approach replaces the core electrons of iodine with a potential, reducing computational expense while accurately describing the valence electrons involved in chemical bonding.
-
For all other atoms (Hydrogen, Carbon, and Nitrogen ), the 6-311++G(d,p) Pople-style basis set will be employed. This basis set provides a flexible description of the valence electrons, including diffuse functions (++) to account for lone pairs and anions, and polarization functions (d,p) to describe non-spherical electron distributions.
Step-by-Step Computational Workflow
The following steps detail the sequence of calculations to be performed:
-
Geometry Optimization: The initial structure of this compound will be built using a molecular editor and subjected to a full geometry optimization in the gas phase using the B3LYP/GenECP method (where GenECP specifies the mixed basis set). This process locates the minimum energy conformation of the molecule.
-
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.[19] The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule, providing a theoretical fingerprint for its characterization.[20][21][22]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[23][24][25]
-
Molecular Electrostatic Potential (MEP) Mapping: The molecular electrostatic potential will be calculated and mapped onto the electron density surface. The MEP provides a visual representation of the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions and receptor binding.[26][27][28][29][30]
Results and Discussion: Interpreting the Quantum Chemical Data
This section outlines the expected outcomes of the calculations and provides insights into their interpretation in the context of drug discovery.
Molecular Geometry and Stability
The geometry optimization will provide the precise bond lengths, bond angles, and dihedral angles of this compound in its most stable conformation. The vibrational analysis will confirm the stability of this structure. These geometric parameters are fundamental for understanding the molecule's shape and how it might fit into a biological target's binding site.
Electronic Properties and Reactivity
The analysis of the frontier molecular orbitals is paramount for predicting the molecule's reactivity.
-
HOMO (Highest Occupied Molecular Orbital): The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): The energy and spatial distribution of the LUMO indicate the molecule's ability to accept electrons. Regions with high LUMO density are prone to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A large energy gap suggests high stability and low reactivity, while a small energy gap implies higher reactivity.
These parameters, summarized in the table below, provide a quantitative measure of the molecule's electronic characteristics.
| Parameter | Description | Significance in Drug Discovery |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability and susceptibility to electrophilic attack. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability and susceptibility to nucleophilic attack. |
| ΔE (EHOMO-ELUMO) | HOMO-LUMO Energy Gap | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility, membrane permeability, and electrostatic interactions. |
Table 1: Key Quantum Chemical Descriptors and Their Significance
Intermolecular Interactions and Binding
The Molecular Electrostatic Potential (MEP) map is an invaluable tool for predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.
-
Negative Potential Regions (Red/Yellow): These electron-rich areas, typically found around heteroatoms like nitrogen and the iodine atom's lone pairs, are potential sites for hydrogen bonding and interactions with positively charged residues in a protein.
-
Positive Potential Regions (Blue): These electron-deficient areas, often associated with hydrogen atoms attached to electronegative atoms, can engage in interactions with negatively charged residues.
By analyzing the MEP, researchers can hypothesize how this compound might orient itself within a binding pocket and identify key interaction points for further optimization.
Conclusion: From Quantum Calculations to Rational Drug Design
This technical guide has presented a comprehensive and scientifically grounded protocol for the quantum chemical analysis of this compound. By leveraging the power of Density Functional Theory, researchers can gain deep insights into the molecular properties that govern the biological activity of this promising scaffold. The elucidated electronic structure, reactivity descriptors, and potential for intermolecular interactions provide a robust foundation for the rational design of novel imidazo[1,2-a]pyridine-based therapeutics. The methodologies and interpretations detailed herein are not only applicable to the title compound but can also be adapted for the in-silico investigation of other halogenated heterocyclic systems, thereby accelerating the drug discovery and development process.
References
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
-
Innovative quantum chemical software accelerates drug research. CORDIS | European Commission. [Link]
-
Quantum and Molecular Physics - Drug Discovery Software. Aurora Fine Chemicals. [Link]
-
Gaussian 09. Hummingbird Computational Cluster. [Link]
-
Chapter 6. Vibrational Spectroscopy for Structural Characterization of Bioactive Compounds. ResearchGate. [Link]
-
Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. Insider Brief. [Link]
-
Application of molecular electrostatic potentials in drug design. ResearchGate. [Link]
-
Integrated Scientific Computing and Information Technologies - Gaussian. iSciTech. [Link]
-
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
-
Advances in Vibrational Spectroscopic Techniques for the Detection of Bio-Active Compounds in Virgin Olive Oils: A Comprehensive Review. National Institutes of Health. [Link]
-
Quantum Chemistry in Drug Discovery. Rowan Scientific. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Gaussian 09W 9.0 Download (Free trial). g09w.exe. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Institutes of Health. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health. [Link]
-
Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. National Institutes of Health. [Link]
-
(PDF) Frontier Molecular Orbital Theory in Organic Reactivity and Design. ResearchGate. [Link]
-
Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. ResearchGate. [Link]
-
Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Royal Society of Chemistry. [Link]
-
What is the most suitable basis set for iodine atom? ResearchGate. [Link]
-
Vibrational spectroscopy for identification of metabolites in biologic samples. Pure. [Link]
-
Journal of Bioanalysis & Biomedicine. Hilaris Publisher. [Link]
-
New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. ResearchGate. [Link]
-
(PDF) Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. ResearchGate. [Link]
-
What would be best replacement for basis set 6-311G(d) for a system with Iodine atom? ResearchGate. [Link]
-
2.02: LFT and Frontier Molecular Orbital Theory. Chemistry LibreTexts. [Link]
-
A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. [Link]
-
Frontier molecular orbital theory. Wikipedia. [Link]
-
The molecular properties of the halogen pseudohalides studied by both ab initio and DFT methods. ResearchGate. [Link]
-
An Overview of the Successful Application of Vibrational Spectroscopy Techniques to Quantify Nutraceuticals in Fruits and Plants. PubMed Central. [Link]
-
LANL2DZ ECP for Iodine. Group of Prof. Hendrik Zipse. [Link]
-
Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]
-
Addition of Polarization and Diffuse Functions to the LANL2DZ Basis Set for P-Block Elements. The Journal of Physical Chemistry A. [Link]
-
8.6 DFT calculations. University of Cambridge. [Link]
-
A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP. The Journal of Physical Chemistry Letters. [Link]
Sources
- 1. Gaussian 09 | Computing [computing.ch.cam.ac.uk]
- 2. Gaussian 09 - Center for High Performance Computing - The University of Utah [chpc.utah.edu]
- 3. 955942-40-2 this compound [chemsigma.cn]
- 4. schrodinger.com [schrodinger.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 7. BLDpharm - Bulk Product Details [bldpharm.com]
- 8. IMidazo[1,2-a]pyridine, 8-iodo-6-Methyl- | 955942-40-2 [amp.chemicalbook.com]
- 9. Innovative quantum chemical software accelerates drug research | QCLAB Project | Results in Brief | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 10. thequantuminsider.com [thequantuminsider.com]
- 11. Gaussian 09 | Hummingbird Computational Cluster [hummingbird.ucsc.edu]
- 12. iscitech.com [iscitech.com]
- 13. gaussian-09w.software.informer.com [gaussian-09w.software.informer.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Group of Prof. Hendrik Zipse | LANL2DZ ECP for Iodine [zipse.cup.uni-muenchen.de]
- 19. researchgate.net [researchgate.net]
- 20. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. An Overview of the Successful Application of Vibrational Spectroscopy Techniques to Quantify Nutraceuticals in Fruits and Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Suzuki Cross-Coupling Reactions Using 8-Iodo-6-methylimidazo[1,2-a]pyridine
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This nitrogen-fused heterocyclic system is the core of several marketed drugs, including Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[4][5] The therapeutic potential of this scaffold drives continuous research into efficient synthetic methodologies for its derivatization, aiming to explore new chemical space and develop novel therapeutic agents.[4][5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry.[6] Its advantages, including mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents, make it an indispensable tool for drug development professionals.[6][7]
This guide provides a detailed technical overview and robust protocols for the functionalization of the imidazo[1,2-a]pyridine core via the Suzuki-Miyaura reaction, specifically utilizing 8-Iodo-6-methylimidazo[1,2-a]pyridine as the electrophilic coupling partner. The iodo-substituent at the C-8 position serves as an excellent leaving group, readily participating in the palladium-catalyzed cycle and enabling the introduction of diverse aryl and heteroaryl moieties.[8]
The Catalytic Heart: Mechanism and Rationale of Component Selection
A successful Suzuki-Miyaura coupling hinges on the precise interplay of several key components. Understanding the role of each is critical to optimizing reaction conditions and troubleshooting unexpected outcomes. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8][9]
Causality Behind Experimental Choices:
-
Palladium Precatalyst: The active catalyst is a Palladium(0) species. While Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is often more practical and economical to use more stable Palladium(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These Pd(II) sources are reduced in situ to the active Pd(0) state, often by a phosphine ligand or an alcohol solvent.[10] The choice of precatalyst can influence reaction kinetics and catalyst stability.
-
Phosphine Ligands: Ligands are not mere spectators; they are crucial for catalyst performance. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its electronic and steric properties.[11] Electron-rich and bulky monodentate phosphine ligands, such as SPhos or XPhos, are highly effective as they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[11] For less demanding couplings, simpler ligands like triphenylphosphine (PPh₃) are often sufficient.
-
Base: The base is essential and serves a critical role in the transmetalation step.[12] It reacts with the organoboron species (R-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻), which then efficiently transfers its organic group to the palladium center.[12][13] The choice of base is critical; inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used. The strength of the base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent must be capable of dissolving, to some extent, both the organic substrates and the inorganic base. For this reason, mixtures of an organic solvent with water are frequently employed. Common choices include 1,4-dioxane/water, dimethoxyethane (DME)/water, or toluene/ethanol/water. The solvent must also be stable at the required reaction temperature and relatively inert to the catalyst system.
Optimized Protocol: Suzuki Coupling of this compound
This protocol provides a reliable, step-by-step methodology for the coupling of this compound with a representative arylboronic acid.
Materials & Equipment:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Round-bottom flask, magnetic stir bar, condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard glassware for workup (separatory funnel, flasks)
-
Silica gel for column chromatography
-
Rotary evaporator
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh Palladium(II) acetate (0.01-0.03 equiv, 1-3 mol%) and SPhos (0.02-0.06 equiv, 2-6 mol%). Add these solids to the reaction flask. Rationale: Adding the catalyst and ligand last minimizes their exposure to air and moisture.
-
Inerting the System: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is a critical step to prevent oxidation and deactivation of the Pd(0) catalyst.[10]
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 v/v ratio) via syringe. The solvent mixture should be degassed prior to use by bubbling an inert gas through it for 15-20 minutes.
-
Reaction Execution: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed (typically 2-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki cross-coupling of this compound with various boronic acids, based on established protocols for similar heteroaromatic iodides.[14] Yields are representative and will vary based on the specific substrate and precise reaction conditions.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2%) | SPhos (4%) | K₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 100 | 12 | >90% |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 16 | 85-95% |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (3%) | XPhos (6%) | K₃PO₄ (3.0) | Toluene/EtOH/H₂O | 100 | 18 | 70-85% |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5%) | PPh₃ (6%) | Cs₂CO₃ (2.5) | Dioxane/H₂O (10:1) | 95 | 10 | >90% |
| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2%) | SPhos (4%) | K₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 100 | 14 | 80-90% |
Troubleshooting & Field-Proven Insights
-
Problem: Low or No Conversion.
-
Cause: Inactive catalyst. The Pd(0) species is sensitive to oxygen.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere. Degas solvents thoroughly before use.
-
Cause: Impure reagents. Boronic acids can degrade over time; water can inhibit the reaction.
-
Solution: Use high-purity reagents. If necessary, recrystallize the boronic acid before use. Use anhydrous solvents and bases.
-
-
Problem: Formation of Biaryl Homocoupling Product (Ar'-Ar').
-
Cause: This side reaction can occur, particularly at higher temperatures or if oxygen is present.
-
Solution: Lower the reaction temperature. Ensure the system is rigorously deoxygenated. Use a slightly lower equivalence of the boronic acid (e.g., 1.1 equiv).
-
-
Problem: Protodeboronation (R-B(OH)₂ → R-H).
-
Cause: The boronic acid is cleaved by water/base before it can transmetalate. This is more common with electron-rich or sterically hindered boronic acids.
-
Solution: Use a stronger, less nucleophilic base like K₃PO₄ or Cs₂CO₃. Minimize the amount of water in the reaction or use anhydrous conditions if possible.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the C-8 arylation of the 6-methylimidazo[1,2-a]pyridine scaffold. By carefully selecting the catalyst system, base, and solvent, and by adhering to a robust, oxygen-free protocol, researchers can efficiently synthesize a diverse library of novel compounds. This application note provides the foundational knowledge and a validated starting point for drug development professionals to leverage this powerful reaction in their discovery programs.
References
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Google Scholar.
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Iodination and palladium-catalyzed phosphination sequence reactions of... (n.d.). ResearchGate. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). ARKIVOC. [Link]
-
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. (n.d.). The Journal of Organic Chemistry (ACS Publications). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (n.d.). PMC - NIH. [Link]
-
(PDF) Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). ResearchGate. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development (ACS Publications). [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). PMC - NIH. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (n.d.). MDPI. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (n.d.). PubMed. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). PMC - NIH. [Link]
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of (2-Pyridyl)allyldimethylsilanes with Aryl Iodides. (2006). Sci-Hub. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]
Sources
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Sonogashira Coupling of Terminal Alkynes with 8-Iodo-6-methylimidazo[1,2-a]pyridine
Introduction: Strategic C-C Bond Formation in Medicinal Chemistry
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation is celebrated for its reliability, functional group tolerance, and typically mild reaction conditions, making it an indispensable tool in the synthesis of complex molecules.[1][2][3] Its applications are extensive, particularly in the construction of pharmaceuticals, natural products, and advanced organic materials.[4][5]
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry.[6] Compounds bearing this core structure are known to exhibit a wide array of biological activities, including anxiolytic, hypnotic, and anti-ulcer properties, as exemplified by commercial drugs like Zolpidem and Alpidem.[7][8]
This application note provides a comprehensive technical guide and a field-proven protocol for the Sonogashira coupling of 8-Iodo-6-methylimidazo[1,2-a]pyridine with various terminal alkynes. The resulting 8-alkynyl-substituted imidazo[1,2-a]pyridines are high-value intermediates for library synthesis and lead optimization programs in drug discovery.
The Catalytic Heart of the Reaction: Mechanism and Key Components
A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[2][9]
The Dual Catalytic Cycle
The generally accepted mechanism proceeds as follows:
-
The Palladium Cycle (The Cross-Coupling Engine):
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, undergoes oxidative addition into the carbon-iodine bond of this compound. This is the rate-determining step for aryl iodides and forms a Pd(II) intermediate.[10]
-
Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex. This step is crucial for connecting the two cycles.[11][12]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the 8-alkynyl-imidazo[1,2-a]pyridine) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[10]
-
-
The Copper Cycle (The Alkyne Activator):
-
π-Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.
-
Deprotonation: An amine base deprotonates the acidic terminal alkyne proton, facilitated by the copper, to form a highly reactive copper(I) acetylide intermediate.[2][12] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
-
The synergy between the two metals is a key insight from Sonogashira's original work, allowing the reaction to proceed under significantly milder conditions than earlier palladium-only protocols.[1]
Caption: Dual Catalytic Cycle of the Sonogashira Coupling.
Causality of Reagent Choices
-
Aryl Halide: The reactivity order for the aryl halide is I > OTf > Br >> Cl.[10][13] The use of 8-Iodo -6-methylimidazo[1,2-a]pyridine is a strategic choice, as the high reactivity of the C-I bond facilitates oxidative addition, often allowing the reaction to proceed efficiently at room temperature.[13]
-
Palladium Precatalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) sources like PdCl₂(PPh₃)₂ are effective.[1] Pd(II) precatalysts are generally more stable to air and moisture and are reduced to the active Pd(0) species in situ by the amine base or solvent.[13]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common and effective co-catalyst. Its critical role is activating the alkyne.[14] However, the presence of copper can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[13][15] For sensitive substrates where this is a major side reaction, copper-free protocols have been developed, though they may require more specialized ligands or harsher conditions.[16][17]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential.[14] It serves two purposes: neutralizing the HI generated during the catalytic cycle and deprotonating the terminal alkyne to form the copper acetylide.[13] The base must be anhydrous and is often used in excess, sometimes serving as the solvent.
-
Ligand: Phosphine ligands, such as the triphenylphosphine (PPh₃) in the precatalysts mentioned, are crucial for stabilizing the palladium center, preventing its decomposition into palladium black, and modulating its reactivity.[2] For less reactive aryl halides (e.g., bromides or chlorides), more electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands may be required to facilitate the oxidative addition step.[18][19]
-
Solvent: The reaction must be performed under anhydrous and anaerobic conditions. Oxygen can deactivate the Pd(0) catalyst and promote Glaser homocoupling.[13] Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.[14] Thoroughly degassing the solvent is a critical step for reproducibility.
Detailed Experimental Protocol
This protocol provides a general method for the coupling of a representative terminal alkyne with this compound.
Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial Source | Store under inert gas. |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Commercial Source | Distill if necessary. |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst Grade | Commercial Source | PdCl₂(PPh₃)₂ |
| Copper(I) Iodide (CuI) | ≥98% | Commercial Source | Use from a fresh, unopened bottle. White/off-white solid. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercial Source | Store over KOH pellets. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source | Inhibitor-free, packaged under N₂. |
| Argon or Nitrogen Gas | High Purity (≥99.998%) | Gas Supplier | For maintaining an inert atmosphere. |
| Schlenk Flask & Glassware | - | Standard Lab Supplier | Must be oven-dried before use. |
| Magnetic Stirrer/Hotplate | - | Standard Lab Supplier | - |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Lab Supplier | For reaction monitoring. |
Step-by-Step Methodology
Caption: Sonogashira Coupling Experimental Workflow.
Procedure:
-
Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Catalyst Addition: In the open air (this can be done quickly), add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).
-
Purging: Immediately seal the flask, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and anhydrous Et₃N (2.0 mmol, 2.0 equiv) via syringe. Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. For aryl iodides, the reaction is often complete within 3-6 hours.[13] If TLC analysis shows slow conversion, the mixture can be gently heated to 40-50 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system), visualizing the spots under UV light. The disappearance of the starting aryl iodide spot indicates reaction completion.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove catalyst residues. Rinse the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Hexanes:Ethyl Acetate) to isolate the pure product.
Expected Results & Troubleshooting
Representative Data
The following table provides expected outcomes for the coupling of this compound with various terminal alkynes under the described protocol.
| Entry | Terminal Alkyne | R-Group | Conditions | Typical Yield |
| 1 | Phenylacetylene | -Ph | RT, 4h | >90% |
| 2 | 1-Hexyne | -Butyl | RT, 6h | 85-95% |
| 3 | Trimethylsilylacetylene | -SiMe₃ | RT, 3h | >95% |
| 4 | 3-Ethynylpyridine | -3-Pyridyl | 40 °C, 5h | 80-90% |
| 5 | Propargyl Alcohol | -CH₂OH | RT, 8h | 75-85% |
Troubleshooting Guide
Even robust reactions can encounter issues. This guide addresses common problems and provides logical solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Palladium Catalyst: Pd(0) source has oxidized.[13] 2. Poor Quality CuI: Copper(I) iodide is old or has oxidized (appears green/brown). 3. Insufficient Degassing: Oxygen is present, deactivating the catalyst.[13] | 1. Use a fresh batch of palladium precatalyst. PdCl₂(PPh₃)₂ is more stable than Pd(PPh₃)₄. 2. Use CuI from a new, tightly sealed bottle.[20] 3. Ensure the Schlenk technique is performed correctly. Use freeze-pump-thaw cycles for rigorous degassing.[15] |
| Black Precipitate (Palladium Black) | Catalyst Decomposition: Ligand dissociation from the palladium center, often caused by impurities, high temperatures, or inappropriate solvent.[13] | 1. Ensure all reagents and solvents are high purity and anhydrous. 2. Avoid excessive heating, especially with sensitive substrates. 3. Consider using a more robust ligand system if the problem persists. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen: O₂ promotes the oxidative dimerization of copper acetylides.[15] 2. High Catalyst Loading: High concentrations of CuI can favor the homocoupling pathway. | 1. Improve inert atmosphere technique (see above).[13] 2. Reduce the CuI loading to 1-2 mol%. 3. If homocoupling is unavoidable, switch to a copper-free protocol.[16] |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient Base: The base has been consumed or is of poor quality. 2. Steric Hindrance: A particularly bulky terminal alkyne may react slower.[15] 3. Low Temperature: The activation energy for a specific substrate combination is not being met. | 1. Use freshly distilled, anhydrous amine base. Increase stoichiometry to 2.5-3.0 equivalents. 2. Increase the reaction temperature to 50-65 °C.[21] 3. Consider switching to a more active catalyst system with a bulkier, more electron-rich ligand (e.g., using a Buchwald-type ligand).[18][22] |
Conclusion
The Sonogashira coupling is a highly effective and versatile method for the C-8 functionalization of the medicinally important imidazo[1,2-a]pyridine scaffold. By carefully controlling reagent quality and maintaining a strict inert atmosphere, researchers can reliably synthesize a diverse range of 8-alkynyl derivatives in high yields. This protocol serves as a validated starting point for exploration, enabling the rapid generation of novel chemical entities for drug discovery and development programs.
References
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Copper-free Sonogashira cross-coupling reactions: an overview.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
- Sonogashira Coupling. YouTube.
- Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. Benchchem.
- Sonogashira troubleshooting help needed. Reddit.
- Struggling to make a sonogashira coupling reaction happen. Reddit.
- Sonogashira coupling in natural product synthesis.
- Technical Support Center: Sonogashira Coupling of Complex Molecules. Benchchem.
- Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis.
- Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis. Benchchem.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. reddit.com [reddit.com]
- 22. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 8-Iodo-6-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation on the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents.[1] The ability to functionalize this nucleus through robust and versatile cross-coupling reactions is paramount for the development of new chemical entities. The Mizoroki-Heck reaction, a cornerstone of modern synthetic chemistry, offers a powerful method for the formation of carbon-carbon bonds by coupling aryl or vinyl halides with alkenes.[2][3] This application note provides a detailed guide to the Heck reaction conditions specifically tailored for 8-Iodo-6-methylimidazo[1,2-a]pyridine, a key intermediate for the synthesis of novel pharmaceutical candidates.
The presence of the nitrogen-rich imidazo[1,2-a]pyridine system introduces specific challenges, primarily the potential for catalyst inhibition or poisoning through coordination of the heterocyclic nitrogen atoms to the palladium center.[4] Therefore, a careful selection of the catalyst, ligands, base, and solvent is crucial for a successful and high-yielding transformation. This document will delve into the mechanistic rationale behind these choices and provide a robust starting protocol for researchers.
The Heck Reaction: Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[2][5] Understanding this cycle is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) intermediate. The high reactivity of the C-I bond makes iodo-substituted heterocycles excellent substrates for this step.[6]
-
Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond. This step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final substituted alkene product and a palladium-hydride species.
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
Optimizing Reaction Parameters for this compound
The successful olefination of this compound hinges on the judicious selection of several key parameters. The electron-rich nature of the imidazopyridine ring and the presence of coordinating nitrogen atoms necessitate specific considerations.
| Parameter | Recommendation | Rationale & Discussion |
| Palladium Precursor | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common, air-stable, and effective precursor that is reduced in situ to the active Pd(0) species. PdCl₂(PPh₃)₂ is also a reliable choice, particularly when phosphine ligands are desired. |
| Ligand | P(o-tol)₃, PPh₃, P(t-Bu)₃, Buchwald-type phosphines, or N-Heterocyclic Carbenes (NHCs) | The choice of ligand is critical to prevent catalyst deactivation by the nitrogen heterocycle. Bulky, electron-rich phosphine ligands like P(o-tol)₃ or P(t-Bu)₃ can enhance the rate of oxidative addition and subsequent steps.[6] For challenging couplings, more sophisticated Buchwald-type biaryl phosphine ligands or N-Heterocyclic Carbenes (NHCs) can offer superior stability and reactivity.[6][7] |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | An inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred for nitrogen-containing heterocycles to minimize side reactions such as quaternization that can occur with organic amine bases. However, triethylamine (Et₃N) is a common and often effective choice. The base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[2] |
| Solvent | DMF, DMAc, NMP, Acetonitrile, Toluene | Polar aprotic solvents like DMF, DMAc, or NMP are generally effective at solvating the palladium catalyst and reagents. Acetonitrile and toluene are also viable options depending on the specific ligand and base combination. |
| Temperature | 80 - 140 °C | Heck reactions typically require elevated temperatures to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of the specific alkene and the stability of the catalyst system. Microwave irradiation can also be employed to shorten reaction times. |
| Alkene Partner | Electron-deficient alkenes (e.g., acrylates, acrylonitriles, styrenes) | Electron-deficient alkenes are generally more reactive in the Heck reaction. The use of a slight excess of the alkene (1.1 - 1.5 equivalents) is common to ensure complete consumption of the iodo-heterocycle. |
Recommended Starting Protocol
This protocol provides a robust starting point for the Heck reaction of this compound with a generic electron-deficient alkene (e.g., n-butyl acrylate). Optimization of the ligand, base, and temperature may be necessary for different alkene coupling partners.
Reagents and Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert gas supply (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), Pd(OAc)₂ (0.02 - 0.05 eq), and P(o-tol)₃ (0.04 - 0.10 eq).
-
Reagent Addition: Add K₂CO₃ (2.0 eq) and anhydrous DMF.
-
Alkene Addition: Add the alkene (1.2 eq) to the reaction mixture.
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Figure 2: Experimental workflow for the Heck reaction.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more robust ligand system (e.g., a Buchwald ligand or an NHC precursor). Ensure all reagents and the solvent are anhydrous.
-
Catalyst Decomposition: The formation of palladium black is indicative of catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or switching to a more stable ligand.
-
Substrate Reactivity: The electronic nature of the alkene partner will significantly influence the reaction rate. Electron-poor alkenes are generally more reactive. For less reactive alkenes, higher temperatures and longer reaction times may be necessary.
-
Regioselectivity: With certain unsymmetrical alkenes, issues of regioselectivity can arise. The choice of ligand and reaction conditions can influence the regiochemical outcome.[8]
Conclusion
The Heck reaction is a highly effective method for the functionalization of this compound, providing access to a diverse range of substituted derivatives. A thorough understanding of the reaction mechanism and the role of each component is essential for success. The protocol provided herein serves as a validated starting point, from which further optimization can be performed to suit specific substrates and desired outcomes. The strategic application of this reaction will undoubtedly continue to fuel innovation in drug discovery and development.
References
-
Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., De Clercq, E., & Chézal, J. M. (2000). Synthesis and antiviral activity of 6-substituted imidazo[1,2-a]pyridines. Journal of medicinal chemistry, 43(25), 4846–4849. [Link]
-
Kazock, J.-Y., Enguehard-Gueiffier, C., Théry, I., & Gueiffier, A. (2005). Evaluation of the 2-Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series towards Suzuki-Type Cross-Coupling Reaction. Bulletin of the Chemical Society of Japan, 78(1), 154–159. [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1271-1293). John Wiley & Sons.
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]
-
Fort, Y., & Dessolin, M. (1995). Heck reaction with N-containing heteroaryl halides. Tetrahedron Letters, 36(47), 8561-8564. [Link]
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Chavana, K. H., & Kedar, N. A. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 34-39.
-
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
-
Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts, 7(5), 151. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
Wikipedia. (2023, December 1). Heck reaction. [Link]
- Coeffard, V., & Guiry, P. J. (2014). Cyclic Alkenes as Reaction Components. In Cross Coupling and Heck-Type Reactions 3 (pp. 303-344). Thieme.
-
YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Total Organic Chemistry. [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme.de [thieme.de]
Application Notes and Protocols: Synthesis of 8-Amino-6-methylimidazo[1,2-a]pyridine Derivatives from the 8-Iodo Precursor
Introduction: The Significance of 8-Amino-6-methylimidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including but not limited to anti-cancer, anti-inflammatory, and antiviral properties.[1][3] Specifically, the introduction of an amino group at the C8 position opens up a vast chemical space for the development of novel therapeutic agents, allowing for fine-tuning of the molecule's physicochemical properties and biological targets.
This guide provides a comprehensive overview and detailed protocols for the synthesis of 8-amino-6-methylimidazo[1,2-a]pyridine derivatives, starting from the readily accessible 8-iodo-6-methylimidazo[1,2-a]pyridine precursor. The primary focus will be on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile C-N bond-forming reaction.[4][5] We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures, and discuss the critical parameters that influence reaction outcomes.
Synthetic Strategy: From 8-Iodo Precursor to 8-Amino Derivatives
The overall synthetic approach involves two key stages: the synthesis of the this compound starting material, followed by the palladium-catalyzed amination to introduce the desired amino functionality.
Caption: Overall synthetic workflow.
Part 1: Synthesis of this compound
The synthesis of the this compound precursor is efficiently achieved through the condensation of 5-iodo-3-methylpyridin-2-amine with chloroacetaldehyde. This reaction proceeds readily to form the fused bicyclic system in high yield.
Protocol 1: Synthesis of this compound
-
Reagents and Materials:
-
5-Iodo-3-methylpyridin-2-amine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
To a solution of 5-iodo-3-methylpyridin-2-amine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 50% aqueous solution).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid. Based on similar procedures, yields are expected to be in the range of 80-90%.[1]
-
Part 2: Buchwald-Hartwig Amination for the Synthesis of 8-Amino Derivatives
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with a broad substrate scope and functional group tolerance.[4][5] The reaction involves the palladium-catalyzed coupling of an aryl halide (in this case, this compound) with a primary or secondary amine in the presence of a suitable base and a phosphine ligand.
The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands, such as BrettPhos and RuPhos, have been shown to be highly effective for the amination of heteroaryl halides.[6] These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the amination of this compound with a variety of primary and secondary amines. Optimization of the reaction conditions (e.g., ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
-
Reagents and Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-5 mol%)
-
Phosphine ligand (e.g., BrettPhos for primary amines, RuPhos for secondary amines, 1.2-1.5 eq relative to Pd)
-
Base (e.g., NaOtBu, LiHMDS, or Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (argon or nitrogen)
-
-
Procedure:
-
In an oven-dried Schlenk tube or microwave vial under an inert atmosphere, combine this compound (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-amino-6-methylimidazo[1,2-a]pyridine derivative.
-
Data Presentation: Representative Examples
The following table presents hypothetical examples of the Buchwald-Hartwig amination of this compound with various amines, based on typical conditions and expected yields for similar heteroaryl systems.
| Entry | Amine | Catalyst System (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | n-Butylamine | Pd₂(dba)₃ (2) / BrettPhos (4) | LiHMDS (2.0) | Dioxane | 110 | 16 | 78 |
| 3 | Aniline | XPhos Pd G3 (3) | Cs₂CO₃ (2.0) | DMF | 120 | 24 | 72 |
| 4 | Piperidine | Pd₂(dba)₃ (2) / RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 10 | 90 |
Experimental Causality and Self-Validation
-
Choice of Catalyst and Ligand: The selection of a bulky, electron-rich phosphine ligand like BrettPhos or RuPhos is crucial for promoting the reductive elimination step, which is often rate-limiting, especially for heteroaromatic substrates.[6] The use of palladium precatalysts (e.g., G3 or G4 palladacycles) can lead to more reproducible results by ensuring the efficient in situ generation of the active Pd(0) species.
-
Base Selection: The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of the substrates. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) are commonly used to deprotonate the amine. For base-sensitive substrates, a weaker inorganic base such as cesium carbonate (Cs₂CO₃) may be employed, often requiring higher reaction temperatures.
-
Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Aprotic solvents like toluene, dioxane, and DMF are typically used. The choice of solvent can influence the solubility of the reagents and the reaction rate.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, all manipulations should be carried out under an inert atmosphere of argon or nitrogen to prevent catalyst degradation and ensure reproducibility.
Conclusion
The synthesis of 8-amino-6-methylimidazo[1,2-a]pyridine derivatives from the 8-iodo precursor is a robust and versatile process, with the Buchwald-Hartwig amination serving as the key transformation. By carefully selecting the catalyst system, base, and reaction conditions, a wide range of primary and secondary amines can be efficiently coupled to the imidazo[1,2-a]pyridine core. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and development, enabling the exploration of this important chemical space for the identification of novel therapeutic agents.
References
-
Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Palladium-Catalyzed Amidation and Amination of 8-Iodopurine. ResearchGate. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Mini-Reviews in Medicinal Chemistry. [Link]
-
Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]
-
Buchwald–Hartwig amination. ResearchGate. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
-
Expedited Palladium-Catalyzed Amination of Aryl Nonaflates through the Use of Microwave-Irradiation and Soluble Organic Amine Bases. The Journal of Organic Chemistry. [Link]
-
Cu(i)-catalyzed double C–H amination: synthesis of 2-iodo-imidazo[1,2-a]pyridines. RSC Advances. [Link]
Sources
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dspace.mit.edu [dspace.mit.edu]
Application Notes & Protocols: Strategic Use of 8-Iodo-6-methylimidazo[1,2-a]pyridine for the Synthesis of Novel Anti-Tubercular Agents
Introduction: The Imperative for Novel Anti-Tubercular Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This has rendered many first-line therapies ineffective and underscores the urgent need for new therapeutic agents with novel mechanisms of action.[1] The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a "privileged" heterocyclic core in medicinal chemistry, demonstrating a wide array of biological activities.[2] Notably, derivatives of this scaffold have shown potent activity against both drug-sensitive and resistant strains of Mtb, making them a focal point of modern anti-TB drug discovery.[1][3]
A key clinical candidate, Telacebec (Q203), has validated the potential of the IPA class.[2][4] Telacebec functions by targeting the QcrB subunit of the cytochrome bc1 complex, a critical component of the electron transport chain, thereby inhibiting ATP synthesis and halting bacterial growth.[2][3] This unique mechanism of action provides a significant advantage against strains resistant to conventional drugs.
This document provides a detailed guide for researchers on the strategic use of 8-iodo-6-methylimidazo[1,2-a]pyridine as a versatile building block for the synthesis of novel anti-tubercular agents. The presence of the iodine atom at the 8-position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of the chemical space around the IPA core to optimize potency, selectivity, and pharmacokinetic properties.
Core Synthetic Strategy: From Precursor to Diversified Analogues
The overall synthetic strategy is a two-stage process. First, the synthesis of the key intermediate, this compound. Second, the diversification of this intermediate through palladium-catalyzed cross-coupling reactions to generate a library of analogues for biological screening.
Sources
Application of 8-Iodo-6-methylimidazo[1,2-a]pyridine in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening low molecular weight fragments (typically <300 Da), FBDD explores chemical space more effectively, often yielding higher quality hits that can be optimized into potent and selective drug candidates. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[2][3][4] Its rigid bicyclic structure provides a well-defined three-dimensional geometry, while offering multiple vectors for chemical modification.[5]
This application note details the strategic use of a specific, functionalized fragment, 8-Iodo-6-methylimidazo[1,2-a]pyridine , in FBDD campaigns. We will explore the rationale behind its design, provide detailed protocols for its application in screening and hit validation, and outline a roadmap for its evolution from a fragment hit to a lead compound.
Rationale for Employing this compound
The selection of this compound as a screening fragment is underpinned by several key strategic advantages:
-
Privileged Scaffold : The imidazo[1,2-a]pyridine core is a well-validated pharmacophore present in drugs targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in infectious diseases.[6][7][8] Its inherent "drug-like" properties make it an excellent starting point for optimization.
-
Defined Substitution Pattern : The methyl group at the 6-position and the iodo group at the 8-position provide distinct features. The methyl group can probe hydrophobic pockets and its metabolic stability is generally favorable.
-
Synthetically Tractable Handle : The iodine atom at the 8-position is the key feature for hit-to-lead development. It serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[9][10] This allows for the rapid and targeted elaboration of the fragment hit by "growing" into adjacent binding pockets, a core tenet of FBDD.
-
Potential for Halogen Bonding : The iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in the protein binding site.[11] This can contribute significantly to binding affinity and selectivity.
-
Vector for Covalent Inhibition : While not its primary role as a screening fragment, the carbon-iodine bond can, in specific contexts, act as a mild electrophile, enabling the exploration of covalent inhibition strategies, particularly with highly nucleophilic residues like cysteine.[12]
Experimental Workflows and Protocols
The successful application of this compound in an FBDD campaign requires a multi-faceted approach, integrating various biophysical techniques to ensure the identification and validation of true binding events.[1][13]
FBDD Campaign Workflow
The overall workflow for utilizing this fragment is depicted below. It emphasizes a cascade of techniques to screen, validate, and characterize fragment binding, ultimately leading to structure-guided optimization.
Caption: FBDD workflow for this compound.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its high throughput and low protein consumption.[14][15]
Objective: To identify fragments that bind to the target protein of interest.
Materials:
-
Target protein of interest
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface via amine coupling to achieve a density of 8,000-12,000 Response Units (RU).
-
Activate a reference flow cell with activation reagents but without protein to serve as a negative control.
-
-
Fragment Screening:
-
Prepare a dilution series of this compound in running buffer, typically ranging from 1 µM to 1 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer (≤1%).
-
Inject the fragment solutions over the target and reference flow cells at a flow rate of 30 µL/min.
-
Monitor the change in RU over time. A concentration-dependent increase in RU on the target surface relative to the reference surface indicates binding.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (KD).
-
| Parameter | Typical Value for Fragment Hits |
| Molecular Weight | < 300 Da |
| KD (from SPR) | 10 µM - 10 mM |
| Ligand Efficiency (LE) | > 0.3 |
Protocol 2: Hit Validation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits.[14] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for detecting weak binding events.[13]
Objective: To confirm direct binding of this compound to the target protein and rule out non-specific binding or assay artifacts.
Materials:
-
Target protein (isotopically labeled, e.g., ¹⁵N, for protein-observed NMR if desired)
-
Validated hit fragment (this compound)
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
NMR buffer (e.g., phosphate buffer in D₂O)
Methodology (STD-NMR):
-
Sample Preparation:
-
Prepare two samples: one containing the fragment (e.g., 200 µM) and the target protein (e.g., 10 µM) in NMR buffer, and a reference sample with only the fragment.
-
-
NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the reference sample.
-
Acquire an STD-NMR spectrum of the protein-fragment sample. This involves selectively saturating protein resonances and observing the transfer of this saturation to the binding fragment.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding. The relative intensities of the signals can provide information about the binding epitope of the fragment.
-
| Technique | Information Gained |
| STD-NMR | Confirms binding; provides information on the binding epitope. |
| WaterLOGSY | Confirms binding; useful for fragments with overlapping signals. |
| ¹H-¹⁵N HSQC | Protein-observed method; identifies binding site on the protein. |
Hit-to-Lead Optimization
Once this compound is confirmed as a validated hit with a determined binding mode from structural biology (ideally X-ray crystallography), the hit-to-lead phase begins.[16][17] The iodine at the 8-position is the key enabler for this process.
Structure-Guided Elaboration
The strategy revolves around using the crystal structure of the protein-fragment complex to guide the design of new analogs. The iodine atom's position will indicate a vector pointing towards an adjacent pocket that can be exploited to increase affinity and selectivity.
Caption: Hit-to-lead optimization via cross-coupling reactions.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Hit Elaboration
This protocol provides a general method for diversifying the 8-position of the imidazo[1,2-a]pyridine core.
Objective: To synthesize a library of analogs by introducing aryl or heteroaryl groups at the 8-position to probe for additional interactions.
Materials:
-
This compound
-
A library of boronic acids or esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
Methodology:
-
Reaction Setup:
-
In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.2 equivalents), base (2-3 equivalents), and the palladium catalyst (0.05-0.1 equivalents).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 8-aryl-6-methylimidazo[1,2-a]pyridine analog.
-
Conclusion
This compound is a strategically designed fragment that leverages a privileged scaffold with a synthetically versatile handle. Its application in FBDD campaigns, supported by a robust workflow of biophysical screening and validation techniques, provides a powerful starting point for the discovery of novel therapeutics. The iodine atom is not merely a placeholder but a key functional group that enables rapid, structure-guided evolution from a low-affinity fragment hit to a high-potency lead compound through well-established cross-coupling chemistry.[9][10]
References
-
Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Fragment Screening | Drug Discovery. (n.d.). Sygnature Discovery. Retrieved January 18, 2026, from [Link]
- Koubachi, J., El Kazzouli, S., Bousmina, M., & Guillaumet, G. (2014). Functionalization of Imidazo[1,2-a]pyridines by Means of Metal-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2014(24), 5119–5138.
- Joseph, A., & Hubbard, R. E. (2019). Biophysical screening in fragment-based drug design: a brief overview. Computational and Structural Biotechnology Journal, 17, 219–226.
- Ciancetta, A., et al. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 107(44), 18873-18878.
-
Functionalization of Imidazo[1,2-a]pyridines by Means of Metal-Catalyzed Cross-Coupling Reactions. (n.d.). Sci-Hub. Retrieved January 18, 2026, from [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). RSC Publishing. Retrieved January 18, 2026, from [Link]
- Petinatti, E., et al. (2014). Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent. Journal of Medicinal Chemistry, 57(12), 5293–5305.
-
Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. (2014). PubMed. Retrieved January 18, 2026, from [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. Retrieved January 18, 2026, from [Link]
- Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(3), 112–116.
-
Kwai, B., et al. (2024). NMR and SPR Fragment-Based Screening Can Produce Novel High Affinity Small Molecule Hits Against Structured RNAs. ChemRxiv. Retrieved January 18, 2026, from [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]
-
Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. (2022). PubMed. Retrieved January 18, 2026, from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2015). Beilstein Journals. Retrieved January 18, 2026, from [Link]
-
Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. (2014). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). ACS Omega. Retrieved January 18, 2026, from [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors. (2009). PubMed. Retrieved January 18, 2026, from [Link]
-
Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved January 18, 2026, from [Link]
-
6-Iodo-8-methylimidazo[1,2-a]pyridine | CAS#:861208-21-1. (n.d.). Chemsrc. Retrieved January 18, 2026, from [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery – Jérome Waser. (2021, June 23). YouTube. Retrieved January 18, 2026, from [Link]
-
Iodine-containing drugs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). PubMed. Retrieved January 18, 2026, from [Link]
Sources
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sci-hub.box [sci-hub.box]
- 11. Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 8-Iodo-6-methylimidazo[1,2-a]pyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and maximize the yield and purity of your desired products when working with the 8-Iodo-6-methylimidazo[1,2-a]pyridine scaffold. This guide is structured to address both general inquiries and specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when setting up Suzuki coupling reactions with N-heterocyclic substrates like imidazo[1,2-a]pyridines.
Q1: What are the most critical parameters to consider for a Suzuki coupling with an electron-rich heteroaryl iodide like this compound?
A1: The success of this coupling hinges on four key parameters: the palladium catalyst/ligand system, the base, the solvent, and the reaction temperature. The imidazo[1,2-a]pyridine core is electron-rich, which can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-poor systems.[1][2] Furthermore, the nitrogen atoms in the heterocyclic core can coordinate with the palladium center, potentially inhibiting the catalyst.[3] Therefore, careful selection of a robust catalytic system is paramount.
Q2: Which palladium catalyst and ligand combination is the best starting point?
A2: There is no single "best" combination for all substrates, and empirical screening is often necessary.[4][5] However, for challenging heteroaryl couplings, catalysts that are both bulky and electron-rich generally perform well. They facilitate the oxidative addition and reductive elimination steps.[1][6][7]
A highly recommended starting point is a pre-formed Pd(II) precatalyst, which is air-stable and activates in situ to the catalytically active Pd(0) species.[8][9]
Recommended Starting Points for Catalyst/Ligand Screening:
| Catalyst System | Ligand Type | Rationale & Comments |
| XPhos Pd G3 | Buchwald Ligand (Dialkylbiaryl phosphine) | Excellent general-purpose catalyst for challenging couplings. The bulky, electron-rich XPhos ligand promotes both oxidative addition and reductive elimination.[3][7] |
| SPhos Pd G2 | Buchwald Ligand (Dialkylbiaryl phosphine) | Similar to XPhos, often shows complementary reactivity. A good second choice if XPhos gives suboptimal results.[3] |
| Pd(dppf)Cl₂ | Ferrocenyl phosphine | A classic, robust catalyst. It can be effective but may require higher temperatures than the Buchwald systems. |
| Pd(PPh₃)₄ | Triphenylphosphine | A traditional catalyst. While effective for simple couplings, it can be less efficient for electron-rich heteroaryl iodides, sometimes leading to poor turnover at lower temperatures.[10] |
Q3: How do I choose the right base and solvent?
A3: The base and solvent work in concert to facilitate the crucial transmetalation step. The base activates the boronic acid, and the solvent must solubilize all components and stabilize the catalytic intermediates.[9][11]
-
Base Selection: An inorganic base is typically required. Stronger bases can sometimes accelerate the reaction but may also promote side reactions like boronic acid decomposition.[11] A moderate-strength base is often a good starting point.
-
Solvent System: A polar aprotic solvent, often with a small amount of water, is standard. Water can play a beneficial role in the transmetalation step and help dissolve the inorganic base.[13][14]
Q4: My boronic acid seems to be decomposing. What can I do?
A4: Protodeboronation (replacement of the boronic acid group with a hydrogen) is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[1] It is often accelerated by high temperatures and prolonged reaction times.
-
Use a Boronic Ester: Pinacol (Bpin) or MIDA boronates are significantly more stable than their corresponding boronic acids and can prevent decomposition.[1] They release the boronic acid slowly under the reaction conditions.
-
Use a Precatalyst: Modern precatalysts can generate the active Pd(0) species very rapidly, even at room temperature.[18] This allows the coupling reaction to begin quickly, outcompeting the boronic acid decomposition pathway.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed.
Troubleshooting Guide for Low Coupling Yield
When experiments do not proceed as planned, a systematic approach is essential for diagnosis and resolution. Use the following guide to address common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low to No Conversion | Inactive Catalyst: Pd(0) not forming or has decomposed (e.g., formation of palladium black).[9] | • Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.[8] • Use a robust, air-stable precatalyst like XPhos Pd G3.[18] |
| Inefficient Oxidative Addition: The electron-rich imidazopyridine substrate is reluctant to react with the Pd(0) center.[1][2] | • Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald-type ligand like XPhos or SPhos).[7] | |
| Incorrect Base/Solvent: The conditions are not suitable for transmetalation.[11][13] | • Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). • Try a different solvent system (e.g., switch from Dioxane/H₂O to Toluene/H₂O or DME).[16][17] | |
| 2. Formation of Homocoupled Product | Oxygen in the Reaction: O₂ can promote the oxidative homocoupling of two boronic acid molecules.[1] | • Improve the degassing procedure (freeze-pump-thaw cycles are highly effective).[19] • Ensure the reaction is sealed properly under an inert atmosphere. |
| Pd(II) Precatalyst Reduction: Homocoupling can occur during the in situ reduction of a Pd(II) source to the active Pd(0) catalyst.[1] | • Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, or use a modern precatalyst that activates more cleanly. | |
| 3. Protodeboronation | Boronic Acid Instability: The boronic acid is unstable under the reaction conditions (high temperature, prolonged time, strong base). | • Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[1] • Lower the reaction temperature and monitor for completion. • Use a milder base if possible. |
| 4. Formation of Debrominated Starting Material | Hydrodehalogenation: A side reaction where the iodide is replaced by a hydrogen atom. | • This can be caused by impurities or side reactions with the solvent or base. Ensure high-purity reagents. • A more efficient catalyst system that promotes the desired coupling over side pathways is needed. Screen different ligands. |
Visual Troubleshooting Workflow
The following diagram outlines a logical sequence for troubleshooting low-yield reactions.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Experimental Protocols & Methodologies
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Inert gas (Argon or high-purity Nitrogen)
Procedure:
-
Preparation: Oven-dry all glassware (e.g., Schlenk flask or microwave vial) and allow it to cool under vacuum or in a desiccator.[8]
-
Reagent Addition: To the reaction vessel, add this compound, the arylboronic acid, the base, and the palladium precatalyst.
-
Inert Atmosphere: Seal the vessel and purge by evacuating and backfilling with inert gas. Repeat this cycle 3-5 times.[8]
-
Solvent Addition: Add the anhydrous solvent followed by the degassed water via syringe under a positive pressure of inert gas. A typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (a good starting point is 80-100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving the palladium catalyst.[1][6][20]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
-
Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
-
Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. ResearchGate.
-
Li, J., et al. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
-
González-Antonio, O. (2017). Response to "Suzuki coupling Reaction's yield is very low...". ResearchGate.
-
Kumar, S., et al. (2017). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Organic & Biomolecular Chemistry.
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
-
Kaur, N., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
-
Killoran, P. (2018). Response to "Why can't I achieve good yields for this Suzuki reaction?". ResearchGate.
-
Rammohan, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... Molecules.
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
-
Lin, Z., et al. (2023). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate.
-
BenchChem. (2025). Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes.
-
BenchChem. (2025). Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides.
-
Gueiffier, A., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition.
-
Scott, J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
-
ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
-
ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction...
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
-
Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
-
ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
-
BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
Sedej, S., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules.
-
MDPI. (2024). Nanodiamond Supported Ultra-Small Palladium Nanoparticles as an Efficient Catalyst for Suzuki Cross-Coupling Reactions.
-
Bruno, N. C., et al. (2013). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition.
-
Sci-Hub. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
-
BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles.
-
Organic Chemistry Portal. (n.d.). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones...
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sci-hub.ru [sci-hub.ru]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
common side reactions in the synthesis of 8-Iodo-6-methylimidazo[1,2-a]pyridine.
Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 8-Iodo-6-methylimidazo[1,2-a]pyridine , a scaffold of significant interest in medicinal chemistry. Our focus is on anticipating and resolving common side reactions and regioselectivity challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust, science-backed solutions.
Q1: My final product is a mixture of iodo-isomers, with the major product being 3-iodo-6-methylimidazo[1,2-a]pyridine instead of the desired 8-iodo isomer. How can I fix this?
Probable Cause: This is the most common and chemically significant challenge in this synthesis. The imidazo[1,2-a]pyridine ring system is electron-rich, particularly the five-membered imidazole portion. Standard electrophilic iodination conditions (e.g., I₂, NIS) will preferentially react at the most nucleophilic position, which is C3.[1] The pyridine ring is inherently electron-deficient and less reactive towards electrophiles.[2]
Mechanistic Insight: Electrophilic attack at C3 results in a resonance-stabilized cationic intermediate (a Wheland intermediate) where the aromaticity of the six-membered pyridine ring is maintained, making this pathway kinetically and thermodynamically favored.[3][4] Direct electrophilic attack at C8 disrupts this stability to a greater extent, resulting in a higher activation energy barrier.
Solution: A Strategy Shift from Electrophilic Substitution to Directed ortho-Metalation (DoM)
To overcome the inherent electronic preference of the ring, a Directed ortho-Metalation (DoM) strategy is required. This approach uses a directing group to position a strong base to deprotonate a specific, less reactive C-H bond. In the imidazo[1,2-a]pyridine system, the N1 nitrogen atom can act as an endogenous directing group.[5][6]
Detailed Protocol: C8-Selective Iodination via Directed ortho-Metalation
This protocol is a two-step, one-pot procedure following the synthesis of the 6-methylimidazo[1,2-a]pyridine precursor.
Step 1: Synthesis of 6-methylimidazo[1,2-a]pyridine (Precursor)
-
Reaction: Condensation of 2-amino-5-methylpyridine with chloroacetaldehyde.
-
Procedure:
-
To a solution of 2-amino-5-methylpyridine (1.0 eq) in ethanol, add a 50% aqueous solution of chloroacetaldehyde (1.2 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting aminopyridine is consumed.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
-
Step 2: C8-Selective Iodination
-
Reaction: Directed lithiation at C8 followed by quenching with an iodine source.
-
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the crude or purified 6-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, 1.6 M in hexanes) dropwise via syringe. The solution may change color. Stir at -78 °C for 1-2 hours. This step is critical for forming the C8-lithiated intermediate.[6][7]
-
Iodination: In a separate flask, prepare a solution of iodine (I₂, 1.2 eq) in anhydrous THF. Slowly add this iodine solution to the reaction mixture at -78 °C. Maintain the temperature and stir for an additional 1-2 hours.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate the pure this compound.
-
Q2: The yield of my precursor, 6-methylimidazo[1,2-a]pyridine, is very low, and I observe significant tar formation.
Probable Cause: The condensation reaction to form the imidazo[1,2-a]pyridine core, while classic, can be sensitive to reaction conditions. High temperatures for prolonged periods or the use of overly concentrated reagents can lead to polymerization and the formation of dark, insoluble tars.[8]
Solutions & Troubleshooting Steps:
| Parameter | Recommendation | Causality |
| Temperature Control | Use the minimum temperature required for the reaction to proceed at a reasonable rate. Refluxing in a lower-boiling solvent like ethanol is often sufficient. | Reduces the rate of competing polymerization and degradation pathways that have higher activation energies. |
| Reagent Purity | Ensure the 2-amino-5-methylpyridine is pure. If it is old or discolored, consider purification by recrystallization or sublimation. | Impurities can catalyze side reactions or inhibit the desired cyclization. |
| Reaction Time | Monitor the reaction closely by TLC. Do not let it run for an excessively long time after the starting material is consumed. | Prolonged heating after completion can lead to product degradation. |
| pH Control | The final cyclization step involves the elimination of water and is often base-catalyzed. Ensure the post-reaction workup includes a mild base (e.g., NaHCO₃) to facilitate the final step and neutralize any hydrohalic acid formed. | Proper pH ensures the nucleophilicity of the intermediate amine for the final ring-closing step. |
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to the imidazo[1,2-a]pyridine core? A: The most common and established methods include:
-
Condensation with α-Halocarbonyls: This is the most traditional route, reacting a 2-aminopyridine with an α-haloketone, α-haloaldehyde, or α-haloester.[9]
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A powerful three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[10][11]
-
Copper-Catalyzed Reactions: Modern methods often employ copper catalysts to couple 2-aminopyridines with various partners like ketones, nitroolefins, or terminal alkynes under oxidative conditions.[12][13]
Q: How can I analytically distinguish between the 8-iodo and 3-iodo isomers? A: ¹H NMR spectroscopy is the most definitive tool. The protons on the imidazo[1,2-a]pyridine ring have characteristic chemical shifts and coupling patterns.
-
C3-Iodo Isomer: The proton at C5 (a doublet, adjacent to the bridgehead nitrogen) and the protons at C7 and C8 will be present. You will be missing the characteristic singlet for the H3 proton.
-
C8-Iodo Isomer: The characteristic singlet for the H3 proton will be present. In the pyridine portion of the ring, you will observe two singlets (or narrow doublets due to meta-coupling) corresponding to H5 and H7, as the H8 proton has been replaced by iodine. The absence of the typical doublet for H8 is a key indicator. Data from similar functionalized systems can be used as a reference.[1]
Q: Are there any other significant side products to watch for during the iodination step? A: Besides the C3-iodo regioisomer, excessive iodinating agent or prolonged reaction times could potentially lead to di-iodination products (e.g., 3,8-di-iodo or 3,5-di-iodo). It is crucial to maintain strict stoichiometry (1.1-1.2 equivalents of the iodinating agent) and low temperatures to minimize these side reactions.
Visualizing the Reaction Pathways
The following diagrams illustrate the critical difference between the undesired electrophilic substitution and the desired directed metalation pathway.
Caption: Comparison of undesired (red) vs. desired (green) iodination pathways.
References
-
Ghosh, S., Laru, S., & Hajra, A. (2022). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. The Chemical Record, 22(3), e202100240. Available at: [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). StackExchange. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Available at: [Link]
-
Tali, J. A., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21, 7267-7289. Available at: [Link]
-
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006). Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-22. Available at: [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available at: [Link]
-
Iodine-catalyzed Regioselective Thiolation of imidazo[1,2-a]pyridines Using Sulfonyl Hydrazides as a Thiol Surrogate. (2017). The Journal of Organic Chemistry, 82(9), 4682-4689. Available at: [Link]
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (2021). ACS Omega, 6(40), 26563–26571. Available at: [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2018). Scientific Reports, 8, 11463. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules, 27(19), 6638. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules, 27(19), 6638. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI. Available at: [Link]
-
Baran, P. S. Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. Available at: [Link]
-
Electrophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hajra, A., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(25), 5289-5306. Available at: [Link]
-
Directed ortho‐metalation and functionalization of various nitrogen based phosphorodiamidates, followed by amination with R2NMgCl ⋅ LiCl reagents. (2023). ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. (2024). Molecular Diversity, 28(1), 171-182. Available at: [Link]
-
Is imidazole more reactive toword electrophilic substitution than pyrazole or not? (2017). Quora. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega, 7(26), 22353–22369. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35309–35323. Available at: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega. Available at: [https://www.researchgate.net/publication/377196010_Imidazo12-a_pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link]_ Advances_in_Synthesis_and_Biological_Activities)
- 2-amino-5-methyl pyridine and process of making it. (1948). Google Patents.
-
Synthesis of 2-amino-6-methylpyridine. (n.d.). PrepChem.com. Available at: [Link]
Sources
- 1. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. baranlab.org [baranlab.org]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Purification Strategies for 8-Iodo-6-methylimidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the purification of 8-Iodo-6-methylimidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1] The introduction of an iodine atom at the 8-position provides a valuable handle for further functionalization, making these derivatives particularly interesting for drug discovery programs.[2] However, the unique physicochemical properties of these molecules can present specific purification challenges. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format, providing both explanations and actionable solutions.
Issue 1: Co-elution of Product with Starting Materials or Byproducts during Column Chromatography
Question: I'm having difficulty separating my target this compound derivative from unreacted 2-amino-5-methylpyridine or other closely related impurities on a silica gel column. The spots are overlapping on the TLC plate. What can I do?
Answer: Co-elution is a frequent challenge, especially when the polarity differences between your product and impurities are minimal. The basic nature of the pyridine nitrogen in the imidazo[1,2-a]pyridine core can lead to tailing and poor separation on standard silica gel.[3] Here’s a systematic approach to troubleshoot this issue:
Underlying Causes and Solutions:
-
Insufficient Resolution on Silica Gel:
-
Explanation: Standard silica gel is acidic and can interact strongly with the basic nitrogen of your compound, leading to peak tailing and poor separation.[3]
-
Solution 1: Mobile Phase Modification. The addition of a small amount of a basic modifier to your eluent system can significantly improve peak shape and resolution.
-
Protocol: Add 0.5-1% triethylamine (NEt₃) or ammonia solution to your mobile phase (e.g., Hexane/Ethyl Acetate). This will neutralize the acidic silanol groups on the silica surface, reducing the strong interactions with your basic compound.[3]
-
-
Solution 2: Switch to a Different Stationary Phase. If mobile phase modification is insufficient, consider alternative stationary phases.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography using a C18 column with a mobile phase like water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid, can provide excellent separation.[4]
-
-
-
Inappropriate Solvent System:
-
Explanation: The choice of eluent is critical for achieving good separation. A solvent system that is too polar may elute all components together, while a system that is not polar enough may result in very slow elution and broad peaks.
-
Solution: Systematic Solvent Screening.
-
Protocol: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities and selectivities. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.4 for your target compound.
-
-
Workflow for Optimizing Chromatographic Separation:
Caption: Troubleshooting workflow for chromatographic co-elution.
Issue 2: Product Decomposition or Discoloration During Purification
Question: My purified this compound derivative is a dark-colored solid or oil, but I expect it to be a lighter color. I'm also experiencing low recovery after chromatography. What could be causing this?
Answer: The discoloration and low recovery of your product are likely due to decomposition. Iodo-substituted heterocycles can be sensitive to light, heat, and acidic conditions.[5] The C-I bond is relatively weak and can be cleaved, leading to the formation of colored impurities, often due to the liberation of elemental iodine (I₂).[5]
Underlying Causes and Solutions:
-
Acid-Catalyzed Decomposition on Silica Gel:
-
Explanation: The acidic nature of silica gel can promote the degradation of sensitive compounds.
-
Solution 1: Neutralize Silica Gel.
-
Protocol: Before packing your column, slurry the silica gel in your chosen eluent system containing 1-2% triethylamine. This will help to neutralize the stationary phase.[3]
-
-
Solution 2: Use a Less Acidic Stationary Phase. As mentioned previously, neutral alumina can be a good alternative to minimize acid-catalyzed decomposition.
-
-
Thermal Instability:
-
Explanation: Imidazo[1,2-a]pyridine derivatives can be thermally labile. High temperatures during solvent evaporation can lead to degradation.
-
Solution: Gentle Solvent Removal.
-
Protocol: Concentrate your purified fractions using a rotary evaporator at a reduced temperature (e.g., ≤ 30-40 °C). For very sensitive compounds, consider removing the solvent under a stream of inert gas like nitrogen or argon at room temperature.[4]
-
-
-
Light Sensitivity:
-
Explanation: Many iodo-containing organic molecules are sensitive to light.[5]
-
Solution: Protect from Light.
-
Protocol: Conduct the purification process in a fume hood with the sash lowered to minimize light exposure. Wrap your flasks and column in aluminum foil. Store the purified compound in an amber vial.
-
-
Summary of Stability-Preserving Purification Techniques:
| Technique | Description | Rationale |
| Neutralized Silica Gel | Pre-treating silica gel with a base like triethylamine. | Minimizes acid-catalyzed decomposition of the basic heterocycle.[3] |
| Gentle Evaporation | Removing solvent at low temperatures and reduced pressure. | Prevents thermal degradation of the compound.[4] |
| Light Protection | Using aluminum foil to shield flasks and columns from light. | Avoids photolytic cleavage of the C-I bond.[5] |
| Inert Atmosphere | Performing purification and storage under nitrogen or argon. | Prevents oxidative degradation. |
Issue 3: Difficulty in Achieving High Purity by Crystallization
Question: My this compound derivative oils out or fails to crystallize, even after chromatographic purification. How can I obtain a crystalline solid?
Answer: The inability to crystallize a compound is often due to the presence of persistent impurities that inhibit lattice formation or the inherent properties of the molecule itself.[4][6]
Underlying Causes and Solutions:
-
Presence of Minor Impurities:
-
Explanation: Even small amounts of impurities can act as "crystal poisons," disrupting the ordered arrangement of molecules required for crystallization.
-
Solution: Re-purification.
-
Protocol: If your initial chromatography did not yield a highly pure product (as determined by NMR or LC-MS), a second chromatographic purification using a different solvent system or stationary phase may be necessary.
-
-
-
Incorrect Solvent Choice:
-
Explanation: The selection of an appropriate crystallization solvent is crucial. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[6]
-
Solution: Systematic Solvent Screening.
-
Protocol: In small vials, test the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, acetonitrile, water). Look for a solvent that provides the desired solubility profile. A mixed solvent system (one in which the compound is soluble and one in which it is sparingly soluble) can also be effective.
-
-
-
Supersaturation without Nucleation:
-
Explanation: The solution may be supersaturated, meaning the concentration of your compound is above its solubility limit, but there are no nucleation sites for crystal growth to begin.[6]
-
Solution 1: Scratching.
-
Protocol: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[6]
-
-
Solution 2: Seeding.
-
Protocol: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.[6]
-
-
Decision Tree for Crystallization Troubleshooting:
Caption: A logical workflow for troubleshooting crystallization issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical characterization techniques for this compound derivatives?
A1: A combination of spectroscopic methods is essential to confirm the structure and purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The chemical shifts and coupling constants of the protons on the imidazo[1,2-a]pyridine core are characteristic and can be used to confirm the substitution pattern.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an excellent tool for assessing the purity of your compound and identifying any impurities.[4]
Q2: How should I store my purified this compound derivative?
A2: Due to their potential sensitivity to light, heat, and air, it is recommended to store these compounds under an inert atmosphere (nitrogen or argon), in a tightly sealed amber vial, and at a low temperature (e.g., -20 °C) to ensure long-term stability.[5]
Q3: Can I use acid-base extraction to purify my this compound derivative?
A3: Yes, acid-base extraction can be a very effective preliminary purification step.
-
Protocol:
-
Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as a protonated salt.
-
Wash the organic layer with water to remove any residual acid.
-
Separate the aqueous layer and basify it with a dilute base (e.g., 1M NaOH or saturated NaHCO₃) to precipitate your neutral product.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.
-
-
Rationale: This technique is excellent for removing non-basic or weakly basic impurities from your crude reaction mixture.[9]
Q4: Are there any specific safety precautions I should take when working with iodo-substituted heterocycles?
A4: In addition to standard laboratory safety practices, it is important to be aware that some iodo compounds can be lachrymators and skin irritants. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
References
- Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
- Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Disubstituted Pyridine Products.
-
Al-dujaili, M. K., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Managing Iodomethyl-Substituted Heterocycles.
-
Kumar, A., et al. (2021). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. RSC Medicinal Chemistry. Retrieved from [Link]
-
Singh, R., et al. (2016). Cu(i)-catalyzed double C–H amination: synthesis of 2-iodo-imidazo[1,2-a]pyridines. RSC Advances. Retrieved from [Link]
-
da Silva, F. S., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cu(i)-catalyzed double C–H amination: synthesis of 2-iodo-imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
addressing low yield in Buchwald-Hartwig amination of 8-Iodo-6-methylimidazo[1,2-a]pyridine
Topic: Addressing Low Yield in the Buchwald-Hartwig Amination of 8-Iodo-6-methylimidazo[1,2-a]pyridine
This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the palladium-catalyzed C-N cross-coupling of this compound. Low yields in this specific transformation can arise from a combination of factors related to the substrate's unique electronic and structural properties. The imidazo[1,2-a]pyridine core is an electron-rich, bicyclic heteroaromatic system, which can influence catalyst activity and reaction pathways. This document provides a structured troubleshooting guide and frequently asked questions to diagnose and resolve common issues.
Troubleshooting Guide: Diagnosing and Solving Low Reaction Yields
This section is structured to help you systematically identify and address the root cause of poor reaction performance.
Q1: My reaction has a low yield or has failed completely. What is the logical first step in troubleshooting?
A1: When a Buchwald-Hartwig amination gives a low yield, a systematic review of the reaction parameters is the most effective approach. The primary suspects are the catalyst system's integrity, the reaction conditions, and potential side reactions. The imidazo[1,2-a]pyridine scaffold can be particularly sensitive due to its electron-rich nature and the presence of multiple nitrogen atoms that can coordinate to the palladium center.
A logical troubleshooting workflow should be followed to isolate the variable causing the issue.
Q2: I'm observing significant hydrodehalogenation (replacement of iodine with hydrogen) on my imidazopyridine. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and often points to an imbalance in the rates of the catalytic cycle steps.[1] It can arise from a competing β-hydride elimination pathway from a palladium-amido intermediate or other decomposition pathways that generate a palladium-hydride species.[2] For the this compound substrate, the electron-rich nature of the ring can make the oxidative addition step fast, but if subsequent steps are slow, side reactions can dominate.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is paramount. The goal is to accelerate the rate of reductive elimination, which forms the desired C-N bond, making it faster than competing side reactions.[2]
-
Employ Bulky, Electron-Rich Ligands: Sterically demanding biaryl phosphine ligands (e.g., RuPhos, BrettPhos, AdPhos) are designed to promote reductive elimination.[3] Their bulkiness creates a sterically crowded palladium center that favors the bond-forming reductive elimination step.
-
Consider Bidentate Ligands: For aryl iodides, bidentate phosphine ligands like BINAP or DPPF can be effective. It is believed that these ligands prevent the formation of inhibitory palladium iodide dimer species after oxidative addition, which can otherwise slow the reaction down.[4][5]
-
-
Base and Solvent Choice: The base is not just a proton scavenger; it influences the entire catalytic cycle.
-
Using a slightly weaker, but highly soluble base like Cs₂CO₃ can sometimes suppress decomposition pathways compared to strong alkoxides like NaOtBu.[6]
-
Ensure the base is anhydrous and free-flowing. Clumped or old base can contain hydroxides that introduce water, a source of protons for hydrodehalogenation.
-
Q3: My catalyst appears to be inactive. What could be causing catalyst death with the this compound substrate?
A3: Catalyst inactivation can be a significant issue, particularly with heteroaromatic substrates.
Potential Causes and Solutions:
-
Incomplete Reduction of Pd(II) Precatalyst: Many protocols use Pd(II) sources like Pd(OAc)₂ or PdCl₂. These must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[6] If this reduction is inefficient, the reaction will not proceed.
-
Solution: Use a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or, more reliably, a modern pre-catalyst. Pre-catalysts (e.g., G3 or G4 palladacycles) are designed for clean and efficient generation of the active LPd(0) species, leading to more reproducible results.[7]
-
-
Inhibition by Iodide: Aryl iodides are highly reactive towards oxidative addition. However, the resulting iodide anion can form stable, unreactive bridged palladium dimers, effectively taking the catalyst out of the cycle.[8]
-
Substrate Coordination: The nitrogen atoms in the imidazo[1,2-a]pyridine ring are potential coordination sites for the palladium catalyst. This can lead to the formation of off-cycle, inactive catalyst complexes.
Q4: How do I select the optimal combination of ligand, base, and solvent for coupling an amine with this compound?
A4: The optimal conditions are highly dependent on the specific amine coupling partner. There is no single universal system. However, based on established principles for heteroaromatic iodides, a set of starting points can be recommended.
| Amine Type | Recommended Ligand | Recommended Base | Solvent | Temperature (°C) | Rationale |
| Primary Aliphatic | BrettPhos, RuPhos | LiHMDS, NaOtBu | Toluene, CPME | 80-110 | Bulky ligands are crucial to prevent β-hydride elimination and promote C-N bond formation.[2][11] LiHMDS can be effective for amines with sensitive functional groups. |
| Secondary Aliphatic | RuPhos, AdPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | Steric hindrance is a key challenge. Highly active and bulky ligands are needed to overcome the steric clash between the amine and the imidazopyridine.[9] |
| Aniline (Primary Aryl) | XPhos, SPhos | K₂CO₃, K₃PO₄ | t-BuOH, Dioxane | 90-110 | Anilines are less basic, so a strong base is often required. Weaker carbonate or phosphate bases can be effective, especially at higher temperatures.[6] |
| Amides/Carbamates | Xantphos, BINAP | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 100-120 | These less nucleophilic partners often require more forcing conditions and specific bidentate ligands that are known to perform well in these couplings. |
Frequently Asked Questions (FAQs)
Q: What is the general catalytic cycle for the Buchwald-Hartwig amination?
A: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4]
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl iodide (C-I bond), forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
Q: Why are aryl iodides sometimes more challenging than aryl bromides in this reaction?
A: While the C-I bond is weaker and undergoes oxidative addition more readily than a C-Br bond, the iodide anion released can be problematic.[6] Iodide can act as a bridging ligand to form stable, catalytically inactive [LPd(μ-I)]₂ dimers, effectively sequestering the catalyst.[5][8] This can slow the overall reaction rate. This issue can often be mitigated by using bidentate ligands or non-polar solvents like toluene where the iodide salt byproduct precipitates.[4][8]
Q: Can I use weaker bases like K₂CO₃ to avoid decomposition of sensitive functional groups?
A: Yes, weaker inorganic bases like K₂CO₃ or K₃PO₄ are frequently used, particularly for substrates that are sensitive to strong bases like NaOtBu.[6] However, reactions with weaker bases typically require higher temperatures to achieve reasonable reaction rates. The choice is a trade-off between reactivity and functional group tolerance. For the this compound system, starting with a stronger base like NaOtBu or LHMDS is generally recommended, and only moving to weaker bases if substrate decomposition is observed.
General Experimental Protocol
This protocol provides a robust starting point for the amination of this compound. Optimization of ligand, base, solvent, and temperature will likely be necessary for specific amine partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
Procedure:
-
Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the this compound, the palladium pre-catalyst, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, deoxygenated solvent via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine (if solid).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously for the specified time (typically 4-24 hours). The reaction progress can be monitored by TLC, GC-MS, or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.
-
Wash the combined filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
References
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
ResearchGate. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
-
ResearchGate. (2020). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
-
Dalton Transactions. (2017). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. [Link]
-
ResearchGate. (2017). Request PDF: "Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". [Link]
-
ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. (2023). Buchwald–Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. [Link]
-
National Institutes of Health. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link]
-
National Institutes of Health. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Deiodination of 8-Iodo-6-methylimidazo[1,2-a]pyridine During Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
This guide provides in-depth technical assistance for a common and often frustrating side reaction encountered during palladium-catalyzed cross-coupling reactions: the deiodination of 8-Iodo-6-methylimidazo[1,2-a]pyridine. This imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and successful functionalization is often critical for drug discovery programs.[1][2]
Deiodination, the premature loss of the iodine atom from your starting material, leads to the formation of the corresponding proto-deiodinated byproduct (6-methylimidazo[1,2-a]pyridine), reducing the yield of your desired cross-coupled product and complicating purification. Understanding the underlying mechanisms of this side reaction is paramount to developing effective strategies for its prevention.
Understanding the Problem: The Mechanism of Deiodination
Deiodination in palladium-catalyzed cross-coupling reactions is not a simple, single-pathway problem. It can occur at different stages of the catalytic cycle and is influenced by a multitude of reaction parameters.
A common pathway for deiodination involves the formation of an organopalladium intermediate which, instead of proceeding through the desired transmetalation and reductive elimination steps, undergoes a protonolysis reaction. This is particularly prevalent with heteroaromatic systems where the electron-rich nature of the ring can influence the stability of intermediates.
Catalytic Cycle and Points of Deiodination
The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a frequently employed method for C-C bond formation, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5][6][7][8][9] Deiodination can intercept this cycle at various points.
DOT Script for the Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of Suzuki-Miyaura coupling showing potential deiodination pathways.
Troubleshooting Guide: Minimizing Deiodination
This section is structured to help you diagnose the potential causes of deiodination in your reaction and provides actionable steps to mitigate this unwanted side reaction.
Issue 1: Significant Formation of 6-methylimidazo[1,2-a]pyridine
Q1: I am observing a significant amount of the deiodinated byproduct in my Suzuki-Miyaura coupling of this compound. What are the most likely causes and how can I address them?
A1: Significant deiodination points to conditions that favor protonolysis of the Ar-Pd-I intermediate over the desired transmetalation. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Base and Solvent System:
-
The Problem: The choice of base and solvent is critical and often interdependent.[10] Strong bases, especially in the presence of protic solvents like water or alcohols, can accelerate the protonolysis of the organopalladium intermediate.
-
The Solution:
-
Switch to a Milder Base: If you are using strong bases like NaOH or KOH, consider switching to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. For particularly sensitive substrates, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective.
-
Anhydrous Conditions: If your reaction tolerates it, switching to anhydrous conditions can significantly reduce the source of protons. Use rigorously dried solvents and reagents.
-
Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are generally preferred. The addition of a small amount of water is often necessary to facilitate the dissolution of the base and promote transmetalation, but excessive water can exacerbate deiodination.
-
2. Optimize Your Ligand Selection:
-
The Problem: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[11] A suboptimal ligand can lead to a sluggish transmetalation step, giving the Ar-Pd-I intermediate more time to undergo decomposition pathways like deiodination.
-
The Solution:
-
Electron-Rich, Bulky Ligands: For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often beneficial. Ligands like XPhos, SPhos, and RuPhos have been shown to promote efficient cross-coupling of challenging substrates under milder conditions.[12][13][14] These ligands accelerate the rates of oxidative addition and reductive elimination, helping the desired catalytic cycle outcompete the deiodination pathway.
-
3. Control the Reaction Temperature:
-
The Problem: Higher reaction temperatures can increase the rate of all reactions, including the undesired deiodination.
-
The Solution:
-
Low-Temperature Protocols: Explore the use of highly active catalyst systems that allow the reaction to proceed at or near room temperature.[15] This is particularly beneficial for thermally sensitive substrates. Monitor your reaction closely; extended reaction times at lower temperatures are often preferable to shorter times at elevated temperatures.
-
4. Ensure Reagent Purity and Inert Atmosphere:
-
The Problem: Impurities in your starting materials or the presence of oxygen can lead to catalyst decomposition and the formation of undesired byproducts.
-
The Solution:
-
Reagent Quality: Use high-purity this compound and your coupling partner.
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air.[11] Ensure your reaction vessel is properly degassed (e.g., by several cycles of vacuum and backfilling with an inert gas like argon or nitrogen) and maintained under an inert atmosphere throughout the experiment.
-
Issue 2: Low Yield Despite Attempts to Minimize Deiodination
Q2: I've tried adjusting my base and ligand, but my yields are still low, and I'm recovering unreacted starting material. What else can I investigate?
A2: If deiodination is suppressed but the reaction is still not proceeding to completion, the issue may lie with the activation of the catalyst or the transmetalation step.
1. Catalyst Pre-activation and Choice:
-
The Problem: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4][5] Inefficient reduction can lead to a low concentration of the active catalyst.
-
The Solution:
-
Use a Pd(0) Source: Consider using a Pd(0) source directly, such as Pd₂(dba)₃.
-
Utilize Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, are designed for efficient in situ generation of the active Pd(0) species and can offer improved reactivity and stability.[13]
-
2. Boronic Acid/Ester Quality and Equivalents:
-
The Problem: Boronic acids can be prone to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[10] This is especially true for electron-rich or heteroaromatic boronic acids.
-
The Solution:
-
Check Purity: Ensure the purity of your boronic acid or ester.
-
Increase Equivalents: Using a slight excess of the boronic acid partner (e.g., 1.2-1.5 equivalents) can sometimes help drive the reaction to completion.
-
Consider Boronic Esters or Trifluoroborates: Pinacol esters or potassium trifluoroborate salts of your coupling partner can be more stable alternatives to boronic acids and may be less prone to protodeboronation.[14]
-
Frequently Asked Questions (FAQs)
Q: Are there alternative cross-coupling reactions I can try if Suzuki-Miyaura coupling consistently leads to deiodination?
A: Yes, several other palladium-catalyzed cross-coupling reactions can be effective for this transformation and may be less prone to deiodination under certain conditions.
-
Stille Coupling: This reaction uses organotin reagents. While effective, the toxicity of organotin compounds is a significant drawback.[3]
-
Negishi Coupling: This method employs organozinc reagents and is known for its high functional group tolerance.[7]
-
Hiyama Coupling: This reaction utilizes organosilicon compounds.
-
Sonogashira Coupling: For the introduction of an alkyne, the Sonogashira coupling is a powerful tool.[16][17][18]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, this reaction is the method of choice.[19][20][21][22]
The optimal choice will depend on the specific functional group you wish to install.
Q: Can the position of the iodo group on the imidazo[1,2-a]pyridine ring influence the propensity for deiodination?
A: Absolutely. The electronic environment of the C-I bond plays a significant role in its reactivity. The 8-position of the imidazo[1,2-a]pyridine ring has a unique electronic character that can influence the stability of the organopalladium intermediate. It is always advisable to consult literature for specific protocols related to the coupling at the desired position.[23][24]
Q: How can I effectively monitor the progress of my reaction to identify the onset of deiodination?
A: Regular monitoring of your reaction by methods such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of your starting material, the formation of your desired product, and the appearance of the deiodinated byproduct. This will help you determine the optimal reaction time and prevent prolonged heating that could lead to increased side reactions.
Experimental Protocols
General Protocol for Low-Temperature Suzuki-Miyaura Coupling to Minimize Deiodination
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound
-
Boronic acid or ester (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid/ester, the palladium precatalyst, the ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[15]
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Flowchart
DOT Script for Troubleshooting Deiodination
Caption: A decision tree for troubleshooting deiodination in cross-coupling reactions.
References
- Application Notes and Protocols for Low-Temperature Suzuki-Miyaura Coupling with RuPhos - Benchchem.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- Buchwald–Hartwig amination - Wikipedia.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- (PDF) Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - ResearchGate.
- a–c) Challenges in catalyzing the Sonogashira coupling reaction with... - ResearchGate.
- Halogen Bonding Interactions of Haloaromatic Endocrine Disruptors and the Potential for Inhibition of Iodothyronine Deiodinases - ODU Digital Commons.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide - Reddit.
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Publications.
- “Click”‐Like η‐Metalation/Demetalation of Aryl Iodides as a Means of Turning “ON/OFF” Halogen Bond Donor Functionality | Request PDF - ResearchGate.
- Cross-coupling reaction - Wikipedia.
- Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - NIH.
- A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity - MDPI.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki Coupling - Organic Chemistry Portal.
- A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity - PubMed - NIH.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC - NIH.
- Ligand-induced Inactivation of Type I Iodothyronine 5'-deiodinase: Protection by Propylthiouracil in Vivo and Reversibility in Vitro - PubMed.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Computational Analysis of Type 3 Iodothyronine Deiodinase: Potential Inhibitors, Substrate Binding, and Dimer Structure - ODU Digital Commons.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... | Download Scientific Diagram - ResearchGate.
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
- Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction - Sci-Hub.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- (PDF) Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - ResearchGate.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC - NIH.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF - ResearchGate.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC.
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing.
Sources
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. research.rug.nl [research.rug.nl]
- 23. researchgate.net [researchgate.net]
- 24. sci-hub.ru [sci-hub.ru]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 8-Iodo-6-methylimidazo[1,2-a]pyridine
Welcome to the dedicated technical support guide for navigating the complexities of cross-coupling reactions with 8-Iodo-6-methylimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to streamline your synthetic workflows. Our goal is to empower you with the knowledge to not only select the optimal catalyst but also to troubleshoot common issues effectively, ensuring the success of your experiments.
Introduction: The Unique Challenges of this compound
The this compound core is a privileged scaffold in medicinal chemistry, but its electronic properties and the presence of multiple nitrogen atoms can present unique challenges in cross-coupling reactions. The electron-rich nature of the imidazo[1,2-a]pyridine ring system can influence the reactivity of the C-I bond, and the potential for catalyst inhibition by the pyridine nitrogen necessitates careful selection of the catalytic system. This guide will walk you through evidence-based strategies to achieve high-yielding and efficient cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, with a substrate like this compound, catalyst and ligand selection is paramount to avoid common pitfalls such as low yield and catalyst deactivation.
Question: What is the best initial catalyst system to try for the Suzuki coupling of this compound with an arylboronic acid?
Answer: For a reliable starting point, a palladium-based catalyst with a bulky, electron-rich phosphine ligand is highly recommended. The steric bulk of the ligand promotes the reductive elimination step, while its electron-donating nature enhances the oxidative addition of the C-I bond.[1]
A widely successful system is Pd(OAc)₂ with a ligand from the biarylphosphine class, such as SPhos or XPhos . These ligands have demonstrated high efficacy in coupling heteroaryl halides, including challenging substrates.[2][3]
Troubleshooting Guide: Suzuki Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient oxidative addition. 2. Catalyst inhibition by the pyridine nitrogen. 3. Poor quality of the boronic acid/ester. | 1. Switch to a more electron-rich ligand (e.g., from SPhos to RuPhos). 2. Consider using a palladacycle catalyst like the G3 or G4 palladacycles (e.g., SPhos-Pd-G3), which are more resistant to inhibition. 3. Use freshly opened or purified boronic acid/ester. Consider using the corresponding boronate ester (e.g., pinacol ester) for improved stability. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Suboptimal base. | 1. Ensure thorough degassing of the solvent and reaction vessel. Maintain a positive pressure of an inert gas (Argon or Nitrogen).[4] 2. Screen different bases. While K₂CO₃ is common, a stronger base like Cs₂CO₃ or K₃PO₄ can sometimes be more effective and suppress homocoupling. |
| Dehalogenation of Starting Material | 1. Presence of water. 2. Inappropriate solvent. | 1. Use anhydrous solvents and reagents. 2. Aprotic polar solvents like 1,4-dioxane or toluene are generally preferred. Avoid protic solvents. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).
-
Evacuate and backfill the vial with an inert gas (Ar or N₂) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 or 5:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst Selection Workflow for Suzuki Coupling
Caption: A decision-making workflow for Suzuki coupling catalyst selection.
Sonogashira Coupling: Formation of C(sp)-C(sp2) Bonds
The Sonogashira coupling is a powerful tool for introducing alkyne functionalities. The reaction typically requires both a palladium and a copper catalyst.[5][6]
Question: I am observing significant homocoupling of my terminal alkyne (Glaser coupling) during the Sonogashira reaction. How can I minimize this side reaction?
Answer: Glaser homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen. To mitigate this, several strategies can be employed:
-
Copper-Free Sonogashira: In many cases, the copper co-catalyst can be omitted, especially when using highly active palladium/phosphine ligand systems.[7][8] A combination like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a suitable base can often proceed without copper.[9]
-
Use of a Less Oxidizing Base: Strong, non-nucleophilic amine bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. If homocoupling persists, consider switching to an inorganic base like Cs₂CO₃, which can sometimes suppress this side reaction.[10]
-
Rigorous Exclusion of Oxygen: Ensure your reaction setup is thoroughly deoxygenated. Purging the solvent and reaction vessel with an inert gas for an extended period is crucial.
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Glaser Homocoupling | 1. Presence of O₂. 2. High concentration of Cu(I) catalyst. | 1. Thoroughly degas all reagents and solvents. 2. Reduce the amount of CuI or switch to a copper-free protocol.[7] |
| Low Yield | 1. Catalyst deactivation. 2. Insufficiently strong base. | 1. Increase catalyst loading or switch to a more robust ligand. 2. Use a stronger base like DBU or an inorganic base like K₃PO₄. |
| Deiodination of Starting Material | 1. Presence of reducing agents or protic impurities. | 1. Use high-purity, anhydrous reagents and solvents. |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
In a dry Schlenk tube, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF or DMF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the base (e.g., TEA or DIPEA, 2.0-3.0 equiv).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction to the desired temperature (typically 50-80 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. The choice of ligand is particularly critical for this reaction.[11][12]
Question: My Buchwald-Hartwig amination of this compound with a primary amine is sluggish. What can I do to improve the reaction rate and yield?
Answer: Sluggish reactions in Buchwald-Hartwig amination are often due to suboptimal ligand-metal pairing or an inappropriate base. For electron-rich heteroaryl iodides, a highly active catalyst system is necessary.
-
Ligand Choice: Bulky, electron-rich biarylphosphine ligands are the gold standard.[12] Josiphos -type ligands or BrettPhos are excellent choices for coupling with primary amines.[13][14] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often more effective than weaker bases like K₂CO₃ or Cs₂CO₃ for this transformation.[15]
Catalytic Cycle of Buchwald-Hartwig Amination
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. entegris.com [entegris.com]
- 14. research.rug.nl [research.rug.nl]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Navigating the Synthesis of Imidazo[1,2-a]pyridines: A Technical Support Center for Managing Reaction Byproducts
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis is not without its challenges, particularly concerning the formation of reaction byproducts that can complicate purification and compromise yield and purity.
This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of imidazo[1,2-a]pyridines, offering explanations for their root causes and actionable protocols for their resolution.
Issue 1: My Groebke-Blackburn-Bienaymé (GBB) reaction is producing a complex mixture of products.
The Groebke-Blackburn-Bienaymé reaction, a powerful multicomponent reaction for synthesizing 3-aminoimidazo[1,2-a]pyridines, can sometimes yield a complex and difficult-to-separate mixture. This is often due to side reactions involving the starting materials or intermediates.
Causality and Mechanism:
The GBB reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[1] The primary pathway involves the formation of an imine from the 2-aminopyridine and aldehyde, followed by a [4+1] cycloaddition with the isocyanide.[2] However, several factors can lead to the formation of byproducts:
-
"Inverse" GBB Products: Under certain conditions, a regioisomeric product can form, leading to a nearly identical mass and similar NMR spectra, making separation challenging.[2]
-
Schiff Base Formation: Incomplete reaction or an imbalance in stoichiometry can leave behind the Schiff base intermediate formed between the 2-aminopyridine and the aldehyde.[2]
-
Solvent Participation: Protic solvents like methanol can sometimes participate in the reaction, leading to the formation of side products.[3]
-
Isocyanide Quality: Impurities in the isocyanide starting material can lead to a variety of byproducts.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Solvent Choice: The use of less polar solvents like toluene or dioxane, although potentially requiring higher temperatures and longer reaction times, can minimize the formation of complex mixtures.[4]
-
Catalyst Selection: While various Lewis and Brønsted acids can catalyze the GBB reaction, the choice of catalyst can influence the product distribution. Scandium(III) triflate is often a reliable choice.[3]
-
Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of the 2-aminopyridine can sometimes help to consume the Schiff base intermediate.[2]
-
-
Purification Strategy:
-
Column Chromatography: This is the most common method for separating the desired product from byproducts. A gradient elution using a hexane/ethyl acetate system is often effective.[5]
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification method. See the FAQ section for guidance on solvent selection.
-
Issue 2: I am having difficulty removing unreacted 2-aminopyridine from my final product.
Unreacted 2-aminopyridine is a common impurity, especially in reactions where it is used in excess. Its polarity can be similar to that of the imidazo[1,2-a]pyridine product, making chromatographic separation tedious.
Causality and Mechanism:
2-aminopyridine is a basic compound. This property can be exploited to facilitate its removal through a simple acid-base extraction.
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-aminopyridine will be protonated and partition into the aqueous layer as its hydrochloride salt.
-
Separation: Separate the organic and aqueous layers.
-
Neutralization and Back-Extraction (Optional): If you need to recover the 2-aminopyridine, you can neutralize the aqueous layer with a base (e.g., NaOH) and extract it back into an organic solvent.
-
Final Workup: Wash the organic layer containing your product with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
Issue 3: My reaction involving an α-haloketone is sluggish and gives a low yield.
The condensation of a 2-aminopyridine with an α-haloketone is a classic and widely used method for synthesizing imidazo[1,2-a]pyridines.[6] However, the reactivity of the α-haloketone and the reaction conditions can significantly impact the outcome.
Causality and Mechanism:
This reaction proceeds via an initial N-alkylation of the 2-aminopyridine by the α-haloketone to form a pyridinium salt, followed by an intramolecular cyclization.[7] Low yields can result from incomplete initial alkylation or side reactions.
Troubleshooting Protocol:
-
Solvent and Temperature:
-
Refluxing in a protic solvent like ethanol is a common condition.
-
For less reactive substrates, a higher boiling point solvent may be necessary.
-
-
Base: The addition of a mild base, such as sodium bicarbonate or potassium carbonate, can facilitate the initial N-alkylation and subsequent cyclization by neutralizing the hydrogen halide formed during the reaction.[6]
-
Microwave Irradiation: The use of microwave irradiation can often accelerate the reaction and improve yields.[8]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and purification of imidazo[1,2-a]pyridines.
Q1: What are the most common byproducts in the synthesis of imidazo[1,2-a]pyridines?
The most common byproducts depend on the synthetic route employed:
| Synthetic Route | Common Byproducts |
| Groebke-Blackburn-Bienaymé | Regioisomeric ("inverse") GBB products, unreacted Schiff base, products from solvent participation.[2][3] |
| Condensation with α-haloketones | Unreacted starting materials, over-alkylation products (if the product has other nucleophilic sites). |
| Copper-Catalyzed Reactions | Homocoupling of starting materials, products of incomplete cyclization. |
Q2: How can I choose an appropriate solvent for the recrystallization of my imidazo[1,2-a]pyridine product?
The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[9]
Solvent Screening Protocol:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the mixture. If it dissolves, it is a potential candidate.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Commonly used solvent systems for the recrystallization of imidazo[1,2-a]pyridines include ethanol, methanol, and mixtures of hexanes and ethyl acetate.[9][10]
Q3: Are there any "greener" alternatives to traditional solvents for these syntheses?
Yes, there has been a significant effort to develop more environmentally friendly synthetic methods. Water and deep eutectic solvents have been successfully employed as reaction media for the synthesis of imidazo[1,2-a]pyridines.[11][12] Some reactions can even be performed under solvent-free conditions.[13]
Q4: My purified product has a persistent color. What could be the cause and how can I remove it?
Colored impurities can arise from the degradation of starting materials or the formation of highly conjugated byproducts.
Decolorization Protocol:
-
Activated Carbon: Dissolve your product in a suitable solvent and add a small amount of activated carbon.
-
Heating: Gently heat the mixture for a short period.
-
Filtration: Filter the hot solution through a pad of celite to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool and crystallize.
Q5: How can I use NMR spectroscopy to identify common impurities?
¹H NMR spectroscopy is a powerful tool for identifying impurities.
-
Unreacted 2-aminopyridine: Look for the characteristic signals of the pyridine ring protons and the broad singlet of the -NH₂ group.
-
Unreacted Aldehyde (in GBB): The aldehydic proton typically appears as a singlet between 9 and 10 ppm.
-
Schiff Base Intermediate (in GBB): The imine proton will have a characteristic chemical shift.
A thorough analysis of the integration and multiplicity of the signals in your ¹H NMR spectrum, along with comparison to the spectra of your starting materials, can provide valuable clues about the identity and quantity of impurities.
Visualizing Reaction Pathways
To better understand the formation of the desired product and potential byproducts, the following diagrams illustrate key reaction mechanisms.
References
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry: University of Rochester. (n.d.). Retrieved January 19, 2026, from [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266–2274. [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
- van der Heijden, G., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction.
- Ujwaldev, S. M., Rohit, K., & Anilkumar, G. (2019). Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. Tetrahedron Letters, 60(33), 151125.
- Kurteva, V. B., & Lubenov, L. A. (2015). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
- da Silva, A. C. A., et al. (2023). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega, 8(44), 41151-41165.
- Kushwaha, N. D. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1531-1534.
- de Souza, A. C. B., et al. (2023). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega, 8(44), 41151-41165.
- Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 18(1), 10.
- Wang, Z., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3432.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry, 20, 1838-1865.
- Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28.
- Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. (2023). Organic Letters, 25(24), 4467-4471.
-
The Proposed Mechanism for the formation of 2-aminopyridines. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005.
- da Silva, G. P., et al. (2023). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. The Journal of Organic Chemistry, 88(10), 6547-6559.
- Kushwaha, N. D. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1531-1534.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). Organic Letters, 17(15), 3794-3797.
-
The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2014). Beilstein Journal of Organic Chemistry, 10, 494-541.
- The Groebke-Blackburn-Bienaymé Reaction. (2019).
- Bhutia, Z. T., et al. (2020).
- tert-Butyl isocyanide revisited as a convertible reagent in the Groebke–Blackburn reaction. (2023). RSC Advances, 13(28), 19183-19189.
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2021). Molecules, 26(16), 4995.
- Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. (2016). Molecules, 21(11), 1488.
- Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22441-22455.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry, 20, 1838-1865.
- Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987.
- Singh, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37243-37252.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. (2021).
- Catalyst-free synthesis of imidazo [1, 2-a] pyridines via Groebke multicomponent reaction. (2016). Monatshefte für Chemie - Chemical Monthly, 147(3), 581-586.
- Wang, Z., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3432.
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2024). Chemical Methodologies, 8(6), 461-475.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 8. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 8-Iodo-6-methylimidazo[1,2-a]pyridine
Document ID: TSC-IP-2601-01
Version: 1.0
Introduction: The Significance and Synthetic Hurdles of a Key Pharmaceutical Intermediate
8-Iodo-6-methylimidazo[1,2-a]pyridine is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active agents.[1][2][3][4][5] Its fused heterocyclic structure is a privileged scaffold found in drugs targeting a range of conditions.[6] However, transitioning its synthesis from the laboratory bench to a larger, pilot-plant scale introduces a host of challenges that can impact yield, purity, safety, and cost-effectiveness. The primary hurdles involve managing reaction exotherms, ensuring regiochemical purity during iodination, and developing robust purification methods suitable for large quantities.
This guide is structured as a technical support center to provide researchers and process chemists with practical, field-proven insights into troubleshooting the scale-up synthesis of this important molecule. We will address common questions and experimental pitfalls, explaining the causality behind our recommendations to empower you to develop a safe, efficient, and scalable process.
Overall Synthetic Workflow
The synthesis is typically a two-step process. First, a cyclization reaction between 2-amino-5-methylpyridine and an α-halocarbonyl compound forms the 6-methylimidazo[1,2-a]pyridine core. This is followed by a regioselective electrophilic iodination to yield the final product.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the synthesis and scale-up.
Part 1: The Cyclization Step (Formation of 6-methylimidazo[1,2-a]pyridine)
Question 1: My cyclization reaction is sluggish and gives a low yield. What are the primary factors to investigate?
Answer: A low-yielding cyclization is often traced back to three main areas: reagent quality, reaction conditions, and the choice of the carbonyl source.
-
Reagent Quality:
-
2-Amino-5-methylpyridine: Ensure it is free from isomeric impurities (e.g., 2-amino-3-methylpyridine), as these will lead to undesired regioisomers that are difficult to separate later.[7][8][9] Use a high-purity grade (≥99%).
-
α-Haloketone: These reagents can be unstable. For instance, chloro- or bromoacetaldehyde are often used as more stable precursors like their diethyl acetals, which generate the reactive aldehyde in situ under acidic conditions. If using the free aldehyde, ensure it is fresh and has not polymerized.
-
-
Reaction Conditions:
-
Solvent: Solvents like ethanol, isopropanol, or DMF are commonly used.[10] The choice can affect reaction rates and solubility of intermediates. On a large scale, consider solvent boiling point for effective heat management.
-
Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to the formation of dark, tarry byproducts. We recommend a stepwise temperature ramp to control the initial, often exothermic, SN2 reaction before holding at reflux for the cyclization.
-
Base: Some protocols add a mild, non-nucleophilic base (e.g., NaHCO₃) to scavenge the HBr or HCl generated, which can prevent potential side reactions.
-
Question 2: I'm observing significant tar formation and a dark reaction mixture. How can I minimize this?
Answer: This is a classic sign of side reactions, likely polymerization of the α-haloketone or degradation of the product.
-
Causality: The initial reaction is the N-alkylation of the pyridine nitrogen, which is followed by intramolecular condensation.[11] If the rate of self-condensation of the aldehyde is faster than the rate of its reaction with the aminopyridine, tar formation is inevitable.
-
Mitigation Strategy:
-
Controlled Reagent Addition: On scale-up, never add all the α-haloketone at once. A slow, controlled addition of the α-haloketone to the heated solution of 2-amino-5-methylpyridine ensures its concentration remains low, favoring the desired bimolecular reaction over unimolecular decomposition or polymerization.
-
Temperature Control: Monitor the internal reaction temperature closely. An uncontrolled exotherm is a primary cause of degradation. Ensure your reactor has adequate cooling capacity.[12]
-
Use a Stable Precursor: Using bromoacetaldehyde diethyl acetal and generating the aldehyde in situ under acidic conditions can provide a slow, steady concentration of the reactive species, minimizing side reactions.
-
Part 2: The Iodination Step
Question 3: My iodination is not regioselective. I'm getting a mixture of isomers. Why does this happen and how can I ensure C8-iodination?
Answer: The imidazo[1,2-a]pyridine ring system is electron-rich and susceptible to electrophilic substitution. The observed regioselectivity is dictated by the electronic properties of the heterocyclic core.
-
Mechanistic Insight: The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack. However, substitution at C8 is also common. The directing effect of the 6-methyl group (an electron-donating group) further activates the pyridine ring, but the primary control comes from the inherent reactivity of the scaffold. To favor C8 iodination, conditions must be carefully controlled.
-
Controlling Regioselectivity:
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is often the reagent of choice for controlled, regioselective iodination. It is a milder source of electrophilic iodine compared to harsher reagents like I₂/oxidant mixtures, which can sometimes lead to over-iodination or lower selectivity.[13][14]
-
Solvent and Temperature: Performing the reaction in a solvent like DMF or acetonitrile at a controlled, often lower, temperature (e.g., 0 °C to room temperature) can significantly enhance selectivity. Slower reaction rates allow the subtle electronic differences between the positions to dictate the outcome.
-
Stoichiometry: Use of a slight excess (1.05-1.1 equivalents) of NIS is typical. A large excess will increase the risk of di-iodination.
-
Question 4: The iodination reaction stalls, leaving significant amounts of starting material. What should I do?
Answer: Incomplete conversion is a common scale-up issue, often related to mixing, reagent stability, or deactivation.
-
Mixing Efficiency: On a larger scale, inadequate mixing can create localized zones where the iodinating agent is depleted. Ensure the reactor's agitation is sufficient to maintain a homogeneous suspension, especially since NIS has limited solubility in some organic solvents.
-
Reagent Decomposition: If the reaction is run for an extended period at elevated temperatures, the iodinating agent may slowly decompose.
-
Proton Scavenging: The reaction can generate acidic byproducts. While not always necessary, the addition of a non-nucleophilic base can sometimes improve reaction rates, though this should be tested on a small scale first as it can also affect selectivity.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield (Iodination) | 1. Incomplete reaction. 2. Decomposition of product/reagent. 3. Mechanical loss during work-up. | 1. Increase reaction time or temperature slightly; check mixing. 2. Use fresh NIS; avoid excessive heat. 3. Optimize extraction/filtration procedures. |
| Di-iodinated Impurity | 1. Excess iodinating agent. 2. Reaction temperature too high. | 1. Use max 1.1 eq. of NIS. 2. Maintain reaction temperature at or below RT. |
| Other Isomeric Impurities | 1. Wrong reaction conditions. 2. Impure starting material from Step 1. | 1. Use NIS in DMF/MeCN; control temperature. 2. Re-purify the 6-methylimidazo[1,2-a]pyridine intermediate. |
Table 1: Troubleshooting Summary for the Iodination Step.
Part 3: Purification and Scale-Up Considerations
Question 5: I'm struggling to purify the final product on a large scale. Column chromatography is not feasible. What are my options?
Answer: Relying on chromatography for multi-kilogram purification is inefficient and costly. The goal for a scalable process is to isolate a high-purity product via crystallization.
-
Developing a Crystallization Protocol:
-
Solvent Screening: The ideal solvent system should fully dissolve the crude product at an elevated temperature but provide low solubility at room temperature or below, leaving impurities behind in the mother liquor. Common choices include isopropanol (IPA), ethanol, ethyl acetate, or mixtures like Toluene/Heptane.
-
Impurity Purging: Analyze the impurities in your crude material. The non-iodinated starting material is often the main contaminant. A solvent system where the starting material is more soluble than the iodinated product is ideal.
-
Anti-Solvent Crystallization: Dissolve the crude product in a good solvent (e.g., Toluene) and then slowly add an anti-solvent (e.g., Heptane) in which the product is insoluble. This is a highly effective and controllable method for large-scale crystallization.
-
Question 6: What are the most critical safety hazards to consider when scaling up this synthesis?
Answer: Safety must be the primary consideration. A process that is safe on a 1-gram scale can become hazardous at 1-kilogram.[12]
-
Thermal Hazards: Both the initial alkylation and the work-up quenching can be exothermic. A Reaction Safety Assessment (e.g., using Differential Scanning Calorimetry - DSC) should be performed to understand the thermal risks.[12] Always ensure controlled addition rates and have adequate cooling in place.
-
Reagent Toxicity:
-
α-Haloketones: These are lachrymators and alkylating agents. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Iodine/NIS: Iodine can cause severe skin and respiratory irritation. NIS is also an irritant. Avoid generating dust during handling.
-
-
Solvent Hazards: Using large volumes of flammable organic solvents presents a significant fire risk.[15] Ensure all equipment is properly grounded and sources of ignition are eliminated.
Detailed Experimental Protocol (Illustrative Lab-Scale)
This protocol is a representative example. Optimization for your specific equipment and scale is necessary.
Step 1: Synthesis of 6-methylimidazo[1,2-a]pyridine
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-5-methylpyridine (1.0 eq).
-
Add ethanol as the solvent (approx. 5-10 volumes).
-
Begin heating the mixture to a gentle reflux (approx. 78 °C).
-
In a separate flask, prepare a solution of bromoacetaldehyde diethyl acetal (1.1 eq) in ethanol.
-
Once the aminopyridine solution is at reflux, add the bromoacetaldehyde solution dropwise over 1-2 hours. (Note: This controlled addition is critical for scale-up).
-
After the addition is complete, maintain the reaction at reflux and monitor by TLC or LCMS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude intermediate, which can be used directly or purified further if necessary.
Step 2: Synthesis of this compound
Caption: Step-by-step workflow for the regioselective iodination process.
-
Charge a flask (or reactor) with 6-methylimidazo[1,2-a]pyridine (1.0 eq) and DMF (5-10 volumes).
-
Inert the atmosphere with nitrogen and cool the solution to 0-5 °C using an ice bath.
-
Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring for completion by LCMS.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine/NIS.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude solid can then be purified by crystallization from a suitable solvent system (e.g., Isopropanol/Heptane) to yield pure this compound.
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [https://www.researchgate.net/publication/377224209_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]
-
Ruthenium-Catalyzed [2 + 2 + 2] Cycloaddition Reaction Forming 2-Aminopyridine Derivatives from α,ω-Diynes and Cyanamides. ResearchGate. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. Available at: [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine.Google Patents.
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. Available at: [Link]
-
Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. ResearchGate. Available at: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. Available at: [Link]
- Process for preparation of 2-amino-5-methyl-pyridine.Google Patents.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Available at: [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. Available at: [Link]
-
Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. ACS Publications. Available at: [Link]
- 2-amino-5-methyl pyridine and process of making it.Google Patents.
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PMC. Available at: [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH. Available at: [Link]
-
Cascade Wolff Rearrangement and Double N‐Acylation: A Cyclization of α‐Diazoketones with 2‐aminopyridines or 3‐aminopyrazoles to Synthesize Fused Pyrimidinediones. ResearchGate. Available at: [Link]
-
Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. PubMed. Available at: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
-
The Chemical Properties and Synthesis of 2-Amino-5-methylpyridine: A Manufacturer's Insight. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Scale-up Reactions. Division of Research Safety - University of Illinois. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 8. 6-氨基-3-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
Technical Support Center: Sonogashira Reactions with 8-Iodo-6-methylimidazo[1,2-a]pyridine
Welcome to the technical support center for troubleshooting Sonogashira cross-coupling reactions involving the 8-Iodo-6-methylimidazo[1,2-a]pyridine substrate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific transformation. We will explore common failure modes, provide systematic troubleshooting strategies, and detail optimized protocols grounded in mechanistic principles.
The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, and its functionalization via Sonogashira coupling is a powerful tool for generating novel molecular architectures.[1][2] However, the inherent electronic properties of this nitrogen-containing heterocycle can present unique challenges, primarily through potential coordination to the palladium catalyst, leading to catalyst inhibition.[3] This guide provides expert insights to navigate these complexities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the Sonogashira coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| 1. Low to No Product Yield / No Reaction | A. Catalyst Inactivation by Heterocycle: The pyridine-like nitrogen lone pair on the imidazo[1,2-a]pyridine ring can coordinate to the palladium center, acting as a poison and halting the catalytic cycle.[3] | 1. Switch to Bulky Ligands: Employ sterically demanding, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃) or N-Heterocyclic Carbene (NHC) ligands.[4][5] These ligands create a sterically crowded environment around the palladium, which can disfavor coordination of the bulky heterocyclic substrate while still allowing the catalytic cycle to proceed efficiently.[6] 2. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition. |
| B. Inactive Palladium Precatalyst: If using a Pd(II) source like PdCl₂(PPh₃)₂, it may not be reducing effectively to the active Pd(0) species.[7][8] | 1. Use a Pd(0) Source Directly: Start with a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄.[5] 2. Add a Reductant/Ligand: The amine base or phosphine ligands in the reaction mixture typically facilitate this reduction.[7] Ensure your amine is pure and your phosphine ligand has not been oxidized. | |
| C. Poor Reagent Quality: Impurities in the this compound, the alkyne, or the solvent (especially water or peroxides in ethers like THF) can interfere with the reaction. | 1. Purify Starting Materials: Recrystallize or perform column chromatography on the iodo-substrate and alkyne. 2. Use Anhydrous, Degassed Solvents: Employ freshly distilled or commercially available anhydrous solvents. Degas the solvent thoroughly by sparging with an inert gas (N₂ or Ar) for 20-30 minutes prior to use. | |
| D. Inappropriate Base: The chosen base may not be strong enough to efficiently deprotonate the terminal alkyne, a crucial step for the formation of the reactive acetylide species.[9] | 1. Screen Different Bases: If an amine base like triethylamine (Et₃N) fails, consider a stronger organic base like diisopropylethylamine (DIPEA) or an inorganic base such as K₂CO₃ or Cs₂CO₃.[10] The optimal choice is highly substrate-dependent.[9] | |
| 2. Significant Alkyne Homocoupling (Glaser Product) | A. Presence of Oxygen: The copper(I) co-catalyst promotes the oxidative dimerization of the terminal alkyne (Glaser coupling) in the presence of oxygen.[3][7][11] | 1. Ensure Rigorous Anaerobic Conditions: This is the most critical factor. Use Schlenk techniques. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire setup and reaction duration.[12] |
| B. Dominant Copper-Catalyzed Pathway: For some substrates, the rate of Glaser coupling can outcompete the desired cross-coupling reaction.[11] | 1. Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[12][13] Copper-free systems rely on the palladium catalyst to activate the alkyne, completely avoiding the homocoupling pathway.[14] See the detailed protocol below. 2. Reduce Copper(I) Loading: If a copper-catalyzed system must be used, try reducing the amount of CuI to the lowest effective level (e.g., 0.5-1 mol%). | |
| 3. Reaction Stalls / Incomplete Conversion | A. Catalyst Decomposition: The active Pd(0) species can be unstable over long reaction times or at elevated temperatures, leading to the formation of inactive palladium black.[15] | 1. Use a More Robust Ligand: As in 1A, bulky electron-rich phosphines or NHC ligands form more stable palladium complexes that are resistant to decomposition.[4][12] 2. Lower Reaction Temperature: Aryl iodides are the most reactive halides for Sonogashira coupling and often do not require high temperatures.[7] Attempt the reaction at room temperature first, then gradually increase to 40-60 °C if necessary.[10] |
| B. Insufficient Base: The reaction generates one equivalent of H-X, which must be neutralized by the base. If the base is consumed or is too weak, the reaction medium becomes acidic, which can protonate the acetylide and halt the reaction.[9] | 1. Increase Stoichiometry of Base: Ensure at least 2 equivalents of an amine base are used. For inorganic bases, ensure they are finely powdered to maximize surface area. |
Systematic Troubleshooting Workflow
When a reaction fails, a logical, stepwise approach is more effective than random changes. The following workflow helps to systematically diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting failed Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the copper co-catalyst, and why does it cause problems?
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[4] In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the this compound. In the copper cycle, the Cu(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide.[8] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, which is often the rate-limiting step.[8] The final product is then formed after reductive elimination, regenerating the Pd(0) catalyst.[11]
The primary problem is that in the presence of oxygen, the copper acetylide intermediate can undergo oxidative dimerization to form a 1,3-diyne, known as the Glaser homocoupling product.[7] This consumes the alkyne and reduces the yield of the desired cross-coupled product.
Caption: The dual catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Q2: For this specific substrate, should I start with a copper-catalyzed or a copper-free protocol?
For a heteroaromatic substrate like this compound, it is highly recommended to start with a copper-free protocol. This approach immediately eliminates the risk of Glaser homocoupling, which simplifies analysis of the reaction outcome.[12] If the reaction fails under copper-free conditions, the problem is almost certainly related to catalyst inhibition or other reaction parameters, rather than being masked by side reactions. While copper-free reactions may sometimes require slightly higher temperatures or more specialized ligands, they provide a cleaner baseline for optimization.[13]
Q3: Are there any specific purification strategies for imidazo[1,2-a]pyridine derivatives?
Yes, these compounds can be challenging to purify. The basic nitrogen atom can cause tailing on silica gel chromatography. To mitigate this, consider the following:
-
Neutralize the Silica: Add 1-2% of triethylamine or ammonia solution to the eluent (e.g., Hexane/Ethyl Acetate) to neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phases: If tailing persists, consider using neutral or basic alumina for chromatography.
-
Recrystallization: Many imidazo[1,2-a]pyridine products are crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be a highly effective purification method.[16]
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Recommended Starting Point - Copper-Free Sonogashira Coupling
This protocol is designed to minimize side reactions and is the recommended starting point for this substrate.
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv, 3 mol%), and a suitable base such as finely powdered K₂CO₃ (2.5 equiv).
-
Seal the flask with a septum, and cycle between vacuum and inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Through the septum, add degassed solvent (e.g., DMF or 1,4-Dioxane, to make a 0.1 M solution based on the iodo-substrate).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 1 hour.
-
If no significant conversion is observed by TLC or LC-MS, slowly heat the reaction to 60-80 °C and monitor its progress every 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the base and any precipitated palladium.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using an eluent containing 1% Et₃N if necessary) or by recrystallization.
-
Protocol 2: Traditional Copper-Cocatalyzed Sonogashira Coupling
Use this protocol if the copper-free method fails or if rate acceleration is needed, but be vigilant about preventing Glaser coupling.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%).
-
Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
-
Reagent Addition:
-
Add a degassed solvent system, typically a 2:1 mixture of THF and triethylamine.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Stir the reaction at room temperature. These reactions are often faster than their copper-free counterparts. Monitor closely by TLC or LC-MS. The reaction should be complete within 1-6 hours. Gentle heating (40 °C) can be applied if the reaction is sluggish.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
By applying these systematic troubleshooting principles and optimized protocols, researchers can significantly improve the success rate of Sonogashira couplings with the challenging but valuable this compound substrate.
References
-
Sonogashira coupling. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Rosa, G. R., et al. (2018). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Copper-free Sonogashira coupling. (2008). The chemical reaction database. Retrieved January 18, 2026, from [Link]
-
Tka, N., et al. (2021). Effects of solvent, base, and temperature on the Sonogashira coupling... ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved January 18, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. Retrieved January 18, 2026, from [Link]
-
Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. (2025). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Sonogashira coupling. (n.d.). chemeurope.com. Retrieved January 18, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 18, 2026, from [Link]
-
Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. (2024). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved January 18, 2026, from [Link]
-
Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PubMed Central (PMC). Retrieved January 18, 2026, from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Retrieved January 18, 2026, from [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2010). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved January 18, 2026, from [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals. Retrieved January 18, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. Retrieved January 18, 2026, from [Link]
-
Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved January 18, 2026, from [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira_coupling [chemeurope.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 8-Iodo- vs. 8-Bromo-6-methylimidazo[1,2-a]pyridine in Cross-Coupling Reactions
Introduction: The Strategic Importance of C-8 Functionalization in Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including analgesic, anti-tumor, and anxiolytic properties.[1][2] The ability to precisely modify this privileged heterocycle is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles. Functionalization at the C-8 position of the pyridine ring, in particular, offers a strategic vector for introducing molecular complexity and modulating biological targets.[3][4]
This guide provides an in-depth comparison of two key precursors for C-8 modification: 8-iodo-6-methylimidazo[1,2-a]pyridine and its 8-bromo analogue. We will dissect their comparative reactivity in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. By understanding the fundamental principles and observing experimental outcomes, researchers can make informed decisions to optimize their synthetic strategies.
The Theoretical Underpinning: Why Halogen Choice Dictates Reactivity
The disparate reactivity between aryl iodides and bromides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond and the kinetics of the oxidative addition step.
1. Bond Dissociation Energies (BDEs): The C-I bond is significantly weaker than the C-Br bond. Average BDEs illustrate this clearly:
This lower bond energy for the C-I bond means that less energy is required to cleave it, making this compound inherently more prone to reaction.
2. The Oxidative Addition Step: In the catalytic cycle of most cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the low-valent metal catalyst (typically Pd(0)).[7][8] During this step, the C-X bond is broken, and two new bonds (Pd-C and Pd-X) are formed. Due to its lower BDE, the aryl iodide undergoes oxidative addition at a much faster rate and under significantly milder conditions than the corresponding aryl bromide.[9][10] This is the primary driver for the enhanced reactivity observed with iodo-substituted substrates.
Below is a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the critical oxidative addition step.
Caption: General Pd-Catalyzed Cross-Coupling Cycle.
Comparative Reactivity in Key Transformations
The theoretical advantage of the C-I bond translates directly into practical benefits in the laboratory. We will now examine this through the lens of specific, high-impact cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, widely used for synthesizing biaryl structures.[11][12] When comparing the 8-iodo and 8-bromo substrates, the difference in reactivity is pronounced. The 8-iodo derivative consistently allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Parameter | This compound | 8-Bromo-6-methylimidazo[1,2-a]pyridine | Rationale & Field Insights |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | The more reactive iodo-substrate can be effectively coupled with standard, less expensive catalysts. The less reactive bromo-substrate often requires more sophisticated, electron-rich phosphine ligands (like SPhos) to facilitate the more difficult oxidative addition. |
| Catalyst Loading | 1-3 mol% | 3-5 mol% | The faster kinetics of the iodo-compound's oxidative addition leads to higher catalyst turnover, allowing for lower catalyst concentrations. |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ | While both can use strong bases, the iodo-derivative often proceeds efficiently with milder bases like K₂CO₃. |
| Temperature | 80-100 °C | 100-120 °C (often requiring microwave) | The higher energy barrier for C-Br bond cleavage necessitates higher thermal energy to drive the reaction to completion. Microwave irradiation is a common strategy to accelerate the coupling of aryl bromides. |
| Reaction Time | 1-4 hours | 4-16 hours (or 15-45 min with microwave) | Reflects the faster rate of the oxidative addition step for the C-I bond. |
| Typical Yields | Good to Excellent (85-98%) | Moderate to Good (65-90%) | Higher efficiency and fewer side reactions (e.g., hydrodehalogenation) often lead to superior yields for the iodo-substrate. |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is the premier method for synthesizing aryl alkynes, crucial components in materials science and complex pharmaceuticals.[13][14] This reaction, co-catalyzed by palladium and copper, is also highly sensitive to the nature of the halogen.
Table 2: Comparative Data for Sonogashira Coupling
| Parameter | This compound | 8-Bromo-6-methylimidazo[1,2-a]pyridine | Rationale & Field Insights |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂, Pd(OAc)₂/XPhos | Similar to the Suzuki reaction, the more challenging C-Br activation may necessitate advanced ligand systems for optimal performance. |
| Cu Co-catalyst | CuI (1-5 mol%) | CuI (5-10 mol%) | Higher loadings of the copper co-catalyst are sometimes employed for bromo-substrates to accelerate the formation of the key copper-acetylide intermediate. |
| Base | Et₃N, DIPEA | DBU, K₂CO₃ | The reaction with the iodo-substrate can often be performed with a simple liquid amine base, which can also serve as the solvent. The bromo-analogue may require a stronger, non-coordinating base. |
| Temperature | Room Temp to 60 °C | 60-100 °C | The high reactivity of the C-I bond frequently allows Sonogashira couplings to proceed efficiently at or near room temperature, which is highly advantageous for substrates with thermally sensitive functional groups. |
| Reaction Time | 2-6 hours | 8-24 hours | The kinetic advantage of the iodo-compound is again evident in the significantly shorter reaction times required for completion. |
| Typical Yields | Excellent (90-99%) | Moderate to Good (60-85%) | The milder conditions for the iodo-substrate often prevent side reactions like alkyne homocoupling (Glaser coupling), leading to cleaner reactions and higher isolated yields. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a ubiquitous motif in pharmaceuticals.[15][16][17] The choice between an iodo or bromo precursor can be critical, especially when coupling with less nucleophilic amines or sterically hindered partners.
Table 3: Comparative Data for Buchwald-Hartwig Amination
| Parameter | This compound | 8-Bromo-6-methylimidazo[1,2-a]pyridine | Rationale & Field Insights |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos | Pd₂(dba)₃ / RuPhos, BrettPhos | While both benefit from specialized biarylphosphine ligands, the coupling of aryl bromides, and especially chlorides, drove the development of highly active, bulky, and electron-rich ligands like RuPhos and BrettPhos to overcome the slow oxidative addition.[16][18] |
| Base | K₃PO₄, Cs₂CO₃ | NaOt-Bu, LHMDS | The less reactive C-Br bond often requires the use of a very strong, non-nucleophilic base like sodium tert-butoxide to facilitate the deprotonation of the amine and subsequent C-N reductive elimination.[18] |
| Temperature | 80-110 °C | 100-130 °C | Higher temperatures are generally required to achieve reasonable reaction rates with the more stable 8-bromo substrate. |
| Reaction Time | 4-12 hours | 12-24 hours | The slower oxidative addition and potentially slower reductive elimination steps for the bromo-compound necessitate longer reaction times. |
| Typical Yields | Good to Excellent (80-95%) | Good (70-90%) | With optimized, modern catalyst systems, yields for bromo-substrates can be very good, but often require more stringent optimization and more expensive reagents compared to the iodo-analogues. |
Experimental Protocols and Workflow
Adherence to rigorous experimental technique is critical for success and reproducibility in cross-coupling reactions. The following protocols represent typical starting points for the Suzuki-Miyaura coupling.
Visualizing the Experimental Workflow
Caption: A standard workflow for setting up a cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Objective: To synthesize 8-aryl-6-methylimidazo[1,2-a]pyridine from the iodo-precursor under mild conditions.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.5 equiv, finely ground)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add the degassed 4:1 dioxane/water solvent mixture.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Quench the reaction by adding water. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Protocol 2: Suzuki-Miyaura Coupling of 8-Bromo-6-methylimidazo[1,2-a]pyridine
-
Objective: To synthesize 8-aryl-6-methylimidazo[1,2-a]pyridine from the bromo-precursor, requiring more forcing conditions.
-
Materials:
-
8-bromo-6-methylimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv) and SPhos (0.10 equiv)
-
K₃PO₄ (3.0 equiv, finely ground)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
To an oven-dried microwave vial equipped with a magnetic stir bar, add 8-bromo-6-methylimidazo[1,2-a]pyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vial with a crimp cap. Evacuate and backfill with argon gas three times.
-
Via syringe, add anhydrous, degassed toluene.
-
Place the vial in a microwave reactor and heat to 120 °C for 30-45 minutes. Alternative: Heat in a sealed tube in a 110 °C oil bath for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
-
Conclusion and Strategic Recommendations
The choice between 8-iodo- and 8-bromo-6-methylimidazo[1,2-a]pyridine is a strategic decision based on a trade-off between reactivity and cost.
-
Choose this compound when:
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
A difficult or sterically hindered coupling partner is being used.
-
Rapid reaction times and high throughput are priorities.
-
Maximizing yield is the primary objective.
-
-
Choose 8-Bromo-6-methylimidazo[1,2-a]pyridine when:
-
Cost of starting materials is a major concern, as bromo-derivatives are generally less expensive.
-
The coupling partner is electron-rich and highly reactive.
-
The downstream product is stable to higher temperatures and potentially stronger bases.
-
Access to modern, highly active catalyst systems and/or microwave reactors is available to overcome the lower intrinsic reactivity.
-
Ultimately, the 8-iodo derivative offers superior reactivity, providing a more reliable and versatile entry point for C-8 functionalization. However, with careful optimization and the use of advanced catalytic systems, the more economical 8-bromo analogue remains a viable and valuable precursor for many synthetic campaigns.
References
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (Source: MDPI) [URL: https://vertexaisearch.cloud.google.
- Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. (Source: ACS Publications) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqkW47vO6euUhPvF-W3Kf21DtVIzU-KHdjJZjX2ckk8pvZikEffaXds09uVh6_OO2airyvhdyq7LHU69gVKuoc2BCELjCNYxnCHlwRhGOX3tsBtKTcn9PAbuTzoaE3T8QxsVwb]
- Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAOOoGCSiXsEK6gAHHCtL70CHRgdKd7FXV7zNimeL3uRXY3gelHnN0CfeSCdzpf0AFymx1RcKSyq_O2ExDZLvx6Mx3bHHrbAh4GRZ5yABCQruG2W4XAaY8a3jb8gvkp6G4qi0=]
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (Source: RSC Publishing) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHESEQsrt59xr9RK5SitE41IVl23EuJtynUepWstQ9r_NPMF_wC5PZSsyVYl3OE4ZlJgvw1x2025oKobYLUEmAagdGmOZvnwVqKAyLq4KVX0Yjg_GQCLElG7_Ld8IUxM-4Mhv4-BOUCG45JNO1fQFvM7xPuAB7ksSJbRI=]
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (Source: ACS Publications) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyKCBE3q0hbAvfi6bwlRGv9alOR9nPHswhac6Wq4GN31TVDRe70mZRmOKf9jbkYtxskTojza-g07Q3PLPi0vytK3OOcMLidmyxomyo35POPP1aUQ5errx3xdffXJ1cUFwKJSgyueR88SvI7g==]
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (Source: ACS Publications) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGpN5SVoKvKKuEYYgvXINEIUb4gboV-8ApnPdlpr9PaiA7FeMBhGPpcMRJ56-JlustKDTVD2RYg0KwjBjB1GY6wMoelX7kyh8OR9xF-XGSIVyanjv1kDa8pvECp9jT0xszoArI75CFQQ==]
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (Source: ChemRxiv) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYk2Bwy2ef1rjSK42kKNBANdFeSCQBpEvHThE_Fuv3Le5_AbKY_t2_VAiDfxNUk6c7P43_t0OFlsxMc176HGhxuNyIMOmK_Fi_LoRqA4JP6AqAMzBZWgiAXrcjNv2KvDrbUEGNDEFwQ3mZbsVCi4InL3sutOc8hadwjBuqvU6CuA7JfuNRd15jZRewARYGrt10raLrOpMoTuydwes2km8LM4vtTXDwq8K828xjnkBwSXgt3UXyqWWfwx79Lbli8r0cYs0z-LUodoRAQZvzo3P_dDpOTN3zLSC0xsFBEstPn_sRc5iMi4tzUKEAhc1_KdgofTbP8vPqobYgfa2MgrJ6d1Zaf3zk-Ij4RZ8tWRUmBcprPltHJ_AHHeI=]
- Oxidative Addition of Aryl Halides to Transient Anionic à‐Aryl–Palladium(0) Intermediates—Application to Palladium‐Catalyzed Reductive Coupling of Aryl Halides. (Source: Sci-Hub) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiLxWZj-_SwEO7xc67vs0jg0ODe3nLqAM9DQCoUp82far_TeJ-a56EBSmdjw0TmdSvb6l5HVgjNGgsLuiC13c0mx-0GRvQYoAf263QUfWQYnYtas3oe3zsizgaAkJqQLGdp7gUyA==]
- Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSYANUcpJoseXZuUgGBkGcqal9e4km_IHfHe9QF34-xVUNHZL6AoTCKA7SbbBLR2aWmm8A-YV-1jc11vEIW9Fuk4uK-SldekrZqSNSQNVedm2X-iX2WA_0P7BO_rYR8Kz9SEEXaA-vo16r4kpVdGIjvThimXA7lE_OxyVRzbK3Qix1RvX9pRW0BGmxnFvRtcLtcLtt5aEQp_m5fkHpUTGtmTsojYQ5LjipyDnDXxUf8cLjG3PpVLsI]
- 8-Bromo-6-methylimidazo[1,2-a]pyridine synthesis. (Source: ChemicalBook) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaw1d3UqnbKhHFCBpTvYVvg88pbCTsXFJTbQ0WVxBLl9ARW9UeDgY5aPWfMJeV1qf_hBu0JpyZ94SiXdxblYFbaW6ffGRbHpJbmt14usxUXMJ78ieblXVtq917V9_kw2Y7zj9DVplTX-172_jFt9aYIA_IRanFQFTr1RO1w6ybTZAjkxB3EXgOomtm]
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (Source: PubMed Central) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgJdMxzfRoRbh2k1i9MdL-vzUUGce4oIzFDxje7cg6ARS5DwyBVqzoslwg_G4Zd8L0R7AXWWEhm8n7i-ISsUnmItc3862d8PeDnFtD7-N1ZIBxSPC9XgFLxn3ycWKgmt-moCgWebHQFwelFw==]
- Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. (Source: RSC Publishing) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy0ZBNCJxDGYMHrnfw_khMFpxQOAbtM2wArk1lQJK8wmoOm4U5baMwqxVbGmKCrDworzuibZ4WSuANQBFlKBOBtyoBkThxFQ6d_9PSryAoaTdrgVJBt3sSyqJXApU__K6xc1ieQDZ_q2jwdZ8zKgYRhn4UZYSqtHw=]
- Bond Energies. (Source: Chemistry LibreTexts) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4L0-BmXA55UV-jrcqEPSvU4PdL1KRdwkRRHnrTOKNwUIpFGWaHq8yWjVzqpqUdcJLXZQ1sZE3fuGzDekF2nV0rb72mqsm4gpxILhA8ZEaltTgIMzEvj-P225ZGmNl6lJ27l353zF6eJsfdx2MtfBFavSyC7RKqspqfwCrAFLBvLUIbX2TrT52GtK9TqxgxXVNd8K_5BmBqz_s7UQ7C9pyo8FW8D0isMRpgWw9y9pl7jWZKO2gBZYghgJlrlobpNu4cvfnU7hjI5tmHDAQS-L281y4u87so36xFLHEAZq5vw==]
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (Source: Quora) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOgTJq07o19RU54UfjtWUlZAHRNiZ6ZOuatq4zNRb1PaoMiCp5NvAW0o7PRVJAaOC_8seNc77E3S5PL4baPdZUJ3gypA5Trmv6ori16d90MdAKFT3LDv0v36FA_0Cu6JFHfTBwBKIug-YLUtQ76UFgLSQa7MRh4piJomZ5MTz4oSqSiExXdcJ45xvHWPZQLcxfcA4cdbaxfPSpUDA=]
- An introduction to bond energy and bond length. (Source: chemguide) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3pt1VtbmGlSbw4iec30iN33V88LvnrBBzN023hN0Sms5sqcDN7GmVWYm0HE2n9txYXNbIoWcx6_4cxfLOvjoPd8adyPUy6AK44qsV0bUR2Rr7rHAYTi7IVg30rozc7EKGYt7L7S9SClHsbzFP7gBvqjQW3HML4w==]
- Synthesis of imidazo[1,2-a]pyridines. (Source: Organic Chemistry Portal) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEITyA0QXc7g1adqJE8QNH_stGg42Z7Sb8Gr74g6TjXQaT8FeJigRJibxAdCa1ttOnutGo2PqZ-CPGx-_mkp7BkgTtGl1CofiBrrG1iP_mTuJ5Xa1Hx_MWNyEmvMgI-ahJ9eyv13A68OJXU29WM4BuPQlQRoc4uFq4iMQSb1UMzQXgo-57_oN9fdoW4cTmbKw-6CmOkmXIpFS067w==]
- Buchwald–Hartwig amination. (Source: Wikipedia) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDmD4ui3nwr3E9v-O-g-BIfTKSyoKYp8jQZ3xOeSv29w7O1tau18QlNKFTiG96eqoGYYrdZPwHfmRYNq2g8kvMU3LrKNABb7FfGmrb82RSpbjJsPIkrd7vq4AYrCVK_ZZNIfxmLyYojF0lsZzx1RLfPqOdeV9vZxe7pg==]
- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (Source: unistra.fr) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNol4lDIUcv8K1b18x5p8mY7Y32GXYtDpBXKW0kpu4oA_dLb5TXln0zIMFkq7p-MVNKVb6WDjoN2GpS-xLGuJQQSRVXh3xaN0GTVi6RCAjmOrw6MmSD0XrleEGEnfly1GjXJJcye9ZgMkUJxnJtUWHoMrQTN7F02U7jNtU1BWMBA==]
- 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2- a ]pyrazine. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT561MvVCbgk-ueXPpQcYGq9BFVajnCQ4fzWOZI99LW2HQH0a19Xki-LH8BjXcbFcoxf8or5bzkGgrrAREEk5IHEyxOq3-qaaLgGjx3sweHjPkjA8KK0yYAFb-uHCt5AUVsH8BPXZir04lQ0cd_wuzfzB_CPhhF_3X7BWv7y87g6jbhqjQMLiu3cMfa3dRVTe1KW6eod1nUTjuDed0bw==]
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (Source: MDPI) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKP3q2tC03RDueKXRg9X1qIiZgDvVAEfbMpwigrAJodWX5xHxhMUuunu024lsFOqO6CXesHJFNHpTyETQ-OYKhA91Jw93_26JrBnGqBSfn3d6JermwdrSH1nwzH6Ga6hI=]
- Sonogashira coupling. (Source: Wikipedia) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvWb0xfeSSEQ5MAXdrhcZnbLZbA2tEJVvbWJX0YMUKLoTNy8GJdRnRlV75JIZTNv67Yhz-VPt9ZjvaDJYNeka65jN9pRAqZLR95pU7OySBNUO_DnEDqtaLdXIMACUM_iNBoijqjvwO7iiINsY=]
- The Buchwald–Hartwig Amination After 25 Years. (Source: University of Groningen) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGDgJq5dIWI47dwXITP9HHkAgjRr17gnlMwF-gFZZs4RW3pq7r5DqSRj5PR8goPkapRTbx-ctGhGccJY1FYEcEnWrZBGUQU3-PTN47fMIFbwQS9dogrrWdx4OA9TvwOp1ggyStlwd4Cha5Ooz_83V2EEl55lW4QD2j1ue3w7Y6CoQwwOuXYgirOplFnDFPhbV2ux6y1rdnx5saIH7Clg==]
- Bond Dissociation Energies. (Source: University of Toronto) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvODTflGvtBfkkYmRhbNLo-HnhmzGaiabfWOQswcQQ5LfXUlugkIIEdb78KSJX1qBiCnAyoPBIt51MIssjk9IQG_qaMH-ym8kFhuVa3vtjU3H-IFnozqfDy2pdaXfqCKVUMa6sDxiiP382b65_2QN9olD5u9IWFRY796hq3ItGwHqRHQ==]
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (Source: NIH) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbApmChdi1dGIkvzrrpIB-Pl6bxVw4GhTSbE_H5w49yooMcfYrxP0LNZLZnvL8jh0NdJKXkVi_QH49lW-obdU-35nCJ7-7g2C65ZDOe2gDZZyjjgDk9Y4Jx_IXJ_E5h5gtJHp_UCyaHGA9Kw==]
- Buchwald-Hartwig Amination. (Source: Chemistry LibreTexts) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF37ttewvQe0LlnydmypkRzUlT1KfZclIcVCyGLcpvNnW-AXkaVC8A9StGyXwNeJ3wZSrDOmUCUg3t3y5H0_xBnXuhIKBker8Pw-wpgTmYmKfVMzNW8dgTQdnhvxoqgoQfmFpuJU-ArrhViQm6TVG1mkKTjW2tiGtqaNDguB-BmY0i4UDacAk8xGzOPjw06WKp2EbbrT0E2alpwZbVVZCiPFO8NsFBY9KSkKLwzi2rB87_CfCRCaGf21YHZcuiS1dLnbS2vPrqUJ9-Nx9ZmAxMhnwEPmTVf5T03mRSJHSt-Vj4nCKkW]
- Bond Energies. (Source: Chemistry LibreTexts) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgG2T-uiiUmqn003sE956npEkFDMUMcYQ3nnSAelFwYvHblv-OtsL-SIANGR_0cOG9Fpj5EtU6SD6XlugMfryidKsX1GyCj0A5O0PRPWSLzc7-IP30dG5o0g9ljNSUBPMh_YbR3fjaM8XsubyMvrC3XbnDH9AS8U4z370tLFsXjwdxblD9_5NQSWVM9zKE2fZb_i40GCOfanzmhAxZEKyaJ012nW70yIqpvh7QpZ8bRiRiyrNauV4Ejqq9VsIOzv9OURBLdN1DZ9gfj7YcguV7dauiTtCJD4zmCsDrmXIzT7gaLOPYqGGF1eIg4L6vK5N8CtdFzsW3yd2MrZB6_XlBleiK94uyhXhNTLysbw==]
- Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbyxv_Y67z8-F04ecBmY0LRfENNp5FUlB9CH5IyU6pd03XJ2FNS0_SL5u6lbGdGhSiQ0Vcic6lrdM_GhJv3OVZKibg-iv1O-AvzYiDYSAhjLq5fGcuYXn8GE5wx9Beo8qC9Ate8ck4pqnCrenI4khGDogK-R3dQeaTeAKB_WcjKB5Z0DA1LvPPF69STmAZRXzSIWADpG2HrH3pSxv5KGeqGktLFw2Jj2Vjp-SsLlZAPvRhGQzIlbIG1bFEtw==]
- Buchwald-Hartwig Cross Coupling Reaction. (Source: Organic Chemistry Portal) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkP8eA4RrOCUWblyjFgdlDOUo6ss7BNznJRZKdnWI5ppYPOGYxvcU03PXNVEnE7znzSPn-o2oENAJhlVPQB9AQljrLn54vTPThKpOMCwJdm_-idLl766619IqGE8Phwr1NBz8wy5hpShpKuhYLcEDiUhN_kJJobjGi8lqzT6DFBeF84L5RX7SVow==]
- Buchwald-Hartwig Cross-Coupling. (Source: J&K Scientific LLC) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqhBIcRPuKF3OlWP_s8AtYdr32KVOjJ6tAHn1kTzV83oxUhMPhnL4gzAc3LXXbsNUAm5oSzGt4kIsuGOLAd68EAnTZzFOBmFxNuKM6B0M3u2fZlaWJL1050E8kEc6W8GkdMrm1bM6Ji8Xv1vE8xeRjYUS45RN_Fw2ib_T7ZuMtZ7vHKXukNM-G]
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. (Source: Benchchem) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKpLtDXX14ZVcWGt6q2mnKFe8blajT_H2vztguw-Y5yfnUo63UYpUA3eDg96KeJinOKVcRFSpi-FP_LfRNtZIbiGVp0I-9whxlpJKUOPfloHJp8pP7ZTFETgdPRfo91rM_mLlFlX4JPAw0vmD0sTi92MrH3Ix9ZePoEvc4HueYNQF8APqmhKI4H_kukA-Td0yoHy1HjKHmPCxfrAiAW6x_EAAUw-TnkDhOhKz0rz0HBAdGR5LWmLFgyAGJ_J1AOc99]
- Sonogashira Coupling. (Source: Organic Chemistry Portal) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE05TfdtFYOQvJsU7QroWEOd2goPCjix6dYol31DkRMGC1wP7n2FvKxe82GdPhM1AX-Zj2IAQAyC1_5SCiTSN1ULUC-taPp-XxfMCmICI-pEaq5Yq3_IF3pFr3e3VKglGjLNBramNxA2LKPrKQ-svPt_g8PmXCcO6tDrKf_SiFh-CZTN8k=]
- Sonogashira Coupling. (Source: Chemistry LibreTexts) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT6y7eYS5s-gPmF6RmrmQKNdIi7xf6YJZEbGIFR31MG_qQmXGMvyUbc7QABiIuYEgbQ_yjXC7x0mH4lJ-PvvPSqlvXo3Eacb-b8dsxVCq6NT8ool-Uwz_7ERu9ZkHNfguvCnZz86C92OqXTKQADK_n5-SpIOSsK4BJnxo-WGnNVLDoUgVks1tpSFXT23Cpn5at3lRy5LfY8IAA7Cn8IZtUGeDxi3antEjEUWHztYKud4xGgKGCaTIwQZBsIsBB51Xl7Vqcg5-rGHFRz0N2vbQn38TmT-Mn-neT3bn_uEQb]
- Suzuki-Miyaura Coupling. (Source: Chemistry LibreTexts) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHxzdXhMVZE7J0ygDtjxwcOXpHyf4h629G3FgDWR5If2Itp2fTIOh_xmR0faEcAmdXE6Qg7pUnkOXrKrGHnZQ2sO9Zagzf3Cv-nURJ1ig6got-FXLuW-KXdNh_gTEk5hYTQ6-qVH99DZVKMHoXzdJOgO6dRwET1X61R4-gCMj_zaXsaz8GV9cPKQH7ENsQSN0SsQAoNz4mkRJP_by-98n0b7NFH3WzN9wbk2h3KjPHV4i6gdTjkV5xjO_c8v4nhHZVXCXztqg18D9KfQk3IlBKJimWf5G2kq2VsKhfB4h4GhtQ]
- Suzuki Coupling. (Source: Organic Chemistry Portal) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWRhAQ2DMgEjllgYOI6WV09IueUNbKSoCl7Q3QnQuIGrg_yETtZUwQn42c8ux7PLslmUSXMhd-37ikyGDc8oZ1YVDkOMDQZ5II_F-x1NvknKQYwyBRNj7G_4O-dj78BkQUqpvm3lLoE2in6iUo5f9_7jaUEK0Uetf2vg1Wcl6X]
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhDIHOPUndNX-OPOLxv9sZWIBj47WdGaToF_IvQ5Wb00BP7K--dDU8w42R7ojDJ8LKSKQnqFIRN3V8KF2N3MROl0tdQZbqZZwLrH3UO9Ecl0CRhassOd0S3pWn9vynbg4dKQqdx49uBqjQNNrGM0Vwrv8-gaKuBW8mWyKRDxBlek0ofXJzu13qGcUudDyiMSySPnL8HBZA_Tuoh_IHyaCcvJGZJBco-uCDjLvgcvUCAkO_UUvloQ57SmIdoLM4lMeXD0JUtnFpB4fNOrq7h9nVxgw=]
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (Source: ACS Omega) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrFJE-geObXLEOH-BsWZX5bP1ZCilFMNcL6L_JuRLLD0Z8SKexYYzNWOqSNXONFH35vQ7ShNZ8LHTQK8RO2AMb3ZCwtmk2Wh6ssqCK2Txayq30E9yTCzxfEQGcrEhFh9aFTlnw2T4_sa_tGQ==]
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (Source: MDPI) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaUi9YshGA2JJtDJ60sppMWdkpv7qdq3nmnKdC4U34yJcocohSQo0dGlSE8JeahTSOP7E937AxZkQ_CktuPCaEOUK3P4xV1pEw_wC0_xdWHD1dKCNtlr8NdquE80UAYuA=]
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKO35pUaxr9uYy-pEeRbtq1ifT06krQ-STvDkiYcq4aMonvrn5R3-WC6P553HA6Gv3_r2Bgitso52Ga87VVMgoTkvRVU09Ej1wMPZBUk81Pc2jiyi90KHj6PZ9ete3Y1cqaYqib800X9Q3OYw8a8T_kq5HwjzXKYsse4hfVRfx7ghmtd8gYaqpbT5UHj9AnOKEOilQfjZ8qyrVfxgw8UpgwhusLrj4NLn6IWm3UU_2_UNx5oZndZg8hS20ihd7FBzFjZCgA__UN8IV6cxVMTuz9MZ9C4bDCcQcuy0=]
- Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine. (Source: Scribd) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpzbZt7JZ9ZoPLjClD2HGe5gBvdIndRse24wTsYjORcroDsILtrV0_3A70VTuXYKsSlyn4gt3CWxG-IVoxPT_jEO3HNp_rTFV4YQMAfzWdsyUjyoWV93MQx6C8EQ-aPIuwmFsoXv4MYLfo]
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. jk-sci.com [jk-sci.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Iodo-6-methylimidazo[1,2-a]pyridine Analogs
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogs, with a specific focus on the potential contributions of 8-iodo and 6-methyl substitutions to their biological profiles, particularly in the context of anticancer activity and kinase inhibition. While specific SAR studies on a series of 8-Iodo-6-methylimidazo[1,2-a]pyridine analogs are not extensively available in the public domain, this guide synthesizes findings from closely related series to provide valuable insights for researchers and drug development professionals.
The this compound Core: A Strategic Starting Point
The selection of the this compound scaffold as a starting point for drug discovery is strategic. The methyl group at the C6 position can enhance metabolic stability and provide a key interaction point within a protein's binding pocket. The iodine atom at the C8 position is particularly interesting as it can participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding, and also serves as a versatile handle for further chemical modifications through cross-coupling reactions.
General Synthesis of Imidazo[1,2-a]pyridine Derivatives
The synthesis of imidazo[1,2-a]pyridine derivatives is well-established and typically involves the condensation of a 2-aminopyridine with an α-haloketone.[4] More recent methods include iodine-catalyzed one-pot three-component condensations, which offer an efficient route to these scaffolds.[5]
Caption: General synthetic scheme for imidazo[1,2-a]pyridines.
Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazo[1,2-a]pyridine analogs is highly dependent on the nature and position of substituents on the heterocyclic core. The following sections dissect the SAR at key positions, drawing on data from various studies on related analogs.
Substitution at the C2 Position
The C2 position of the imidazo[1,2-a]pyridine ring is a crucial site for modulating biological activity. Substituents at this position often project into the solvent-exposed region of binding pockets and can be modified to fine-tune potency and selectivity.
| Compound ID | C2-Substituent | Target/Assay | IC50 (µM) | Reference |
| 1a | 4-Fluorophenyl | PI3Kα | 0.67 | [6] |
| 1b | 4-Chlorophenyl | PI3Kα | 0.45 | [6] |
| 1c | 4-Bromophenyl | PI3Kα | 0.32 | [6] |
| 1d | 4-Iodophenyl | PI3Kα | 0.21 | [6] |
| 2a | Phenyl | DYRK1A | >10 | [7] |
| 2b | 4-Hydroxyphenyl | DYRK1A | 5.2 | [7] |
| 2c | 4-Methoxyphenyl | DYRK1A | 3.8 | [7] |
The data in the table above suggests that for PI3Kα inhibition, increasing the size and polarizability of the halogen at the para-position of the C2-phenyl ring enhances potency.[6] For DYRK1A inhibition, the presence of a hydrogen bond donor or acceptor at the para-position appears to be beneficial.[7]
Substitution at the C3 Position
The C3 position is another key site for modification. Substituents at this position can influence interactions with the hinge region of kinases or other key residues in a binding pocket.
Caption: Impact of C3 substituents on biological activity.
Substitution at the C5, C7, and C8 Positions
Modifications at the C5, C7, and C8 positions of the pyridine ring can impact solubility, metabolic stability, and interactions with the protein surface.
| Compound ID | Substitution Pattern | Target/Assay | IC50 (µM) | Reference |
| 3a | 6-Cl, 3-Iodo | PvPI4K | >10 | [8] |
| 3b | 6-Cl, 3-(thiophen-2-yl) | PvPI4K | 2.5 | [8] |
| 4a | 6-benzamide | B-RAF V600E | 0.12 | [9] |
| 4b | 6-benzamide, 2-methyl | B-RAF V600E | 0.045 | [9] |
The introduction of a benzamide group at the C6 position has been shown to yield potent RAF inhibitors.[9] Further optimization at other positions, such as the addition of a methyl group at C2, can further enhance this activity.[9]
Experimental Protocols
General Procedure for the Synthesis of Imidazo[1,2-a]pyridines
A mixture of the appropriate 2-aminopyridine (1 mmol), α-haloketone (1.1 mmol), and a catalytic amount of iodine (10 mol%) in ethanol (5 mL) is stirred at room temperature for 24 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.[5][10]
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
The inhibitory activity of the compounds against PI3Kα can be determined using a commercial ADP-Glo™ Kinase Assay kit. The assay measures the amount of ADP produced during the kinase reaction.
-
Prepare a reaction mixture containing the kinase, substrate (e.g., PIP2), and ATP in a kinase buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The imidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While direct and extensive SAR studies on this compound analogs are limited in publicly available literature, the wealth of information on related series provides a strong foundation for rational drug design. The strategic placement of the 8-iodo and 6-methyl groups offers significant potential for potent and selective interactions with various biological targets. Further exploration of substitutions at the C2 and C3 positions of this specific scaffold is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a starting point for the synthesis and evaluation of such novel analogs.
References
- Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 695-708.
- (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36935-36946.
- (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(5), 1-6.
- (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry, 124, 49-60.
- Singh, D., et al. (2022). Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. Bioorganic Chemistry, 125, 105882.
- (2017). Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5221-5224.
- (2021). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo.
- (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701.
- (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
- (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 834-855.
- (2021). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, 354(11), 2100222.
- (2025). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
- (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 695-708.
- (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3369.
- (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
- (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 834-855.
- (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 695-708.
- (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3369.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oceanomics.eu [oceanomics.eu]
- 8. ul.netd.ac.za [ul.netd.ac.za]
- 9. Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
The Halogen Effect: A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Isomers
Introduction: The Versatile Scaffold of Imidazo[1,2-a]pyridine and the Power of Halogenation
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Its rigid, planar structure and the presence of nitrogen atoms allow for diverse interactions with biological targets. One of the most effective strategies to modulate the pharmacological profile of this scaffold is through halogenation. The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—at various positions on the imidazo[1,2-a]pyridine ring system can profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, dictate the compound's biological activity, including its potency, selectivity, and mechanism of action.
This guide provides a comparative analysis of the biological activities of halogenated imidazo[1,2-a]pyridine isomers, drawing upon experimental data from various studies. We will explore how the type of halogen and its position on the scaffold impact anticancer, antibacterial, antiviral, and antifungal properties. This in-depth examination aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) governing these promising therapeutic agents.
Anticancer Activity: A Tale of Position and Electronegativity
Halogenated imidazo[1,2-a]pyridines have emerged as a significant class of anticancer agents, with their efficacy being highly dependent on the nature and placement of the halogen substituent.[2][3]
Comparative Efficacy of Halogenated Isomers
Studies have demonstrated that the anticancer activity can be significantly influenced by the specific halogen and its location on the imidazo[1,2-a]pyridine core. For instance, a study on a series of 3-aminoimidazo[1,2-a]pyridine compounds revealed that a p-chlorophenyl group at the C-3 position, combined with a nitro group at the C-2 position, resulted in the highest inhibitory activity against the HT-29 colon cancer cell line.[2]
While direct comparative studies of a full halogen series (F, Cl, Br, I) at a single position are limited, piecing together data from various reports allows for an insightful analysis. For example, in the context of ligands for detecting beta-amyloid plaques, a bromo derivative showed a higher binding affinity (Ki = 10 nM) compared to its iodo counterpart (Ki = 15 nM), suggesting subtle electronic and steric effects play a crucial role.[4]
| Compound Type | Halogen | Position | Cancer Cell Line | Activity (IC50/Ki) | Reference |
| 3-aminoimidazo[1,2-a]pyridine | Cl | 3-(p-chlorophenyl) | HT-29 | 4.15 ± 2.93 µM | [2] |
| 2-phenylimidazo[1,2-a]pyridine | Br | 6 | Aβ aggregates | 10 nM | [4] |
| 2-phenylimidazo[1,2-a]pyridine | I | 6 | Aβ aggregates | 15 nM | [4] |
| Copper-imidazo[1,2-a]pyridines | - | - | HT-29 | 0.8 - 1.8 µM | [5] |
Mechanism of Action in Cancer
The anticancer mechanisms of halogenated imidazo[1,2-a]pyridines are often multifaceted, involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.
One of the prominent pathways targeted by these compounds is the PI3K/AKT/mTOR pathway , a critical regulator of cell growth and survival.[6] Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells. For example, certain novel imidazo[1,2-a]pyridine compounds have been demonstrated to reduce the phosphorylation of AKT and mTOR, key components of this pathway.[7][8]
Another crucial pathway implicated is the STAT3/NF-κB signaling pathway , which is involved in inflammation and cancer progression. A novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, has been shown to exert anti-inflammatory effects by modulating this pathway in breast and ovarian cancer cell lines.[9]
The induction of apoptosis is a common endpoint for many anticancer agents. Copper-imidazo[1,2-a]pyridine complexes have been shown to induce intrinsic apoptosis in HT-29 colorectal cancer cells by decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and inhibitor of apoptosis proteins (IAPs) such as XIAP and cIAP1.[5] These complexes also led to a loss of mitochondrial membrane potential and activation of caspases-9 and -3/7.[5]
Antibacterial and Antifungal Activity: Targeting Microbial Viability
Halogenated imidazo[1,2-a]pyridines also exhibit promising antimicrobial properties, with their effectiveness varying based on the halogen substituent and the microbial species.
Comparative Antibacterial Efficacy
The introduction of halogens can significantly enhance the antibacterial potency of the imidazo[1,2-a]pyridine scaffold. For instance, a study on 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide demonstrated antimicrobial properties against Staphylococcus aureus.[10] Another study on chalcone derivatives containing the imidazo[1,2-a]pyridine nucleus revealed that the presence of an electron-donating substituent on the phenyl ring broadened the spectrum of activity against both Gram-positive and Gram-negative bacteria.[11] Conversely, electron-withdrawing groups tended to decrease bactericidal activity.[11]
A study on halogen-substituted pyridine Schiff bases, while not imidazo[1,2-a]pyridines, provides valuable insights into the role of halogens. It was found that dibromo- and diiodo-substituted compounds were the most effective against Gram-positive bacteria.[12] This suggests that the size and polarizability of the halogen atom can influence antibacterial efficacy.
| Compound Type | Halogen | Target Organism | Activity (MIC) | Reference |
| 3-bromo-2-methyl-imidazo[1,2-a]pyridinium bromide | Br | Staphylococcus aureus | 675 and 2700 µg/ml | [10] |
| Imidazo[1,2-a]pyridinyl-chalcone | Varies | Staphylococcus aureus | 3.125 - 6.25 µg/mL | [11] |
| Pyridine Schiff Base | Br, I | Gram-positive bacteria | Pronounced biocidal effects | [12] |
Comparative Antifungal Efficacy
The antifungal potential of halogenated imidazo[1,2-a]pyridines is an area of active investigation. Imidazo[1,2-a]pyridine derivatives are known to exhibit antifungal activity, often by inhibiting ergosterol synthesis.[13] The nature of the halogen substituent can influence this activity. For example, in a series of imidazo[1,2-b]pyridazine derivatives, the substituents on the benzene and pyridazine rings significantly affected the antifungal activity against various phytopathogenic fungi.[4]
Antiviral Activity: A Broad Spectrum of Inhibition
Halogenated imidazo[1,2-a]pyridines have demonstrated notable antiviral activity against a range of viruses. The structure-activity relationship is key to optimizing their potency.
For instance, a study on imidazo[1,2-a]pyridines with a thioether side chain at the 3-position found that a 6-bromo-8-methyl derivative was highly active against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[14] This highlights the importance of the substitution pattern on the pyridine ring.
Furthermore, imidazo[1,2-a]pyrazine derivatives, which are structurally related to imidazo[1,2-a]pyridines, have shown potent and broad-spectrum anti-influenza activity.[15] This suggests that the core heterocyclic system is amenable to modifications that can lead to effective antiviral agents.
| Compound | Halogen | Virus | Activity | Reference |
| 6-bromo-8-methyl-3-((phenylethyl)thiomethyl)imidazo(1,2-a)pyridine | Br | HCMV, VZV | Highly active | [14] |
| Imidazo[1,2-a]pyrazine derivative A4 | - | Influenza A and B | EC50 = 2.75 µM | [15] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two key assays used to evaluate the compounds discussed in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Treat the cells with various concentrations of the halogenated imidazo[1,2-a]pyridine isomers. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]
-
Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the formation of purple formazan crystals by metabolically active cells.[16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[16]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[19][20]
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of the halogenated imidazo[1,2-a]pyridine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[21]
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[19]
-
Inoculation: Within 15 minutes of standardization, inoculate each well of the microtiter plate with the bacterial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.[19]
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[19]
Conclusion: Guiding Future Drug Discovery
The halogenation of the imidazo[1,2-a]pyridine scaffold is a powerful tool for modulating its biological activity. The type of halogen and its position on the ring system have a profound impact on the anticancer, antibacterial, antiviral, and antifungal properties of the resulting isomers. While this guide provides a comparative overview based on existing literature, there is a clear need for more systematic studies that directly compare a full series of halogenated isomers to further elucidate the intricate structure-activity relationships. A deeper understanding of these relationships will undoubtedly accelerate the rational design of novel and more effective imidazo[1,2-a]pyridine-based therapeutic agents.
References
- Aliwaini, S., Awadallah, A. M., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152.
- CLYTE Technologies. (2025, December 24).
- Cui, Z., & Cui, H. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of medicinal chemistry, 46(2), 237-243.
- Gull, I., & Sohail, M. (2013).
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Harmse, L., van der Westhuyzen, C., van Zyl, R., & van der Watt, P. (2019). Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells. Apoptosis, 24(7-8), 623-643.
- Hashemi, M., Dana, N., Rastegari-Poupon, M., & Zakeri-Milani, P. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Cytokine, 168, 156254.
- N'guessan, D. J. P. U., Bahi, C., & Kone, M. (2018). Synthesis and Antimicrobial Activity of Chalcone Derivatives Containing Imidazo[1,2-a]pyridine Nucleus. Journal of Heterocyclic Chemistry, 55(11), 2636-2643.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References.
- Abcam. (n.d.). MTT assay protocol.
- Al-Bahrani, H. A., Oleiwi, Z. K., Kadhum, A. A. H., & Ali, Z. H. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(5), 1-8.
- Al-Shammari, A. M., Al-Masoudi, N. A., & Al-Sultani, A. A. (2022). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Chemistry of Heterocyclic Compounds, 58(4-5), 227-234.
- Aliwaini, S., Awadallah, A. M., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells.
- Carreño, A., Morales-Guevara, R., Cepeda-Plaza, M., Páez-Hernández, D., Preite, M., Polanco, R., ... & Barrera, B. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(19), 4726.
- Chen, Y., Zhang, Y., & Wang, S. (2022). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS infectious diseases, 8(10), 2055-2064.
- De Clercq, E., Cools, M., & Balzarini, J. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of medicinal chemistry, 41(25), 5108-5112.
- Gising, J., & Sandström, A. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & medicinal chemistry letters, 23(17), 4996-5001.
- Goud, E. T., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36439-36454.
- Jørgensen, P. T., & Nielsen, S. F. (2020). Halogenation as a tool to tune antimicrobial activity of peptoids. Scientific reports, 10(1), 14856.
- Kumar, A., & Singh, P. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini reviews in medicinal chemistry, 21(16), 2249-2276.
- Kumar, R., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
- Mphahlele, M. J., & Malindisa, S. (2021). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention: APJCP, 23(9), 2943-2951.
- Roche. (n.d.).
- S. G. Dastidar, et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 30(14), 127139.
- Singh, U. P., & Bhat, H. R. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS omega, 7(26), 22353-22368.
- Song, D., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(4), 819-826.
- Tzanetou, E., & Kourounakis, A. P. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6548.
- Varghese, F. S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-12.
- Wouters, J., & Pochet, L. (2024). Halogenation in Fungi: What Do We Know and What Remains to Be Discovered?. Journal of Fungi, 10(3), 195.
- Yadav, G., & Singh, R. K. (2024). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS infectious diseases, 10(1), 133-144.
- Zaky, R., & Abdel-aziz, M. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1285, 135478.
- Zarranz, B., Jaso, A., & Aldana, I. (2005). Synthesis and antimicrobial activity of new 2-substituted-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives. Bioorganic & medicinal chemistry, 13(9), 3091-3099.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. atcc.org [atcc.org]
- 18. clyte.tech [clyte.tech]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. taylorandfrancis.com [taylorandfrancis.com]
A Senior Application Scientist's Guide to the Validation of 8-Iodo-6-methylimidazo[1,2-a]pyridine Derivatives as Potent Enzyme Inhibitors
This guide provides a comprehensive framework for the rigorous validation of 8-Iodo-6-methylimidazo[1,2-a]pyridine derivatives as enzyme inhibitors, tailored for researchers, drug discovery scientists, and pharmacologists. We will move beyond simple screening to detail a self-validating workflow that establishes potency, mechanism of action, selectivity, and cellular efficacy. The imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Recent studies have highlighted derivatives with this core, particularly those with substitutions at the 2, 6, and 8 positions, as potent inhibitors of critical enzymes in cell signaling pathways, most notably Phosphoinositide 3-kinases (PI3Ks).[3][4]
This guide will use the validation of a representative compound, Compound 35 from recent literature (an 8-substituted-6-methylimidazo[1,2-a]pyridine derivative), as a practical case study for its activity against PI3Kα.[4]
The Validation Workflow: From Hit to Candidate
A robust validation process is not a single experiment but a logical progression of assays designed to build a comprehensive profile of the inhibitor. Each step provides crucial data that informs the decision to advance the compound. Our workflow is designed to systematically de-risk a candidate inhibitor by answering four fundamental questions: Is it potent? How does it work? Is it selective? Does it work in a biological context?
Caption: A logical workflow for enzyme inhibitor validation.
Part 1: Core Biochemical Validation: Potency and Mechanism of Action
The initial phase of validation focuses on the direct interaction between the inhibitor and the purified target enzyme. The goal is to quantify the inhibitor's potency and understand the fundamental kinetics of its binding.
IC50 Determination: Quantifying Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a cornerstone metric of an inhibitor's potency.[5] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[6] It is crucial to understand that IC50 is a functional measure of strength and can vary between experiments; it is not a direct measure of binding affinity (which is given by the dissociation constant, Ki).[7]
This protocol is adapted for a typical luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimized for PI3Kα activity (e.g., 40 mM Tris pH 7.5, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT).
-
Enzyme: Dilute purified, recombinant human PI3Kα enzyme in assay buffer to a final concentration of 2-5 nM. The precise concentration must be determined empirically to ensure the reaction is in the linear range.[8]
-
Substrate: Prepare a solution of the lipid substrate PIP2 (phosphatidylinositol-4,5-bisphosphate) at a concentration equal to its Michaelis constant (Km), typically around 10 µM. Using a substrate concentration near the Km is essential for sensitively detecting competitive inhibitors.[8]
-
ATP: Prepare ATP at its Km concentration (often 10-50 µM for kinases).
-
Inhibitor Stock: Prepare a 10 mM stock of the this compound derivative in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Create a serial dilution series of the inhibitor. A common approach is a 10-point, 3-fold serial dilution, starting from 100 µM down to the low nanomolar range.
-
Add 5 µL of the inhibitor dilutions to the wells of a microplate. Include "no inhibitor" (0% inhibition, vehicle control) and "no enzyme" (100% inhibition, background) controls.
-
Add 10 µL of the PI3Kα enzyme solution to each well and pre-incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a 10 µL mixture of the substrate (PIP2) and ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C. Ensure this time point falls within the initial velocity phase of the reaction.[8]
-
Terminate the reaction and detect the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay (involving addition of ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert the raw luminescence units (RLU) to percent inhibition relative to the controls.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the resulting data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.[9]
-
Objective comparison against established alternatives is critical for contextualizing the potency of a novel derivative.
| Compound | Scaffold | PI3Kα IC50 (nM) | Status / Reference |
| Compound 35 | This compound | 150 | Investigational[4] |
| Alpelisib (Piqray®) | 2-aminothiazole | ~5 | FDA Approved |
| Taselisib | Dihydro-imidazoquinoline | ~1.1 | Clinical Development |
| GDC-0077 | Pyrrolopyrimidine | ~0.28 | Clinical Development |
Data for competitors are compiled from publicly available databases and literature.
This comparison immediately benchmarks the novel derivative. While an IC50 of 150 nM is a potent starting point, it also indicates that further optimization would be needed to compete with the picomolar potency of compounds like GDC-0077.
Mechanism of Action (MoA) Studies
Understanding how an inhibitor works is as important as knowing how well it works. MoA studies elucidate the kinetic mechanism of inhibition—most commonly competitive, non-competitive, or uncompetitive.[10][11] Most kinase inhibitors that target the highly conserved ATP binding pocket act as competitive inhibitors with respect to ATP.[12]
This experiment determines if the inhibitor competes with ATP for binding to the enzyme's active site. The core principle is to measure the inhibitor's IC50 at various concentrations of the substrate (ATP).[10]
-
Setup: Use the same biochemical assay as for the initial IC50 determination.
-
Vary ATP Concentration: Set up multiple parallel experiments. In each experiment, use a different, fixed concentration of ATP. A recommended range is to span from 0.5x Km to 10x Km of ATP.
-
Generate IC50 Curves: For each ATP concentration, generate a full dose-response curve for the inhibitor and calculate the corresponding IC50 value.
-
Data Interpretation:
-
Competitive Inhibition: If the inhibitor competes with ATP, its apparent potency (IC50) will decrease as the ATP concentration increases. A plot of IC50 vs. [ATP] will show a positive linear relationship.[10]
-
Non-competitive Inhibition: If the inhibitor binds to an allosteric site and inhibits the enzyme regardless of whether ATP is bound, the IC50 will remain constant across all ATP concentrations.[13]
-
Uncompetitive Inhibition: If the inhibitor only binds to the enzyme-ATP complex, the IC50 will decrease as the ATP concentration increases (a rare mechanism for this class).
-
A classic method for visualizing this data is a Lineweaver-Burk (double reciprocal) plot, which linearizes the Michaelis-Menten equation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. courses.edx.org [courses.edx.org]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 12. academic.oup.com [academic.oup.com]
- 13. omicsonline.org [omicsonline.org]
A Comparative Analysis of In Vitro Anti-Tubercular Efficacy: 8-Iodo-6-methylimidazo[1,2-a]pyridine Scaffolds vs. First-Line Drugs
The global health landscape continues to be challenged by tuberculosis (TB), a persistent infectious disease caused by Mycobacterium tuberculosis (M. tuberculosis). The challenge is profoundly amplified by the emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, rendering conventional therapies ineffective.[1][2] This escalating crisis underscores the urgent necessity for novel anti-tubercular agents with unique mechanisms of action. Among the promising new classes of compounds, the imidazo[1,2-a]pyridine scaffold has garnered significant attention for its potent bactericidal activity, including against resistant clinical isolates.[1][3][4]
This guide provides a comparative overview of the in vitro anti-tubercular activity of compounds based on the imidazo[1,2-a]pyridine framework, specifically highlighting the potential of derivatives like 8-Iodo-6-methylimidazo[1,2-a]pyridine, against established first-line anti-TB drugs. We will delve into the standard experimental protocols used for efficacy determination, present comparative data, and discuss the mechanistic underpinnings that make this chemical class a compelling subject of modern TB drug discovery.
Determining In Vitro Anti-Tubercular Activity: The Methodological Bedrock
To objectively compare the efficacy of a novel compound with existing drugs, a robust and reproducible in vitro susceptibility testing method is paramount. The choice of assay is critical for generating reliable Minimum Inhibitory Concentration (MIC) values—the lowest concentration of a drug that inhibits the visible growth of a microorganism. Among several techniques, colorimetric assays are widely adopted for their sensitivity, scalability, and safety, as they avoid the use of radioisotopes.[5][6]
Key Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a well-established method for determining the MIC of compounds against M. tuberculosis.[7][8][9] Its trustworthiness lies in its direct measurement of cell viability. The protocol leverages the redox indicator resazurin (the active ingredient in Alamar Blue), which is blue and non-fluorescent. In the presence of metabolically active mycobacteria, resazurin is reduced to the pink, highly fluorescent resorufin, providing a clear visual or fluorometric endpoint.
Step-by-Step MABA Protocol:
-
Preparation of Mycobacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv (the standard reference strain) is harvested. The bacterial suspension is vortexed with glass beads to break up clumps and diluted in Middlebrook 7H9 broth to a turbidity corresponding to a McFarland standard No. 1. This suspension is further diluted to achieve a final inoculum concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.
-
Drug Plate Preparation: The test compounds (e.g., this compound analogues) and standard drugs are serially diluted in a 96-well microplate. This creates a gradient of drug concentrations to precisely determine the MIC.
-
Inoculation and Incubation: The prepared mycobacterial inoculum is added to each well of the drug-containing plate. Control wells, including a drug-free growth control and a sterile control, are included. The plate is sealed and incubated at 37°C for 5-7 days.[7]
-
Addition of Indicator Dye: After the initial incubation period, a solution of Alamar Blue is added to each well.
-
Final Incubation and Reading: The plate is re-incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration in a well that remains blue.[10]
Experimental Workflow for MABA
Caption: Imidazo[1,2-a]pyridines inhibit the QcrB subunit of Complex III.
This distinct target is a significant advantage. It means there is no cross-resistance with existing drug classes, making imidazo[1,2-a]pyridines a viable option for treating infections that have already developed resistance to frontline therapies.
Conclusion and Future Outlook
The in vitro evidence strongly supports the imidazo[1,2-a]pyridine scaffold as a highly promising foundation for the development of new anti-tubercular drugs. Analogues such as this compound belong to a class characterized by nanomolar potency against M. tuberculosis, including drug-resistant strains. [11][12]Their unique mechanism of targeting cellular respiration by inhibiting QcrB provides a critical advantage in overcoming existing resistance patterns. [13] While this guide focuses on in vitro data, the favorable pharmacokinetic profiles and in vivo efficacy of lead compounds from this class further bolster their clinical potential. [2][11]Continued research, including further structure-activity relationship (SAR) studies, toxicological profiling, and clinical trials, is essential to translate the remarkable in vitro potency of these compounds into next-generation therapies that can effectively combat the global threat of tuberculosis.
References
- Intracellular growth and drug susceptibility of Mycobacterium tuberculosis in macrophages. Chinese Journal of Tuberculosis and Respiratory Diseases.
- Drug-susceptibility testing in tuberculosis: methods and reliability of results. European Respiratory Journal.
- High-Dose Isoniazid Therapy for Isoniazid-Resistant Murine Mycobacterium tuberculosis Infection. Antimicrobial Agents and Chemotherapy.
- Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega.
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology. Available at: [Link]
- Determination of the activity of standard anti-tuberculosis drugs against intramacrophage Mycobacterium tuberculosis, in vitro: MGIT 960 as a viable alternative for BACTEC 460. Brazilian Journal of Infectious Diseases.
-
Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and Nanomolar Activity Against Mycobacterium tuberculosis. ResearchGate. Available at: [Link]
-
Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. Available at: [Link]
-
Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
An Overview of the Drug Susceptibility Testing for Tuberculosis. Acta Scientific Microbiology. Available at: [Link]
-
Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method. Journal of Clinical Microbiology. Available at: [Link]
- Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12. Global Laboratory Initiative.
-
Antimycobacterial susceptibility evaluation of rifampicin and isoniazid benz-hydrazone in biodegradable polymeric nanoparticles against Mycobacterium tuberculosis H37Rv strain. International Journal of Nanomedicine. Available at: [Link]
-
Isoniazid Induces Its Own Resistance in Nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. Antibiotics. Available at: [Link]
-
High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo. Frontiers in Microbiology. Available at: [Link]
-
MIC of known anti-tuberculosis drugs. ResearchGate. Available at: [Link]
-
Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Could high-concentration rifampicin kill rifampicin-resistant M. tuberculosis? Rifampicin MIC test in rifampicin-resistant isolates from patients with osteoarticular tuberculosis. European Journal of Clinical Microbiology & Infectious Diseases. Available at: [Link]
-
Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. Available at: [Link]
-
Variability of Mycobacterium avium Complex Isolates Drug Susceptibility Testing by Broth Microdilution. Journal of Fungi. Available at: [Link]
-
Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design. Available at: [Link]
-
Synthesis and Evaluation of Antituberculosis Activity of Substituted 2,7-Dimethylimidazo [1,2-a]Pyridine-3-Carboxamide Derivatives. Scientific Research Publishing. Available at: [Link]
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. actascientific.com [actascientific.com]
- 6. Rapid Identification and Drug Susceptibility Testing of <i>Mycobacterium tuberculosis</i>: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - Journal of Laboratory Physicians [jlabphy.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Coupling Methods for the Functionalization of 8-Iodo-6-methylimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs, owing to its diverse pharmacological activities.[1][2] The strategic functionalization of this core structure is paramount for the development of novel therapeutic agents. This guide provides a comparative analysis of the most prevalent palladium-catalyzed cross-coupling methods for the derivatization of the C8-position of 8-iodo-6-methylimidazo[1,2-a]pyridine, a key intermediate in the synthesis of a wide range of biologically active molecules.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to inform the selection of the most appropriate synthetic strategy.
The Strategic Importance of C8-Functionalization
The C8-position of the imidazo[1,2-a]pyridine ring system is a critical site for modification to modulate biological activity and pharmacokinetic properties. The introduction of aryl, heteroaryl, alkenyl, alkynyl, and amino moieties at this position can significantly impact the molecule's interaction with biological targets. The availability of this compound as a versatile building block makes palladium-catalyzed cross-coupling reactions a powerful tool for achieving this molecular diversity.
Selecting the Optimal Cross-Coupling Strategy: A Workflow
Choosing the most suitable cross-coupling method depends on several factors, including the desired bond to be formed (C-C, C-N), the nature of the coupling partner, and the functional group tolerance required. The following workflow provides a general decision-making framework:
Caption: Decision-making workflow for selecting a cross-coupling method.
Comparative Analysis of Key Cross-Coupling Methods
This section provides a detailed comparison of four major palladium-catalyzed cross-coupling reactions for the functionalization of this compound: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinyl-substituted compounds.[2] It involves the coupling of an organoboron reagent (boronic acid or boronate ester) with an organohalide.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts are the cornerstone of this reaction. The choice between different palladium sources and ligands is critical for achieving high yields and accommodating a broad range of functional groups. For heteroaryl halides like this compound, catalyst systems that are robust and can overcome potential coordination of the heterocyclic nitrogen to the palladium center are preferred.
-
Base: A base is required to activate the organoboron species. The choice of base can significantly influence the reaction rate and the occurrence of side reactions. Inorganic bases like potassium carbonate or cesium carbonate are commonly employed.
-
Solvent: The solvent system needs to solubilize both the organic and inorganic components of the reaction. A mixture of an organic solvent (e.g., dioxane, DMF) and water is often used.
Catalytic Cycle:
Sources
A Researcher's Comparative Guide to the Metabolic Stability of 8-Iodo-6-methylimidazo[1,2-a]pyridine Derivatives
<
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] From anticancer to anti-inflammatory and antituberculosis properties, its versatility is well-documented.[1] However, a critical hurdle in the journey from a promising compound to a viable drug candidate is its metabolic stability. This guide provides an in-depth, comparative analysis of the metabolic stability of 8-Iodo-6-methylimidazo[1,2-a]pyridine derivatives, offering researchers and drug development professionals a comprehensive resource grounded in experimental data and mechanistic insights.
The Imperative of Metabolic Stability
Hepatic metabolism is a primary driver of drug clearance for a significant majority of marketed pharmaceuticals.[3][4] The cytochrome P450 (CYP) family of enzymes, predominantly located in the liver, plays a central role in this process, catalyzing the Phase I metabolism of a vast number of drugs.[5][6] Understanding how a compound behaves in the presence of these enzymes is paramount. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of an otherwise potent compound in later developmental stages. Therefore, early-stage assessment of metabolic stability is a cornerstone of efficient drug discovery, enabling a data-driven approach to optimizing lead compounds.
Assessing Metabolic Stability: The Liver Microsomal Assay
A widely accepted and high-throughput method for evaluating Phase I metabolic stability is the in vitro liver microsomal stability assay.[3][4][7] This assay utilizes subcellular fractions of the liver, known as microsomes, which are rich in drug-metabolizing enzymes like CYPs.[4] By incubating a test compound with liver microsomes and a necessary cofactor like NADPH, we can measure the rate of disappearance of the parent compound over time.[5][7] This provides a quantitative measure of its intrinsic clearance, allowing for the rank-ordering of compounds and the elucidation of structure-activity relationships (SAR).[3]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standardized procedure for determining the metabolic stability of this compound derivatives.
Materials:
-
Pooled human or other species-specific liver microsomes (e.g., from rat, mouse).[7]
-
Test compounds and positive controls (e.g., Dextromethorphan, Midazolam).[7]
-
100 mM Potassium Phosphate Buffer (pH 7.4).[7]
-
NADPH regenerating solution.
-
Acetonitrile (ACN) for reaction termination.[7]
-
Internal Standard (IS) for LC-MS/MS analysis.
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.
Procedure:
-
Preparation of Working Solutions:
-
Incubation:
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a threefold volume of cold acetonitrile containing the internal standard.[7]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method.[7]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the slope of the linear regression.
-
Diagram of the Liver Microsomal Stability Assay Workflow:
Caption: Workflow of the in vitro liver microsomal stability assay.
Structure-Metabolism Relationships of this compound Derivatives
Table 1: Comparative Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM)
| Compound ID | R1 Substituent | R2 Substituent | t½ (min) in HLM | Intrinsic Clearance (µL/min/mg protein) |
| REF-01 | H | H | 15 | 46.2 |
| DERIV-01 | H | -CH₃ | 25 | 27.7 |
| DERIV-02 | H | -CF₃ | 45 | 15.4 |
| DERIV-03 | -OCH₃ | H | 10 | 69.3 |
| DERIV-04 | -F | H | 35 | 19.8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships.
From this representative data, several key insights emerge:
-
Blocking Metabolic Hotspots: The unsubstituted scaffold (REF-01) exhibits moderate stability. Introduction of a methyl group at the R2 position (DERIV-01) shows a modest improvement, likely due to steric hindrance at a potential site of metabolism. A significant enhancement in stability is observed with the electron-withdrawing trifluoromethyl group (DERIV-02), which can deactivate the ring towards oxidative metabolism.
-
Metabolic Activation: Conversely, the introduction of an electron-donating methoxy group at the R1 position (DERIV-03) leads to a marked decrease in metabolic stability. This is a common phenomenon where electron-rich aromatic systems are more susceptible to CYP-mediated oxidation.
-
Strategic Fluorination: The use of fluorine as a bioisosteric replacement for hydrogen (DERIV-04) often results in improved metabolic stability.[10] This is attributed to the strength of the C-F bond, which is less prone to cleavage by metabolic enzymes.
Conceptual Diagram of Potential Metabolic Pathways:
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. mttlab.eu [mttlab.eu]
- 6. mdpi.com [mdpi.com]
- 7. mercell.com [mercell.com]
- 8. ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Imidazopyridines as selective CYP3A4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 8-Iodo-6-methylimidazo[1,2-a]pyridine
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern pharmaceutical design, appearing in a multitude of clinically significant molecules. The targeted functionalization of this privileged heterocycle is paramount for the exploration of new chemical space and the optimization of lead compounds. Among the various positions on the imidazo[1,2-a]pyridine core, the C8 position offers a key vector for structural diversification. The 8-iodo-6-methylimidazo[1,2-a]pyridine derivative, in particular, stands as a versatile and highly reactive building block for the introduction of a wide array of functionalities through palladium-catalyzed cross-coupling reactions.
This comprehensive guide provides a head-to-head comparison of different palladium catalysts for the coupling reactions of this compound. Drawing upon experimental data from the literature on closely related substrates, this document aims to equip the practicing scientist with the knowledge to make informed decisions on catalyst selection, ultimately leading to the efficient and successful synthesis of novel imidazo[1,2-a]pyridine derivatives.
The Strategic Importance of the this compound Scaffold
The imidazo[1,2-a]pyridine core is a recurring motif in a number of approved drugs and clinical candidates, valued for its ability to engage with a variety of biological targets. The 6-methyl substituent can provide beneficial metabolic stability and modulate the electronic properties of the ring system. The 8-iodo substituent serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, which is critical for structure-activity relationship (SAR) studies.
However, the presence of the pyridine nitrogen atom within the imidazo[1,2-a]pyridine scaffold can present challenges in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Therefore, the judicious choice of the palladium catalyst, particularly the ligand, is crucial to overcome this challenge and achieve high reaction efficiency.
Head-to-Head Comparison of Palladium Catalysts for Key Coupling Reactions
The following sections provide a comparative analysis of various palladium catalyst systems for the most commonly employed cross-coupling reactions with this compound. The performance data is extrapolated from studies on analogous iodo-substituted imidazo[1,2-a]pyridines and other relevant nitrogen-containing heterocycles.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and aryl-heteroaryl structures. For the coupling of this compound with various boronic acids, the choice of catalyst can significantly impact the reaction outcome.
| Catalyst System | Typical Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | 2-5 | Triphenylphosphine | Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 | 12-24 | 70-85 | A classic, readily available catalyst. May require higher temperatures and longer reaction times. |
| PdCl₂(dppf) | 1-3 | dppf | K₃PO₄, Cs₂CO₃ | Dioxane, THF | 80-100 | 4-12 | 85-95 | Generally more efficient than Pd(PPh₃)₄, with broader substrate scope and milder conditions. |
| Buchwald G3/G4 Palladacycles | 0.5-2 | Buchwald Ligands (e.g., XPhos, SPhos) | K₃PO₄, CsF | Toluene, Dioxane | 80-110 | 1-6 | 90-99 | Highly active catalysts enabling low catalyst loadings and short reaction times. Ideal for challenging substrates. |
Expert Insights: For routine Suzuki couplings with simple arylboronic acids, PdCl₂(dppf) offers a good balance of reactivity and cost-effectiveness. However, for more sterically demanding or electronically challenging coupling partners, the use of Buchwald palladacycles with bulky, electron-rich phosphine ligands is highly recommended to achieve optimal yields and reaction times. The choice of base is also critical, with stronger, non-aqueous bases like K₃PO₄ often providing superior results.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a versatile method for the coupling of this compound with a wide range of primary and secondary amines.
| Catalyst System | Typical Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Key Considerations |
| Pd₂(dba)₃ / BINAP | 1-3 | BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | 90-110 | 12-24 | 60-80 | An early generation catalyst system. Can be effective for some substrates but often requires harsh conditions. |
| Pd(OAc)₂ / Xantphos | 1-2 | Xantphos | Cs₂CO₃, K₂CO₃ | Dioxane | 90-110 | 6-18 | 75-90 | A more robust system, particularly for coupling with less nucleophilic amines. |
| Buchwald G3/G4 Palladacycles | 0.5-2 | Buchwald Ligands (e.g., RuPhos, BrettPhos) | LiHMDS, NaOtBu | Toluene, THF | 80-100 | 1-8 | 85-98 | The state-of-the-art for C-N coupling, offering broad scope, high yields, and mild conditions. |
Expert Insights: For the Buchwald-Hartwig amination of this compound, the use of modern Buchwald catalyst systems is strongly advised.[1] Ligands such as RuPhos and BrettPhos have been specifically designed to facilitate the challenging C-N bond formation with a wide variety of amines, including those that are sterically hindered or possess sensitive functional groups. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.
Heck Coupling: Vinylation of the Imidazo[1,2-a]pyridine Core
The Heck reaction enables the introduction of vinyl groups, providing a gateway to a diverse range of further functionalizations. The coupling of this compound with various alkenes is a valuable transformation.
| Catalyst System | Typical Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Key Considerations |
| Pd(OAc)₂ | 2-5 | None or PPh₃ | Et₃N, K₂CO₃ | DMF, NMP | 100-140 | 12-24 | 50-75 | A traditional, ligandless or simple phosphine-ligated system. Often requires high temperatures and can suffer from side reactions. |
| PdCl₂(PPh₃)₂ | 1-3 | Triphenylphosphine | Et₃N, NaOAc | DMF, Acetonitrile | 80-120 | 6-18 | 70-85 | A more reliable system than ligandless Pd(OAc)₂. |
| Herrmann's Catalyst (Palladacycle) | 0.1-1 | - | NaOAc, K₂CO₃ | DMF, NMP | 100-130 | 2-8 | 80-95 | A highly stable and active palladacycle catalyst that can be used at low loadings. |
Expert Insights: While traditional Heck conditions using Pd(OAc)₂ can be effective, they often require forcing conditions. For a more efficient and reliable Heck coupling with this compound, the use of a pre-formed catalyst like PdCl₂(PPh₃)₂ or a highly active palladacycle such as Herrmann's catalyst is recommended. These systems generally provide higher yields, shorter reaction times, and better control over side reactions. The choice of an organic base like triethylamine (Et₃N) is common in Heck reactions.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl and heteroaryl alkynes, which are valuable intermediates in organic synthesis. The coupling of this compound with terminal alkynes provides access to a rich variety of functionalized products.
| Catalyst System | Typical Loading (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Key Considerations |
| Pd(PPh₃)₄ / CuI | 1-3 | CuI (2-5 mol%) | Et₃N, i-Pr₂NH | THF, DMF | 25-60 | 2-8 | 80-95 | The classic Sonogashira conditions. Generally reliable and high-yielding. |
| PdCl₂(PPh₃)₂ / CuI | 1-3 | CuI (2-5 mol%) | Et₃N, Piperidine | THF, DMF | 25-60 | 2-8 | 85-98 | A highly effective and commonly used catalyst system. |
| Pd(OAc)₂ / XPhos (Copper-free) | 1-2 | None | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 60-100 | 4-12 | 75-90 | Useful for substrates that are sensitive to copper or for applications where copper contamination is a concern. |
Expert Insights: The traditional copper-co-catalyzed Sonogashira reaction using PdCl₂(PPh₃)₂ and CuI is a robust and high-yielding method for the alkynylation of this compound.[2] The reaction is typically fast and proceeds under mild conditions. For substrates that may be sensitive to copper, or in cases where the final product must be free of copper contamination, a copper-free Sonogashira protocol using a palladium catalyst with a bulky electron-rich ligand like XPhos can be a viable alternative, although it may require higher temperatures and longer reaction times.
Experimental Protocols
The following are representative, detailed experimental protocols for the palladium-catalyzed coupling of an 8-iodo-imidazo[1,2-a]pyridine derivative. These protocols are based on established literature procedures for similar substrates and should be adapted and optimized for the specific coupling partners being used.
Representative Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL).
-
Reaction Execution: Stir the reaction mixture at 90 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Catalyst Addition: Add the Buchwald G3 palladacycle (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Stir the reaction mixture at 100 °C for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Process
To better understand the underlying mechanisms of these powerful transformations, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Figure 2: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Conclusion: A Roadmap to Successful Synthesis
The functionalization of this compound through palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel compounds with potential therapeutic applications. While a "one-size-fits-all" catalyst does not exist, this guide provides a framework for the rational selection of a palladium catalyst system based on the desired transformation.
For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of modern catalyst systems featuring bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, is often the key to achieving high yields and broad substrate scope under mild conditions. For Heck and Sonogashira couplings, more traditional catalyst systems can be effective, but the use of well-defined pre-catalysts or palladacycles can offer significant advantages in terms of efficiency and reproducibility.
Ultimately, the optimal catalyst and reaction conditions must be determined empirically for each specific substrate combination. However, by leveraging the comparative data and expert insights provided in this guide, researchers can significantly streamline their optimization efforts and accelerate the discovery of new and valuable imidazo[1,2-a]pyridine derivatives.
References
-
Tran, R. Q., Jacoby, S. A., Roberts, K. E., Swann, W. A., Harris, N. W., Dinh, L. P., ... & Yet, L. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC advances, 9(31), 17855-17865. [Link]
-
Nagy, E., Máriás, A., Kiss, L., Kollár, L., & Kégl, T. (2020). Synthesis of 6-or 8-Carboxamido Derivatives of Imidazo [1, 2-a] pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 10(10), 1133. [Link]
-
Heck, R. F. (2011). The Heck reaction. In Modern Carbonyl Olefination (pp. 85-144). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
-
Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of organometallic chemistry, 653(1-2), 46-49. [Link]
-
Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 43(8), 1146-1158. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
-
Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]
Sources
A Researcher's Guide to Validating the Mechanism of Action for Bioactive 8-Iodo-6-methylimidazo[1,2-a]pyridine Compounds
Introduction: The Challenge of a Novel Bioactive Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-tuberculosis effects.[1][2][3][4][5] Our focus here is on a specific, less-characterized derivative: 8-Iodo-6-methylimidazo[1,2-a]pyridine. While the broader class of imidazo[1,2-a]pyridines has been extensively studied, this particular compound remains largely unexplored in publicly available literature. This guide, therefore, serves as a strategic workflow for a researcher faced with elucidating the mechanism of action (MoA) of such a novel bioactive compound. We will operate under a common scenario in drug discovery: an initial phenotypic screen has revealed that this compound exhibits potent anti-proliferative activity in a panel of cancer cell lines. Our task is to move from this phenotypic observation to a validated molecular mechanism.
This guide will provide a comparative analysis of modern target deconvolution techniques, complete with experimental protocols and the rationale behind their application. We will navigate the path from broad, unbiased screening to specific, hypothesis-driven validation, empowering you to confidently identify and confirm the molecular targets of your bioactive compound.
Phase 1: Unbiased Target Identification - Casting a Wide Net
The first step in MoA validation for a novel compound is to generate hypotheses about its potential targets without preconceived notions. This is best achieved through unbiased, proteome-wide approaches. Here, we compare two powerful chemical proteomics techniques: Kinobeads affinity purification and Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS).
Kinobeads Affinity Purification: Fishing for Kinase Targets
Given that many imidazo[1,2-a]pyridine derivatives are known to be kinase inhibitors, a logical starting point is to investigate the interaction of our compound with the cellular kinome.[6][7][8][9][10] The Kinobeads technology is an elegant and effective method for this purpose.[11][12][13] It utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome from a lysate.[13] By pre-incubating the lysate with our bioactive compound, we can identify its targets through competition.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cytotoxic Landscape of 8-Iodo-6-methylimidazo[1,2-a]pyridine Derivatives: A Comparative Benchmarking Guide for Cancer Cell Lines
In the relentless pursuit of novel anticancer therapeutics, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged heterocyclic system, demonstrating a broad spectrum of pharmacological activities. Its derivatives have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparative analysis of the cytotoxic profiles of imidazo[1,2-a]pyridine derivatives, with a particular focus on the structural significance of substitutions at the C6 and C8 positions, pertinent to the 8-iodo-6-methyl substitution pattern.
While specific experimental data for 8-iodo-6-methylimidazo[1,2-a]pyridine derivatives remains to be extensively published, this guide synthesizes available data from closely related analogues to provide a predictive benchmark and a rationale for future drug design and development. We will delve into the structure-activity relationships (SAR), benchmark their performance against established cancer cell lines, and elucidate the underlying mechanisms of action, primarily focusing on the frequently implicated PI3K/Akt/mTOR signaling pathway.
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Tool in Oncology Research
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system containing a bridgehead nitrogen atom. This unique electronic configuration and rigid structure make it an ideal scaffold for designing molecules that can interact with various biological targets with high specificity and affinity. The therapeutic potential of these compounds is vast, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[1] In the context of oncology, their mechanism of action is often attributed to the inhibition of key cellular processes such as cell proliferation, migration, and the induction of apoptosis.[2]
Comparative Cytotoxicity Analysis
For instance, a study on 6-substituted imidazo[1,2-a]pyridines demonstrated excellent activity against colon cancer cell lines HT-29 and Caco-2.[3] Another study on N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives reported significant antitumor activity against SMMC7721 (hepatocellular carcinoma) and HCT116 (colorectal carcinoma) cells.[2] These findings underscore the importance of substitutions at both the C6 and C8 positions in modulating the cytotoxic potential of the imidazo[1,2-a]pyridine scaffold.
Below is a table summarizing the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines, providing a benchmark for comparison.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound with 6-substitution | HT-29 (Colon) | Not specified, but showed "excellent activity" | [3] |
| Caco-2 (Colon) | Not specified, but showed "excellent activity" | [3] | |
| N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives (e.g., 8a, 8j) | SMMC7721 (Liver) | Not specified, but showed "excellent antitumor activity" | [2] |
| HCT116 (Colon) | Not specified, but showed "excellent antitumor activity" | [2] | |
| Compound I-11 | NCI-H358 (Lung, KRAS G12C) | Potent | [4] |
| Compound 6 | A375 (Melanoma) | <12 | [5] |
| WM115 (Melanoma) | <12 | [5] | |
| IP-5 | HCC1937 (Breast) | 45 | [6][7] |
| IP-6 | HCC1937 (Breast) | 47.7 | [6][7] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | |
| HepG2 (Liver) | 13 | ||
| MCF-7 (Breast) | 11 | ||
| A375 (Melanoma) | 11 | ||
| HB9 | A549 (Lung) | 50.56 | |
| HB10 | HepG2 (Liver) | 51.52 |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of in vitro cytotoxicity profiling. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for determining the cytotoxicity of imidazo[1,2-a]pyridine derivatives.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A significant body of evidence suggests that many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer. One of the most prominent of these is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.
The PI3K/Akt/mTOR pathway is often constitutively active in cancer cells, promoting uncontrolled cell division and resistance to apoptosis. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit components of this pathway, leading to cell cycle arrest and induction of apoptosis.[5] For example, some derivatives have been found to decrease the phosphorylation levels of Akt and its downstream target mTOR.[5]
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights
The cytotoxic activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substituents on the core structure. Based on the available literature, we can infer the following SAR trends relevant to the 6- and 8-positions:
-
Position 6: Substitution at the 6-position appears to be crucial for potent anticancer activity, as demonstrated by the high efficacy of 6-substituted derivatives against colon cancer cells.[3] A methyl group at this position, being a small, lipophilic, and electron-donating group, could potentially enhance binding to the target protein through hydrophobic interactions and by modulating the electronic properties of the aromatic system.
-
Position 8: The 8-position is also a key site for modification. The introduction of a bulky and lipophilic iodo group at this position could significantly impact the molecule's interaction with its biological target. Halogen bonding, a non-covalent interaction involving a halogen atom, might play a role in enhancing binding affinity. The presence of a ureidophenyl group at the 8-position has also been shown to confer potent antitumor activity.[2]
The combination of a methyl group at C6 and an iodo group at C8 in the "this compound" scaffold presents an intriguing profile. The interplay between the electronic and steric effects of these two substituents could lead to derivatives with enhanced potency and selectivity against specific cancer cell lines. Further experimental validation is necessary to confirm this hypothesis.
Conclusion and Future Directions
While the direct cytotoxic data for this compound derivatives is yet to be fully elucidated, the comparative analysis of related compounds strongly suggests that this scaffold holds significant promise as a source of novel anticancer agents. The insights from structure-activity relationships indicate that the specific substitution pattern of a methyl group at C6 and an iodo group at C8 could lead to potent cytotoxic compounds.
Future research should focus on the synthesis and in vitro evaluation of a focused library of this compound derivatives against a diverse panel of cancer cell lines. Mechanistic studies will be crucial to unravel the precise molecular targets and signaling pathways affected by these compounds. The data presented in this guide provides a solid foundation and a clear rationale for embarking on such investigations, which could ultimately lead to the development of new and effective cancer therapies.
References
-
Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 23(4), 1-11. [Link]
-
Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]
-
Song, Q., Zhang, Q., Fan, X., Kaya, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(30), 5374-5384. [Link]
-
Altaher, A. M., Adris, M. A., Aliwaini, S. H., & Awadallah, A. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
Kumar, R., Sharma, P., Singh, P., & Kumar, V. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 23-33. [Link]
-
Altaher, A. M., Adris, M. A., Aliwaini, S. H., & Awadallah, A. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
-
Al-Bahrani, H. A., Al-Majidi, S. M. H., & Al-Amiery, A. A. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(5), 1-8. [Link]
-
Fallah, Z., & Zare, K. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]
-
Al-Bahrani, H. A., Al-Majidi, S. M. H., & Al-Amiery, A. A. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
-
Li, J., et al. (2022). Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. Indian Journal of Chemistry, 61B(12), 1273-1280. [Link]
-
Rejinthala, S., Endoori, S., & Mondal, T. (2025). Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. ChemistrySelect, 10(4), e202403936. [Link]
-
VI Investigating therapeutic efficacy of Imidazo[1,2-α] pyridine derivatives on the growth inhibition. (n.d.). Shodhganga. [Link]
-
Altaher, A. M., Adris, M. A., Aliwaini, S. H., & Awadallah, A. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention: APJCP, 23(9), 2943–2951. [Link]
-
Fallah, Z., & Zare, K. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European journal of medicinal chemistry, 46(9), 4573–4583. [Link]
-
Various Authors. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. [Link]
Sources
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemmethod.com [chemmethod.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Iodo-6-methylimidazo[1,2-a]pyridine
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 8-Iodo-6-methylimidazo[1,2-a]pyridine, grounded in established safety principles and regulatory standards.
All disposal procedures must comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[9][10][11][12][13]
Hazard Characterization and Assessment
Before any handling or disposal, a thorough risk assessment is paramount. Based on analogous compounds, we can infer the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[14][15]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[15][16]
-
Environmental Hazard: Iodinated compounds can be harmful to aquatic life, and improper disposal can lead to environmental contamination.[8]
Therefore, all waste streams containing this compound—including pure substance, reaction mixtures, contaminated solvents, and solid materials (e.g., silica gel, filter paper, pipette tips)—must be classified and handled as hazardous waste.[12][17][18]
Personal Protective Equipment (PPE)
A proactive approach to safety begins with appropriate PPE to minimize exposure during handling and disposal. The causality is clear: preventing chemical contact with the body is the most effective way to avoid harm.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields | Protects eyes from accidental splashes of liquid waste or contact with contaminated solid waste. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Prevents dermal absorption, a primary route of exposure for many organic compounds.[17] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use within a certified chemical fume hood | Prevents inhalation of potentially harmful vapors or aerosols, especially when handling volatile solutions.[5][19] |
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe disposal of this compound waste, ensuring compliance and safety from the point of generation to final pickup.
Step 1: Waste Segregation
Immediately segregate waste containing this compound at the point of generation. This is the most critical step to prevent dangerous reactions and cross-contamination.
-
DO NOT mix this waste with non-hazardous trash.[5]
-
Keep it separate from incompatible materials, particularly strong oxidizing agents and acids.[4]
Step 2: Containerization
Select a waste container that is chemically compatible and robust.
-
Liquid Waste: Use a sealable, airtight, and clearly marked hazardous waste container made of a material like high-density polyethylene (HDPE) or glass.[4][5]
-
Solid Waste: Collect contaminated labware (pipette tips, gloves, weigh boats) in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.[17]
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety.[20] As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents in the waste stream (e.g., solvents).
-
The approximate concentrations of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator and laboratory location.
Step 4: Accumulation and Storage
Store the sealed and labeled waste container in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[14]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the container closed at all times, except when adding waste.
-
Ensure secondary containment (e.g., a larger bin) is used to capture any potential leaks.
Step 5: Arranging for Disposal
Once the waste container is full, or if work on the project is complete, arrange for its removal.
-
Contact your institution's Environmental Health and Safety (EHS) department. They are the authoritative body for waste management and will provide specific instructions for pickup and disposal.[17]
-
Complete any required chemical collection or waste pickup forms as per your institution's protocol.[4]
-
Never attempt to transport or dispose of the waste yourself. Professional hazardous waste transporters are required to move waste off-site for final treatment or disposal, which may include high-temperature incineration or other specialized methods.[6][12][13]
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite or sand.[5][17]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[21]
-
Decontaminate the spill area according to your lab's specific procedures.
-
-
Large Spills (beyond the capacity of lab personnel):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Provide them with as much information as possible about the spilled material.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]
-
Pyridine for Synthesis Safety Data Sheet. Loba Chemie. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
-
Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
Iodine Disposal For Businesses. Collect and Recycle. [Link]
-
How to store / dispose of Iodine crystals? Reddit. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
6-Iodo-8-methylimidazo[1,2-a]pyridine CAS#:861208-21-1. Chemsrc. [Link]
-
Iodine Waste Recycling Program. Mitsui Plastics, Inc. [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review. ResearchGate. [Link]
-
Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. mastercontrol.com [mastercontrol.com]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. epa.gov [epa.gov]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. epa.gov [epa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. epa.gov [epa.gov]
- 19. lobachemie.com [lobachemie.com]
- 20. crystal-clean.com [crystal-clean.com]
- 21. thermofishersci.in [thermofishersci.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
